molecular formula C11H20N2O2 B1380635 tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1628604-98-7

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1380635
CAS No.: 1628604-98-7
M. Wt: 212.29 g/mol
InChI Key: UKJRVIMFXWMTMH-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS 1628604-98-7) is a spirocyclic building block of significant interest in medicinal and synthetic chemistry . Its molecular formula is C11H20N2O2, with a molecular weight of 212.29 g/mol . The compound features a unique spiro[3.3]heptane core, where two azetidine-like rings share a central spiro carbon atom, creating a rigid, three-dimensional scaffold . This structure is valued for its ability to explore chemical space that is complementary to traditional piperidine ring systems, potentially improving the physicochemical and pharmacological properties of drug candidates . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enabling further selective functionalization and simplifying synthetic workflows . This diazaspiro compound is primarily utilized as a key intermediate in the synthesis of novel bioactive molecules and has been investigated as a scaffold in drug design programs, including the development of potential anticancer agents . Its defined stereochemistry and spirocyclic architecture allow it to fit into unique binding sites on enzymes or receptors, modulating their activity, although the exact mechanism of action is dependent on the final target and biological system . The compound is typically supplied as a solid and should be stored under an inert atmosphere in a freezer (below -20°C) to maintain stability, as it may be sensitive to air, moisture, and heat . This product is intended for research purposes and is strictly not for human or veterinary use .

Properties

IUPAC Name

tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJRVIMFXWMTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Substituted 2,6-Diazaspiro[3.3]heptanes: Focus on tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,6-diazaspiro[3.3]heptane scaffold is a key building block in modern medicinal chemistry, prized for the unique three-dimensional architecture it imparts to drug candidates. This guide provides an in-depth examination of the physicochemical properties of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. As direct experimental data for this specific analogue is limited in public literature, this document establishes a baseline by referencing the well-characterized parent compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. We will discuss the anticipated impact of N-methylation on key parameters and provide robust, field-proven experimental protocols for their determination. This resource is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel spirocyclic entities.

Introduction: The Value of the Diazaspiro[3.3]heptane Scaffold

Nitrogen-containing spirocyclic compounds are increasingly sought after in drug discovery. Their rigid, non-planar structures offer a distinct advantage over traditional flat, aromatic rings by enabling more precise and novel interactions with biological targets. The 2,6-diazaspiro[3.3]heptane core, in particular, serves as a versatile bioisostere for piperidine and piperazine rings, often improving properties like solubility and metabolic stability.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second, making these compounds valuable bifunctional linkers and synthetic intermediates.[3]

This guide focuses on the N-methylated derivative, this compound. Understanding its core physicochemical properties—solubility, basicity (pKa), and lipophilicity (logP)—is fundamental to predicting its behavior in biological systems (ADME properties) and for designing robust synthetic and formulation strategies.

Molecular Identity and Predicted Physicochemical Properties

While extensive data exists for the parent compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the addition of a methyl group to the 6-nitrogen atom will predictably alter its physicochemical profile. The methyl group will increase the molecular weight and is expected to increase lipophilicity while slightly reducing the basicity of the tertiary amine.

Propertytert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Parent Compound)This compound (Target Compound)Rationale for Predicted Change
Molecular Formula C₁₀H₁₈N₂O₂C₁₁H₂₀N₂O₂Addition of a CH₂ unit.
Molecular Weight 198.26 g/mol 212.29 g/mol Addition of a CH₂ unit.
CAS Number 1041026-70-3[3]Not assigned or not found.A distinct chemical entity.
Appearance White to light yellow powder/crystalPredicted to be a solid or oil.Similar small organic molecule.
pKa Not specified; secondary amine.Predicted to be slightly lower than the parent.The inductive effect of the methyl group slightly reduces the availability of the lone pair on the nitrogen.
logP (Predicted) Not specified.Predicted to be higher than the parent.The addition of a hydrophobic methyl group increases lipophilicity.
Aqueous Solubility Not specified.Predicted to be lower than the parent.Increased lipophilicity generally corresponds to decreased aqueous solubility.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of the title compound.

Aqueous Solubility Determination

Expertise & Experience: Determining solubility is critical as it influences bioavailability and formulation. The shake-flask method is the gold-standard for its reliability.[4] The key is to ensure equilibrium is reached, which may take 24 hours or more for complex molecules.[5] Using a calibrated analytical method like HPLC-UV for quantification is essential for accuracy.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of the solid test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let undissolved solid settle. Centrifuge the sample to pellet any remaining suspended solid.

  • Sampling: Carefully extract a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to PBS (pH 7.4) B Agitate at 25°C for 24h A->B Seal Vial C Centrifuge to pellet solid B->C Settle D Extract & Dilute Supernatant C->D Sample E Analyze via HPLC-UV D->E F Calculate against Standard Curve E->F

Diagram 1: Workflow for Shake-Flask Solubility Determination.
pKa Determination by Potentiometric Titration

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its absorption, distribution, and target binding. For a basic compound like our target, we titrate an acidic solution of the compound with a strong base. Potentiometric titration is a highly accurate and direct method.[6][7] Maintaining a constant ionic strength and temperature is crucial for reproducibility.[6]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C).[6]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1-10 mM). Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[6]

  • Acidification: Acidify the solution to approximately 2 pH units below the expected pKa by adding a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) and record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[6]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare Analyte Solution (known conc. + 0.15M KCl) A->B C Acidify Solution (e.g., to pH ~2) B->C D Titrate with standardized NaOH, recording pH C->D E Plot pH vs. Volume NaOH D->E F Determine pKa at Half-Equivalence Point E->F

Diagram 2: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (logP) Determination

Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a cornerstone of drug design, influencing everything from membrane permeability to metabolic clearance.[8] While the shake-flask method is traditional, modern RP-HPLC methods are faster, require less material, and are highly reproducible.[4][9][10] The key is to correlate the compound's retention time with that of known standards.

Experimental Protocol: RP-HPLC Method

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of acetonitrile or methanol in a buffer (e.g., phosphate buffer at pH 7.4).

  • Standard Selection: Choose a set of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the analyte.

  • Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Analyte Analysis: Inject the test compound under the identical chromatographic conditions and record its retention time.

  • Calculation of k': For each standard and the analyte, calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the known logP values of the standards against their calculated log(k') values.

  • logP Determination: Perform a linear regression on the calibration curve. Use the resulting equation and the measured log(k') of the test compound to calculate its logP value.

G cluster_analysis Analysis on RP-HPLC (C18) cluster_calc Calculation A Inject Standards (Known logP) C Record Retention Times (tR) A->C B Inject Analyte (Unknown logP) B->C D Calculate log(k') for all compounds C->D E Plot logP (standards) vs. log(k') (standards) D->E F Generate Linear Regression Curve E->F G Interpolate Analyte logP from its log(k') F->G

Diagram 3: Workflow for logP Determination via RP-HPLC.

Spectral and Stability Data

Spectral Characterization: Full characterization of a novel compound requires spectral analysis.

  • ¹H and ¹³C NMR: Will confirm the molecular structure, including the presence and position of the N-methyl group and the Boc-protecting group. Spectral data for the parent compound's oxalate salt is available for comparison.[11]

  • Mass Spectrometry (MS): Will confirm the molecular weight (212.29 g/mol for the target compound).

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for C-H, C-N, and the C=O of the carbamate group.

Stability and Storage: Amine-containing, Boc-protected compounds are generally stable under standard conditions.

  • Storage: It is recommended to store the compound in a cool, dry place, sealed in an airtight container away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is advisable.

  • Chemical Stability: The Boc group is labile to strong acids (e.g., trifluoroacetic acid, HCl). The tertiary amine can be oxidized. The compound is expected to be stable under recommended storage conditions.[12]

Conclusion

While direct experimental data for this compound remains to be published, its physicochemical properties can be confidently predicted based on its structure and comparison to its parent analogue. The addition of the N-methyl group is expected to increase lipophilicity and molecular weight while slightly decreasing aqueous solubility and basicity. The robust, validated protocols provided in this guide offer a clear pathway for researchers to experimentally determine these critical parameters, enabling the confident application of this valuable building block in drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). How To Find Pka.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Unknown Source. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Unknown Source. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523-5.
  • Lin, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • ChemicalBook. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR.
  • ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum.
  • TCI Chemicals. (n.d.). tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate | 1041026-70-3.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate AldrichCPR.
  • BLDpharm. (n.d.). 1041026-70-3|tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
  • AChemBlock. (n.d.). tert-Butyl 2,6-diazaspiro[13][13]heptane-2-carboxylate hydrochloride 95% | CAS: 1207840-19-4. Retrieved January 19, 2026, from

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Spectroscopic and Structural Elucidation of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS 1628604-98-7), a valuable saturated heterocyclic building block in medicinal chemistry. Due to the proprietary nature of spectral data for this specific compound, this document establishes a robust methodology based on established principles and data from closely related analogues. It outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a predictive blueprint for characterization. The guide includes a detailed, field-proven synthetic protocol and discusses the causality behind key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Diazaspiro[3.3]heptane Scaffold

Nitrogen-containing spirocyclic compounds are of paramount importance in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat aromatic systems, enabling more precise and novel interactions with biological targets. The 2,6-diazaspiro[3.3]heptane core, in particular, has emerged as a bioisostere for common motifs like piperazine, while providing improved physicochemical properties such as solubility and metabolic stability.[1] The title compound, this compound, functionalizes this privileged scaffold with a Boc-protecting group for selective elaboration at one nitrogen atom and a methyl group at the other, making it a versatile intermediate for library synthesis and lead optimization campaigns.

This guide serves to provide a detailed exposition of the analytical techniques required to confirm the identity and purity of this key synthetic intermediate.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved via reductive amination of the parent secondary amine, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. This method is widely employed for the N-alkylation of amines due to its high efficiency and the mild conditions required.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from its N-H precursor.

Methodology:

  • Imine Formation: To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added aqueous formaldehyde (37%, 1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The choice of solvent is critical; chlorinated solvents are often preferred for their ability to dissolve the starting materials and for their compatibility with the subsequent reduction step.

  • Reduction: The reaction mixture is then treated with a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is the reagent of choice for this transformation.[2] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is selective for imines in the presence of the ester functionality of the Boc group and is tolerant of the mildly acidic conditions that can arise, preventing side reactions. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material (typically 4-12 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any remaining acid and facilitates the extraction of the product into an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate C Intermediate Iminium Ion A->C DCM, RT, 1-2h B Formaldehyde (37% aq.) B->C E tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane- 2-carboxylate (Crude) C->E RT, 4-12h D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E F Aqueous Work-up (NaHCO₃, Brine) E->F G Flash Column Chromatography F->G H Pure Product G->H

Caption: Reductive amination workflow for the synthesis of the title compound.

Spectroscopic Characterization

While specific spectra for CAS 1628604-98-7 are not publicly available, this section details the expected spectral characteristics based on the known structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The high degree of symmetry in the spirocyclic core is a key feature to consider.

Sample Preparation: A sample of ~5-10 mg of the purified compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.9 - 4.1Singlet4HH₁, H₅ (Boc-protected ring CH₂)Protons on the azetidine ring adjacent to the Boc-protected nitrogen are deshielded by the carbamate.
~3.4 - 3.6Singlet4HH₇, H₈ (Methyl-protected ring CH₂)Protons on the azetidine ring adjacent to the N-methyl group.
~2.4 - 2.6Singlet3HN-CHThe N-methyl protons will appear as a sharp singlet in a region typical for alkylamines.
1.46Singlet9H-C(CH ₃)₃ (Boc group)The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~156C =O (Boc carbamate)The carbonyl carbon of the Boc group is highly deshielded and appears at the downfield end of the spectrum.
~79-C (CH₃)₃ (Boc quaternary C)The quaternary carbon of the tert-butyl group.
~60-65C ₁, C ₅ (Boc-ring CH₂)Carbons adjacent to the Boc-protected nitrogen.
~55-60C ₇, C ₈ (Me-ring CH₂)Carbons adjacent to the N-methyl group.
~40-45N-C H₃The N-methyl carbon.
~35C ₃ (Spirocyclic center)The central quaternary spiro carbon.
28.4-C(C H₃)₃ (Boc methyls)The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Sample Preparation: The spectrum would be acquired from a thin film of the neat compound on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2975 - 2850StrongC-H stretching (alkyl)Associated with the C-H bonds of the azetidine rings, the N-methyl group, and the tert-butyl group.
~1690 - 1700StrongC=O stretching (carbamate)This is a characteristic and strong absorption for the carbonyl group of the Boc protecting group.[2]
~1365MediumC-H bending (tert-butyl)A characteristic bending vibration for the tert-butyl group.
~1160StrongC-N stretching (carbamate/amine)Stretching vibrations associated with the C-N bonds in the molecule.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode is the preferred method. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Expected Mass Spectrum:

  • Molecular Ion (M+H)⁺: The expected exact mass for the protonated molecule [C₁₁H₂₀N₂O₂ + H]⁺ would be calculated and compared to the observed m/z value. The molecular formula is C₁₁H₂₀N₂O₂, with a monoisotopic mass of 212.1525. The expected m/z for [M+H]⁺ would be approximately 213.1603.

  • Key Fragments: Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-101 Da). Therefore, fragment ions around m/z 157 and 113 would be expected.

Conclusion and Future Directions

This guide establishes a comprehensive analytical framework for the characterization of this compound. While actual spectral data is proprietary, the predictive models and protocols detailed herein provide a robust blueprint for researchers in the field. The provided synthetic route is reliable and scalable, and the expected spectroscopic data are based on well-established principles of chemical analysis and data from closely related structures. For definitive confirmation, it is recommended that researchers acquire the compound from a commercial source that provides a certificate of analysis with complete spectral data. The versatility of this N-methylated diazaspiro[3.3]heptane intermediate ensures its continued use in the development of novel therapeutics, where its unique three-dimensional structure can be exploited to achieve enhanced potency and selectivity.

References

  • Vertex AI Search. What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?
  • Wuitschik, G. et al. 2,6-Diazaspiro[3.3]heptanes. Supporting Information. Available from: [Link]

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An In-depth Technical Guide to tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate and its Progenitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, a functionalized diazaspirocyclic compound of significant interest in modern medicinal chemistry. Due to the limited availability of direct experimental data for this specific N-methylated derivative, this document establishes a foundational understanding through a detailed examination of its parent compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The guide will cover its chemical identity, synthesis, and applications, followed by a scientifically grounded discussion on the prospective synthesis and anticipated properties of the target N-methylated analog.

The Rise of Diazaspiro[3.3]heptanes in Drug Discovery

In the landscape of drug development, the molecular architecture of a compound is paramount to its biological activity, selectivity, and pharmacokinetic profile. Nitrogen-containing heterocyclic scaffolds are particularly ubiquitous in approved pharmaceuticals. Among these, the 2,6-diazaspiro[3.3]heptane framework has emerged as a "privileged" structure. Its rigid, three-dimensional spirocyclic nature offers a distinct advantage over more flexible linear or monocyclic amines, such as piperazine. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The 2,6-diazaspiro[3.3]heptane core is increasingly utilized as a bioisostere for piperazine, a common motif in centrally active drugs.[1] Bioisosteric replacement aims to retain or enhance desired biological activity while optimizing physicochemical properties like solubility, metabolic stability, and lipophilicity. The unique spirocyclic structure of diazaspiro[3.3]heptanes provides novel exit vectors for substituents, allowing for a broader exploration of chemical space compared to the traditional 1,4-disubstituted pattern of piperazine.[1][2]

This guide focuses on a key building block, mono-Boc-protected 2,6-diazaspiro[3.3]heptane, and its N-methyl derivative, which are pivotal for the synthesis of more complex drug candidates.

Part 1: Core Compound Profile: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

The parent compound is the most common and versatile intermediate for accessing functionalized 2,6-diazaspiro[3.3]heptane derivatives. One of the two secondary amines is protected by a tert-butoxycarbonyl (Boc) group, which allows for selective functionalization of the remaining free amine.

Chemical Identity and Properties

The definitive identification of this compound is crucial for researchers. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate[3][4]
Synonyms 2-Boc-2,6-diazaspiro[3.3]heptane, 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptane[3]
CAS Number 1041026-70-3[3][4]
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Synthesis Protocol: Selective Monodeprotection

The most common laboratory-scale synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate involves the selective deprotection of the corresponding bis-Boc protected precursor, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate. The key to this synthesis is the use of carefully controlled acidic conditions to remove only one of the two Boc groups.

Experimental Protocol:

  • Reaction Setup: A 5 L, three-neck, round-bottom flask is purged with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of acetyl chloride (322.3 mmol) is prepared in methanol (2.7 L). This in situ generation of HCl provides a controlled acidic environment.

  • Addition of Starting Material: Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (96 g, 321 mmol) is added to the methanolic HCl solution.[5]

  • Reaction: The resulting solution is stirred for 20 hours at a constant temperature of 20°C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure the formation of the mono-deprotected product and minimize the formation of the fully deprotected diamine.

  • Neutralization: The reaction is carefully quenched by the portion-wise addition of solid potassium hydroxide (18.1 g, 323.2 mmol) while maintaining the temperature below 30°C to neutralize the excess acid.[5]

  • Workup and Extraction: The mixture is concentrated under reduced pressure to remove the methanol. The residue is partitioned between water (200 mL) and ethyl acetate (1 L). The aqueous layer is further extracted with ethyl acetate (2 x 500 mL).

  • Drying and Isolation: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base.

  • Salt Formation (Optional but Recommended for Purification/Storage): For improved stability and handling, the free base can be converted to its oxalate salt. The crude product is dissolved in diethyl ether (1 L), and a solution of oxalic acid (28.9 g, 321 mmol) is added. The mixture is stirred for 1 hour at room temperature.[5]

  • Final Product Collection: The resulting white solid (the oxalate salt) is collected by vacuum filtration, washed with ethyl acetate (500 mL) and diethyl ether (1 L), and dried to yield the title compound.[5]

Causality and Self-Validation:

  • Controlled Acid Source: The use of acetyl chloride in methanol generates HCl in a controlled, anhydrous manner, which is less harsh than using concentrated aqueous HCl and provides better selectivity for mono-deprotection.

  • Stoichiometry: Using a slight excess of the acid source ensures the complete conversion of the starting material. The subsequent neutralization is also stoichiometrically controlled.

  • Salt Formation: Conversion to the oxalate salt is a self-validating purification step. The crystalline nature of the salt often excludes impurities, and its formation confirms the presence of the basic amine. The product's identity and purity can be confirmed by NMR and MS analysis, which should match reported data (¹H NMR (400 MHz, D₂O) δ 4.20 (4H, s), 4.07 (4H, s), 1.31 (9H, s); MS (ESI, Q+) m/z 199 [M+H]⁺).[5]

G cluster_0 Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate A Di-tert-butyl 2,6-diazaspiro[3.3]heptane- 2,6-dicarboxylate C Selective Mono-Deprotection (20°C, 20h) A->C B Acetyl Chloride in Methanol (in situ HCl generation) B->C D Quench with KOH C->D E Workup & Extraction (EtOAc/Water) D->E F Crude Free Base E->F H tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate Oxalate Salt F->H G Oxalic Acid in Ether G->H

Caption: Synthesis workflow for the parent compound.

Part 2: The N-Methylated Derivative: this compound

While a dedicated CAS number or specific literature synthesis for this compound is not prominently available, its synthesis can be confidently proposed based on standard organic chemistry transformations.

Proposed Synthesis: Reductive Amination

A highly reliable and common method for the N-methylation of secondary amines is reductive amination. This procedure is known for its high yield and mild conditions, making it compatible with the Boc-protecting group.

Prospective Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 eq, ~37% solution).

  • Formation of Iminium Ion: The mixture is stirred at room temperature for approximately 1 hour to allow for the formation of the intermediate iminium ion.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the mixture. This reducing agent is mild and selective for the iminium ion in the presence of the carbonyl group in the Boc-ester.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

G cluster_1 Proposed Synthesis via Reductive Amination Parent tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate Product tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane- 2-carboxylate Parent->Product N-Methylation Reagents 1. Formaldehyde (CH₂O) 2. Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reagents->Product

Caption: Proposed N-methylation of the parent compound.

Anticipated Impact of N-Methylation on Molecular Properties

The introduction of a methyl group on the nitrogen at the 6-position is expected to modulate the compound's physicochemical properties in predictable ways, which is a key consideration in drug design.

  • Basicity: The methyl group is electron-donating, which will increase the electron density on the nitrogen atom. This leads to an increase in the basicity (pKa) of the tertiary amine compared to the secondary amine of the parent compound. This can affect salt formation and interaction with biological targets.

  • Lipophilicity: The addition of a methyl group increases the hydrocarbon character of the molecule, thereby increasing its lipophilicity. This would be reflected in a higher LogP value, which can influence cell membrane permeability and potential off-target effects.

  • Solubility: The increased lipophilicity may lead to a decrease in aqueous solubility. However, the increased basicity allows for the formation of more stable salts, which can be used to improve solubility if required.

  • Metabolic Stability: N-demethylation is a common metabolic pathway. However, in some contexts, N-methylation can also block sites of metabolism or alter the molecule's interaction with metabolic enzymes, sometimes leading to an improved pharmacokinetic profile. Studies on related compounds show that N-methylation can have varied effects on antiviral or other biological activities.[6]

Applications and Strategic Value

The primary value of this compound lies in its role as a versatile building block for more elaborate molecules. After its synthesis, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a free secondary amine. This allows for the sequential and controlled introduction of different substituents at the 2- and 6-positions, making these scaffolds ideal for building libraries of compounds for screening in drug discovery programs.

The rigid spirocyclic core is particularly valuable for designing ligands for targets where a defined spatial arrangement of functional groups is necessary for potent and selective binding, such as G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound and its parent compound are important tools in the arsenal of the medicinal chemist. While direct data on the N-methylated version is sparse, its synthesis and properties can be confidently predicted from established chemical principles. The 2,6-diazaspiro[3.3]heptane scaffold provides a robust and sterically defined alternative to traditional linkers like piperazine, offering a pathway to novel chemical entities with potentially superior drug-like properties. This guide provides the foundational knowledge necessary for researchers to synthesize, functionalize, and strategically deploy this valuable chemical scaffold in their research and development endeavors.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Obushak, M. D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33347-33365. [Link]

  • Sadek, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 60(3), 221-227. [Link]

  • Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • Côté, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 27(18), 6062. [Link]

Sources

A Technical Guide to tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties and access to uncharted chemical space is relentless. Saturated heterocyclic scaffolds have become indispensable tools for medicinal chemists, with traditional motifs like piperidine and piperazine being ubiquitous in marketed drugs. However, the drive to escape the "flatland" of aromatic and conformationally restricted systems has led to a surge of interest in three-dimensional scaffolds. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable.

The 2,6-diazaspiro[3.3]heptane core has garnered significant attention as a bioisosteric replacement for piperazine. Its rigid, spirocyclic nature imparts a well-defined three-dimensional geometry, offering distinct exit vectors for substituent placement compared to the more flexible piperazine ring. This can lead to improved target engagement, enhanced metabolic stability, and increased aqueous solubility. This guide provides an in-depth technical overview of a key derivative of this scaffold: tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS Number: 1628604-98-7), a building block of increasing importance, particularly in the burgeoning field of targeted protein degradation.

Commercial Availability and Sourcing

This compound is commercially available from a range of specialized chemical suppliers. Researchers and drug development professionals can source this compound in quantities ranging from milligrams to multiple grams, with typical purities of 95% or greater.

Supplier Category Typical Purity Scale Notes
Boutique Building Block Suppliers>97%mg to gOften cater to early-stage discovery chemistry.
Large Chemical Catalogs≥95%g to kgMay offer larger quantities for scale-up activities.
Custom Synthesis ProvidersTo specificationkg to multi-kgFor process development and manufacturing needs.

Key Suppliers Include:

  • Ambeed

  • AA Blocks

  • Aladdin Scientific

  • Fluorochem

It is designated as a "Protein Degrader Building Block" by some suppliers, highlighting its primary application area.[1] When procuring this reagent, it is imperative to request a certificate of analysis (CoA) to verify its identity and purity. While a publicly available, comprehensive CoA is not always provided online, reputable suppliers like Ambeed can provide detailed analytical data, including NMR, HPLC, and LC-MS, upon request.[2]

Proposed Synthesis: A Reliable Path to a Key Intermediate

The most common and efficient method for this transformation is reductive amination using formaldehyde as the methyl source and a suitable reducing agent. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a classic and effective alternative.

Below is a proposed, detailed protocol for the synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_1 Quality Control Workflow Sample Incoming Sample HPLC HPLC Analysis (Purity ≥95%) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (Confirm MW) Sample->MS CoA Generate Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA

Sources

Introduction to diazaspiro[3.3]heptane core structures in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with superior physicochemical and pharmacokinetic properties has led medicinal chemists to explore beyond the traditional, often flat, molecular scaffolds. This guide delves into the burgeoning role of the 2,6-diazaspiro[3.3]heptane core, a strained, three-dimensional (3D) scaffold that is rapidly gaining prominence as a versatile building block in drug discovery. We will dissect its fundamental structure, explore robust synthetic strategies, analyze its advantageous physicochemical profile, and illustrate its power as a bioisosteric replacement for conventional heterocycles like piperazine. Through detailed protocols and case studies, this document serves as a technical resource for researchers aiming to leverage this unique scaffold to overcome contemporary challenges in drug design, from enhancing solubility and metabolic stability to navigating new intellectual property landscapes.

Introduction: Embracing the Third Dimension

For decades, drug discovery has been dominated by aromatic and sp2-rich heterocyclic scaffolds. While successful, this has led to an over-saturation of "flat" molecules in chemical libraries, often associated with challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The contemporary shift towards molecules with a higher fraction of sp3-hybridized carbons—and thus greater three-dimensionality—is a direct response to these limitations.[1]

The 2,6-diazaspiro[3.3]heptane scaffold is a prime exemplar of this new paradigm. It is a rigid, bicyclic amine featuring two azetidine rings fused at a central quaternary carbon. This unique spirocyclic arrangement imparts a well-defined, non-planar geometry, offering predictable vectors for substituent placement.[2] Its inherent strain and conformational restriction can lead to enhanced binding affinity and improved metabolic stability compared to more flexible aliphatic rings.[3]

This guide provides a comprehensive overview of the diazaspiro[3.3]heptane core, designed to equip medicinal chemists with the knowledge to effectively incorporate this valuable motif into their drug discovery programs.

Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

The utility of any chemical scaffold is directly tied to its accessibility. Fortunately, scalable and versatile synthetic routes to functionalized 2,6-diazaspiro[3.3]heptanes have been developed. One of the most direct methods involves the reductive amination of a key aldehyde intermediate followed by intramolecular cyclization.[4][5]

Below is a representative experimental protocol adapted from established literature, highlighting the key transformations and the rationale behind them.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization A Chloroester (1) B Diol Intermediate A->B LiAlH4 Reduction C Aldehyde (3) B->C Swern Oxidation E Amine Intermediate C->E D Primary Amine (R-NH2) D->E F Cyclization Precursor E->F Na(OAc)3BH Reduction G 2,6-Diazaspiro[3.3]heptane (Final Product) F->G Base (e.g., t-BuOK) Heat

Caption: A representative synthetic pathway to 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes

This protocol outlines a common method involving the formation of an aldehyde precursor, followed by reductive amination and subsequent base-mediated cyclization.[4]

Part A: Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Reduction: To a cooled (0 °C) solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, slowly add a solution of 1-benzyl-3-ethoxycarbonyl-3-chloromethylazetidine.

    • Scientist's Note: LiAlH₄ is a powerful reducing agent used here to convert the ester to a primary alcohol. The reaction is performed at reduced temperature to control its high reactivity.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction carefully by sequential addition of water and aqueous sodium hydroxide. Filter the resulting solids and concentrate the filtrate to yield the corresponding alcohol.

  • Oxidation: Dissolve the alcohol in dichloromethane (DCM) and cool to -78 °C. Add oxalyl chloride followed by triethylamine (Swern oxidation conditions).

    • Scientist's Note: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.

  • Purification: After aqueous work-up, purify the crude product by column chromatography to obtain the desired aldehyde intermediate.

Part B: Reductive Amination and Cyclization

  • Imine Formation: Dissolve the aldehyde from Part A in dichloroethane. Add one equivalent of a primary amine (e.g., aniline) and one equivalent of acetic acid.

    • Scientist's Note: Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the electrophile in the subsequent reduction step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) to the mixture and stir at room temperature.

    • Scientist's Note: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Cyclization: Isolate the crude amine precursor. Dissolve it in a suitable solvent like tetrahydrofuran (THF) and add a strong base, such as potassium tert-butoxide (t-BuOK). Heat the reaction in a sealed tube.[4]

    • Scientist's Note: The strong base deprotonates the secondary amine, initiating an intramolecular nucleophilic substitution that displaces the chloride and forms the second azetidine ring, completing the spirocyclic core.

  • Final Purification: After cooling, filter the reaction mixture to remove inorganic salts and concentrate the solvent. Purify the final 2,6-diazaspiro[3.3]heptane product via column chromatography or crystallization.

Physicochemical Properties and ADME Profile

The rigid, sp3-rich nature of the diazaspiro[3.3]heptane core imparts a distinct and often superior set of physicochemical properties compared to traditional heterocycles. These properties are critical for overcoming common hurdles in drug development related to the ADME profile.[6][7]

Key Advantages:

  • Aqueous Solubility: The introduction of the spirocyclic core often leads to a significant increase in aqueous solubility. This is attributed to the disruption of crystal packing and the non-planar structure, which reduces the energetic penalty of solvation.[8]

  • Lipophilicity (logP/logD): While introducing sp3 character, the diazaspiro[3.3]heptane motif can help modulate lipophilicity. Replacing a greasy piperazine or a flat aromatic ring can lower the cLogP, moving a compound into a more favorable "drug-like" chemical space.[9]

  • Metabolic Stability: The quaternary spiro-carbon and the strained azetidine rings are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to less-strained aliphatic rings.[3] This can lead to reduced metabolic clearance and a longer in vivo half-life.

  • Chemical Stability: Despite the ring strain, the diazaspiro[3.3]heptane core is generally stable under physiological conditions. However, care must be taken during deprotection steps in synthesis, as treatment with strong acids like HCl can sometimes lead to ring-opening. Trifluoroacetic acid (TFA) is often a preferred reagent for deprotection.[10]

Comparative Physicochemical Data

The table below summarizes the typical impact of replacing a common scaffold with a diazaspiro[3.3]heptane analogue.

PropertyPiperazine/Piperidine Analogue2,6-Diazaspiro[3.3]heptane AnalogueRationale for Improvement
Aqueous Solubility LowerHigherDisrupted crystal lattice, improved solvation of 3D shape.[8]
cLogP HigherLowerIncreased sp3 character, reduced planar surface area.[9]
Metabolic Stability LowerHigherStrained rings and spiro-center are less prone to CYP-mediated oxidation.[3]
Molecular Rigidity Lower (Flexible)Higher (Rigid)Conformational constraint reduces entropic penalty upon binding to a target.[2]

The Diazaspiro[3.3]heptane Core as a Bioisostere

Bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a powerful and non-classical bioisostere for piperazine, piperidine, and other saturated heterocycles.[3][11][12]

The rationale for this bioisosteric relationship lies in the scaffold's ability to project substituents into similar spatial regions as the parent heterocycle, while fundamentally altering the molecule's underlying physicochemical properties.

Diagram: Bioisosteric Comparison with Piperazine

Caption: Spatial relationship between piperazine and its rigid bioisostere.

As a piperazine surrogate, the 2,6-diazaspiro[3.3]heptane core maintains a similar nitrogen-to-nitrogen distance and presents two distinct exit vectors for functionalization. However, its rigidity eliminates the conformational ambiguity of the piperazine chair/boat forms, which can lead to enhanced target selectivity by locking the molecule into a more optimal binding conformation.[3] This has been demonstrated to improve target selectivity and reduce off-target effects in some cases.[3]

Case Studies in Drug Discovery

The true value of a scaffold is proven through its application. The diazaspiro[3.3]heptane core has been successfully employed to modify existing drugs and develop new chemical entities.

Case Study 1: Modification of Olaparib Framework

Olaparib is a PARP-1 inhibitor used in cancer therapy that contains a piperazine ring. In a study aimed at developing PARP inhibitors for non-cancer indications like inflammation, the piperazine moiety was replaced with various di-azaspiroalkanes, including 2,6-diazaspiro[3.3]heptane.[13]

  • Rationale: To explore new chemical space, improve physicochemical properties, and potentially alter the pharmacological profile away from cytotoxicity.

  • Key Finding: The 2,6-diazaspiro[3.3]heptane analogue retained high affinity for PARP-1. Significantly, this analogue did not induce DNA damage at concentrations where Olaparib did, suggesting that the scaffold modification uncoupled high-affinity binding from the DNA-damaging effects, a desirable trait for developing anti-inflammatory agents.[13]

CompoundCore StructurePARP-1 Affinity (IC₅₀)DNA Damage Induction
Olaparib PiperazinePotentYes
Analogue 10e 2,6-Diazaspiro[3.3]heptane12.6 ± 1.1 nMNo

Data sourced from Puentes et al., J. Med. Chem. 2018.[13]

Case Study 2: Development of σ₂ Receptor Ligands

The sigma-2 (σ₂) receptor is a target for imaging agents and therapeutics in oncology. In the development of novel σ₂ ligands, diazaspiro cores were explored as bioisosteres for a piperazine moiety in a lead compound.[10]

  • Rationale: To investigate how scaffold rigidity and 3D geometry affect binding affinity and selectivity for the σ₂ receptor.

  • Key Finding: While in this specific series the 2,6-diazaspiro[3.3]heptane replacement resulted in a loss of affinity, the study highlighted the significant impact of the core diamine structure on target engagement. It underscored that while bioisosterism is a powerful concept, its success is highly context-dependent and requires empirical validation for each target class.[10]

Conclusion and Future Outlook

The 2,6-diazaspiro[3.3]heptane core represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties makes it an attractive scaffold for addressing long-standing challenges in drug discovery. It provides a validated strategy for:

  • Improving aqueous solubility and metabolic stability.

  • Modulating lipophilicity to enter more drug-like chemical space.

  • Enhancing target selectivity through conformational locking.

  • Creating novel intellectual property.

As synthetic methodologies become even more robust and diverse functionalization is explored, we can expect to see the diazaspiro[3.3]heptane core and its analogues appear more frequently in clinical candidates across a wide range of therapeutic areas. This strained but stable scaffold is not merely a novelty; it is a field-proven tool for building the next generation of safer and more effective medicines.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. Available at: [Link]

  • Natho, P., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry. Available at: [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(18), 3894-3902. Available at: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491-498. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available at: [Link]

  • Tu, Z., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Available at: [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. University of Bari Aldo Moro. Available at: [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Available at: [Link]

  • IRIS UniBA. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Available at: [Link]

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  • ResearchGate. (n.d.). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Available at: [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5763-5779. Available at: [Link]

  • PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available at: [Link]

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The Strategic Deployment of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore three-dimensional scaffolds that can confer improved physicochemical properties and target engagement. Among these, the 2,6-diazaspiro[3.3]heptane framework has emerged as a compelling bioisostere for piperazine, offering a rigidified structure with distinct exit vectors. This technical guide delves into the role of a key derivative, tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, as a versatile building block in contemporary drug discovery. We will explore its synthesis, unique structural attributes, and strategic applications, providing field-proven insights and detailed experimental protocols to empower researchers in their pursuit of innovative therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The over-saturation of "flat" aromatic structures in drug discovery has prompted a shift towards molecules with greater three-dimensionality. Spirocycles, characterized by two rings sharing a single atom, offer a unique conformational rigidity and spatial arrangement of functional groups that can lead to improved target affinity, selectivity, and pharmacokinetic properties.[1] The 2,6-diazaspiro[3.3]heptane core, in particular, has garnered significant attention as a structural surrogate for the ubiquitous piperazine ring system.[2] Its rigid framework reduces the entropic penalty upon binding to a target protein and allows for precise positioning of substituents in three-dimensional space.

This guide focuses on this compound, a differentially protected diamine that serves as a valuable intermediate for the synthesis of complex molecules. The presence of a Boc-protecting group on one nitrogen and a methyl group on the other allows for sequential and controlled functionalization, making it an ideal building block for library synthesis and lead optimization campaigns.

Synthesis of the Building Block: A Strategic Approach

A robust and scalable synthesis is paramount for the widespread adoption of any building block. While various methods exist for the construction of the 2,6-diazaspiro[3.3]heptane core,[3] a common and efficient strategy for the synthesis of this compound involves a multi-step sequence culminating in a reductive amination.

A plausible and efficient synthetic pathway commences with the preparation of a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This can be achieved through scalable routes, as has been documented in the literature.[4][5] With the ketone in hand, the final methyl group installation can be accomplished via reductive amination.

G cluster_0 Synthesis of Key Precursor cluster_1 Final Assembly Precursor_Materials Commercially Available Starting Materials Keto_Intermediate tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Precursor_Materials->Keto_Intermediate Multi-step synthesis Reductive_Amination Reductive Amination Keto_Intermediate->Reductive_Amination Methylamine Methylamine (or salt) Methylamine->Reductive_Amination Target_Molecule This compound Reductive_Amination->Target_Molecule

Caption: Synthetic strategy for this compound.

Experimental Protocol: Reductive Amination

The following is a representative protocol based on established procedures for reductive amination of ketones.[3]

Step 1: Imine Formation and Reduction

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine hydrochloride (1.2 eq) and a mild base such as triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Parameter Description
Starting Material tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Reagents Methylamine hydrochloride, Triethylamine, Sodium triacetoxyborohydride
Solvent Methanol or Dichloromethane
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous bicarbonate quench, organic extraction
Purification Flash column chromatography

The Role as a Versatile Building Block in Synthesis

The utility of this compound lies in the orthogonal protection of its two nitrogen atoms. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). The methyl-substituted amine, on the other hand, is a nucleophile that can participate in various coupling reactions.

This differential reactivity allows for a two-stage functionalization strategy:

  • Functionalization of the N-methyl amine: The secondary amine can be engaged in reactions such as Buchwald-Hartwig amination with aryl halides, amide bond formation with carboxylic acids, or alkylation with electrophiles.

  • Deprotection and functionalization of the N-Boc amine: Subsequent removal of the Boc group unmasks the second amine, which can then be subjected to a different set of reactions.

G cluster_0 Stage 1: Functionalization of N-methyl amine cluster_1 Stage 2: Deprotection and Further Functionalization Building_Block This compound Coupling_Reaction Coupling Reaction (e.g., Buchwald-Hartwig) Building_Block->Coupling_Reaction Functionalized_Intermediate N-Functionalized Intermediate Coupling_Reaction->Functionalized_Intermediate Deprotection Boc Deprotection (e.g., TFA) Functionalized_Intermediate->Deprotection Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling_Reaction Deprotected_Intermediate Deprotected Amine Deprotection->Deprotected_Intermediate Second_Coupling Second Coupling Reaction Deprotected_Intermediate->Second_Coupling Final_Product Disubstituted Product Second_Coupling->Final_Product

Caption: Two-stage functionalization workflow.

Application in the Synthesis of Kinase Inhibitors

The 2,6-diazaspiro[3.3]heptane scaffold has been successfully employed in the design of various kinase inhibitors. Its rigid structure can help to lock in a bioactive conformation, leading to enhanced potency and selectivity. The N-methyl group in the title building block can serve as a key interaction point with the target protein or as a vector for attaching other pharmacophoric elements. A prominent example is the use of related N-substituted 2,6-diazaspiro[3.3]heptanes in the development of pan-RAF inhibitors.[6]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with a related tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, which can be adapted for the 6-methyl derivative.[7]

Step 1: Coupling Reaction

  • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a phosphine ligand such as BINAP (1.5-7.5 mol%), and a base such as potassium tert-butoxide (2.0-3.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl derivative.

Parameter Description
Substrates Aryl bromide, this compound
Catalyst System Pd₂(dba)₃, BINAP
Base Potassium tert-butoxide
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours
Work-up Filtration, concentration
Purification Flash column chromatography

Physicochemical Properties and Characterization

The incorporation of the 2,6-diazaspiro[3.3]heptane scaffold can favorably impact the physicochemical properties of a molecule. The increased sp³ character often leads to improved aqueous solubility and metabolic stability compared to flatter, more aromatic analogs.

Characterization Data of a Representative Derivative (tert-Butyl 6-(o-tolyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate): [7]

Property Value
Molecular Formula C₁₈H₂₆N₂O₂
Molecular Weight 302.41 g/mol
Appearance Colorless solid
¹H NMR (300 MHz, CDCl₃) δ 7.15-7.05 (m, 2H), 6.95-6.85 (m, 2H), 4.21 (s, 4H), 4.05 (s, 4H), 2.31 (s, 3H), 1.46 (s, 9H)
¹³C NMR (75 MHz, CDCl₃) δ 155.9, 148.8, 131.0, 126.9, 122.9, 120.4, 79.5, 66.7, 59.5 (br), 33.4, 28.5, 21.2

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure, coupled with the ability for sequential and controlled functionalization, provides medicinal chemists with a powerful tool to explore novel chemical space and develop drug candidates with improved pharmacological properties. The synthetic routes to this building block are scalable, and its application in the synthesis of complex molecules, particularly kinase inhibitors, highlights its strategic importance in the development of next-generation therapeutics. As the demand for innovative and structurally diverse drug candidates continues to grow, the strategic deployment of such well-designed building blocks will be crucial for success.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3525–3527.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
  • Peng, L., et al. (2012). Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3525-3527.
  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-4179.

Sources

An In-depth Technical Guide to Boc-Protected 6-Methyl-2,6-diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into three-dimensional chemical space. Moving beyond traditional flat, aromatic structures, spirocyclic scaffolds have emerged as a compelling design element. Among these, the 2,6-diazaspiro[3.3]heptane core has garnered significant attention as a rigid bioisostere of piperazine, a ubiquitous fragment in numerous approved drugs.[1][2] The constrained bicyclic nature of the 2,6-diazaspiro[3.3]heptane scaffold offers a well-defined and predictable orientation of substituents, which can lead to improved target engagement and a reduction in off-target effects.[1] Furthermore, this spirocyclic system has been shown to favorably impact physicochemical properties, such as aqueous solubility and metabolic stability.[1]

This technical guide focuses on a specific, yet highly valuable, subset of this chemical class: Boc-protected 6-methyl-2,6-diazaspiro[3.3]heptane derivatives . The introduction of a methyl group at the 6-position provides a strategic vector for modulating the steric and electronic properties of the scaffold, while the tert-butyloxycarbonyl (Boc) protecting group is instrumental for the selective functionalization of the diazaspire. This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of these important building blocks for researchers, scientists, and drug development professionals.

The Strategic Importance of the Boc Protecting Group

In the synthesis of complex molecules with multiple reactive sites, the use of protecting groups is a cornerstone of modern organic chemistry. The tert-butyloxycarbonyl (Boc) group is arguably the most widely employed protecting group for amines, owing to its robustness under a wide range of reaction conditions and its facile removal under mild acidic conditions.

The rationale for employing a Boc protecting group in the synthesis of 6-methyl-2,6-diazaspiro[3.3]heptane derivatives is threefold:

  • Enabling Selective Functionalization: The presence of two secondary amine functionalities in the 2,6-diazaspiro[3.3]heptane core necessitates a strategy for their differentiation. By protecting one of the nitrogens with a Boc group, the other nitrogen is left available for further chemical transformations, such as N-arylation or N-alkylation, which are key steps in the construction of diverse compound libraries for drug screening.

  • Modulating Reactivity and Solubility: The Boc group can influence the overall reactivity and solubility of the molecule, often rendering it more amenable to purification by standard techniques like column chromatography.

  • Orthogonal Deprotection Strategies: The Boc group's lability to acid allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., benzyl groups, which are removed by hydrogenolysis). This orthogonality is crucial for multi-step synthetic sequences.

Synthetic Strategies for Boc-Protected 6-Methyl-2,6-diazaspiro[3.3]heptane

The synthesis of the target compound, tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, can be envisioned through a multi-step sequence that leverages established synthetic methodologies. A practical and adaptable approach involves the construction of the spirocyclic core via a key reductive amination and subsequent intramolecular cyclization, followed by a protection/deprotection sequence to install the Boc group on the desired nitrogen.

A proposed synthetic pathway, adapted from the work of Hamza et al. (2007) on related 2,6-diazaspiro[3.3]heptanes, is outlined below.[3] This approach offers the flexibility to introduce the methyl group at the 6-position in a controlled manner.

Proposed Synthetic Workflow

Synthetic Workflow for Boc-protected 6-methyl-2,6-diazaspiro[3.3]heptane start 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde intermediate1 (1-Benzyl-3-(chloromethyl)azetidin-3-yl)methanamine start->intermediate1 Reductive Amination (Methylamine, NaBH(OAc)₃) intermediate2 2-Benzyl-6-methyl-2,6-diazaspiro[3.3]heptane intermediate1->intermediate2 Intramolecular Cyclization (Base, e.g., K₂CO₃) intermediate3 6-Methyl-2,6-diazaspiro[3.3]heptane intermediate2->intermediate3 Debenzylation (H₂, Pd/C) final_product This compound intermediate3->final_product Boc Protection (Boc₂O, Base)

Sources

A Technical Guide to the Discovery and Development of Novel Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar structures. While effective, this "flatland" approach has inherent limitations, often leading to compounds with suboptimal physicochemical properties. The strategic shift towards sp³-rich, three-dimensional scaffolds is a direct response to these challenges, aiming to unlock new chemical space and develop drug candidates with improved profiles.[1] Among these scaffolds, diazaspiro compounds have emerged as a particularly compelling class. Their rigid, complex architectures provide precise vectoral control over substituent placement, offering a sophisticated tool for optimizing molecular interactions with biological targets.[1]

This guide provides an in-depth exploration of the discovery and development of novel diazaspiro compounds. We will move beyond simple protocols to dissect the underlying rationale—the "why" behind the "how"—that governs the design, synthesis, and optimization of these promising molecules. Our focus will be on the integration of synthetic strategy with biological validation, illustrating a path from a conceptual scaffold to a viable lead candidate.

The Diazaspiro Core: A Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework capable of serving as a ligand for multiple, diverse biological targets.[2][3] Diazaspirocycles fit this definition perfectly, owing to a unique combination of structural and physicochemical properties that make them highly attractive for drug design.[4][5]

  • Structural Rigidity and Pre-organization: The spirocyclic fusion of two nitrogen-containing rings creates a rigid structure. This conformational constraint is highly advantageous as it reduces the entropic penalty paid upon binding to a target protein, which can translate into higher binding affinity.[1]

  • Three-Dimensional Exit Vectors: Unlike flat aromatic rings, diazaspiro cores feature well-defined, orthogonal exit vectors for substituents. This allows medicinal chemists to probe the three-dimensional space of a target's binding pocket with surgical precision, optimizing interactions to enhance potency and selectivity.[6]

  • Improved Physicochemical Properties: The high sp³ character of diazaspiro compounds is often associated with improved aqueous solubility, a critical factor for bioavailability.[1] This structural class can also help mitigate issues related to metabolic instability, as the rigid core can shield metabolically labile sites or lack the planar surfaces often recognized by metabolic enzymes.[7][8]

  • Bioisosteric Replacement: Diazaspiro motifs are increasingly used as bioisosteres for common, more flexible or planar heterocycles like piperazine.[8][9] Replacing a piperazine ring with a diazaspiro[3.3]heptane, for example, can maintain key binding interactions while improving rigidity, solubility, and novelty, thereby providing an escape from established patent space.[9][10][11] This "scaffold hopping" strategy is a powerful tool in lead optimization.[6]

cluster_0 The Diazaspiro Advantage Privileged Scaffold Privileged Scaffold 3D Structure 3D Structure Privileged Scaffold->3D Structure Defined by Improved Properties Improved Properties 3D Structure->Improved Properties Leads to Bioisosterism Bioisosterism Improved Properties->Bioisosterism Enables Bioisosterism->Privileged Scaffold Reinforces status as

Caption: The virtuous cycle of diazaspiro compounds in drug discovery.

Foundational Synthetic Strategies: Building the Core

The construction of the diazaspiro core is the critical first step in any drug discovery campaign. The choice of synthetic route is dictated by the desired ring sizes, substitution patterns, and the presence of other functional groups, such as fused aromatic rings. A robust synthesis must be scalable and amenable to the creation of diverse analogue libraries.

Key Synthetic Methodologies

Several powerful reactions have become cornerstones of diazaspiro synthesis:

  • Pictet-Spengler Reaction: This is a classic and highly effective method for constructing arene-fused 1,9-diazaspiro[5.5]undecane systems.[4] The reaction involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Its reliability has made it a preferred strategy for scaffolds targeting CNS and cardiovascular disorders.[4]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming a variety of ring sizes, including the 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane systems.[12] The strategic placement of two terminal alkene functionalities allows for efficient cyclization using ruthenium-based catalysts. A significant advantage is the commercial availability of diverse starting materials, enabling rapid library synthesis.[12]

  • NBS-Promoted Semipinacol Rearrangement: For generating highly functionalized and stereochemically complex azaspirocycles, such as the 6-azaspiro[4.5]decane fragment found in the natural product halichlorine, this method is exceptionally powerful.[13][14] The reaction proceeds with high diastereoselectivity, establishing multiple stereocenters in a single, predictable operation.[14]

  • Diversity-Oriented Synthesis (DOS): DOS strategies leverage multicomponent reactions to rapidly generate complex and diverse scaffolds from simple building blocks.[15] For example, the condensation of N-diphenylphosphinoylimines, alkynes, and other reagents can provide access to novel unsaturated amines that are then converted into functionalized 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes through subsequent cyclization reactions like RCM or reductive amination.[15]

G cluster_methods Synthetic Toolbox start Design Target Scaffold strategy Select Synthetic Strategy start->strategy pictet Pictet-Spengler (Arene-fused) strategy->pictet e.g., [5.5] rcm Ring-Closing Metathesis (Versatile) strategy->rcm e.g., [5.5], [5.6] semi Semipinacol Rearrangement (Stereocomplex) strategy->semi e.g., [4.5] dos Diversity-Oriented Synthesis (Rapid Diversification) strategy->dos e.g., [2.4], [2.5] synthesis Execute Multi-step Synthesis & Purification pictet->synthesis rcm->synthesis semi->synthesis dos->synthesis core Isolated Diazaspiro Core synthesis->core

Caption: Decision workflow for synthesizing a target diazaspiro core.

Exemplar Protocol: RCM for 1,9-Diazaspiro[5.5]undecane Scaffold

This protocol is adapted from methodologies proven effective for generating diazaspiro scaffolds for lead generation libraries.[12]

  • Diallylation: To a solution of a suitable mono-Boc-protected piperidone in dry THF at -78 °C, add a solution of allylmagnesium bromide (2.2 equivalents). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Boc-Protection: Dissolve the crude amino alcohol in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) and triethylamine (2.0 equivalents). Stir at room temperature for 12 hours. Purify the resulting diallylated intermediate by flash column chromatography.

  • Ring-Closing Metathesis (RCM): Dissolve the purified diene in degassed DCM. Add Grubbs' second-generation catalyst (5 mol%). Heat the reaction to reflux for 18 hours under an inert atmosphere.

  • Workup and Purification: Cool the reaction to room temperature and concentrate. A key challenge in RCM is the removal of ruthenium residues. A simple and effective workup involves dissolving the crude product in a minimal amount of DCM and passing it through a plug of silica gel, eluting with ethyl acetate.[12] Concentrate the eluent and purify by flash column chromatography to yield the protected diazaspiroalkene.

  • Reduction & Deprotection: The alkene can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C). Subsequent removal of the Boc protecting group(s) with an acid such as trifluoroacetic acid (TFA) in DCM yields the final diazaspiro core, ready for derivatization.[10][11]

Optimizing for Potency: Structure-Activity Relationship (SAR) Studies

Once a core scaffold is synthesized, the next phase is to establish a Structure-Activity Relationship (SAR).[16][17] SAR analysis systematically explores how modifications to a molecule's structure influence its biological activity, guiding the optimization of a "hit" compound into a potent and selective "lead."[18] For diazaspiro compounds, SAR typically involves decorating the nitrogen atoms and any available carbon positions on the core.

The majority of bioactive 1,9-diazaspiro[5.5]undecane compounds, for instance, bear substituents at the N9 position, with further modulation possible at N1.[4]

Table 1: Illustrative SAR Data for a Hypothetical Diazaspiro-based Kinase Inhibitor Series

Compound IDR¹ Substituent (at N1)R⁹ Substituent (at N9)Kinase X IC₅₀ (nM)
DS-01 HBenzyl1500
DS-02 H4-Fluorobenzyl750
DS-03 H3-Methoxybenzyl980
DS-04 HPyridin-4-ylmethyl250
DS-05 Methyl4-Fluorobenzyl800
DS-06 MethylPyridin-4-ylmethyl310

Causality behind the data: The hypothetical data in Table 1 illustrates a typical SAR progression.

  • Initial Hit (DS-01): The parent compound with a simple benzyl group shows weak activity.

  • Exploring Electronics (DS-02 vs. DS-03): Adding an electron-withdrawing fluorine (DS-02) improves potency, while an electron-donating methoxy group (DS-03) is less favorable, suggesting an electronic interaction in the binding pocket.

  • Introducing H-Bond Acceptors (DS-04): Replacing the phenyl ring with pyridine (DS-04) leads to a significant jump in potency. This strongly implies the pyridine nitrogen is forming a crucial hydrogen bond with a residue in the kinase active site. This is a classic SAR tactic.[16]

  • Probing the N1 Pocket (DS-05, DS-06): Adding a small methyl group at the N1 position is generally detrimental to activity (compare DS-02 vs. DS-05 and DS-04 vs. DS-06), indicating that this region of the binding pocket is likely sterically constrained or that the N1-H is an important hydrogen bond donor.

Therapeutic Landscape and Key Biological Targets

The structural versatility of diazaspiro compounds has led to their application across a wide range of therapeutic areas. Their ability to act as high-affinity ligands for various receptors and enzymes makes them a rich source for drug discovery programs.[4]

Table 2: Selected Therapeutic Applications of Diazaspiro Scaffolds

Diazaspiro Scaffold TypeTherapeutic Target(s)Disease Indication(s)Reference(s)
1,9-Diazaspiro[5.5]undecaneNeuropeptide Y (NPY) Y₅ ReceptorObesity[4]
Fused 1,9-Diazaspiro[5.5]undecaneDopamine Receptors, Oxytocin ReceptorsPsychotic Disorders, Sexual Dysfunction[4]
1,9-Diazaspiro[5.5]undecaneCyclin-dependent kinase 7 (CDK7)Cancer[4]
2,8-Diazaspiro[4.5]decan-1-oneChitin SynthaseFungal Infections[19]
Various (as piperazine isosteres)Poly(ADP-ribose) polymerase (PARP-1)Cancer, Inflammatory Diseases[20][21]
2,6-Diazaspiro[3.3]heptaneSigma-2 Receptor (σ₂R/TMEM97)Neurological Disorders, Cancer[10][11]
2,6-Diazaspiro[3.4]octaneDeazaflavin-dependent nitroreductaseTuberculosis[5]
1-Oxa-4,9-diazaspiro[5.5]undecaneSigma-1 (σ₁) & Mu-Opioid (µ) ReceptorsPain[22]

Optimizing for In Vivo Success: ADME & Pharmacokinetic Profiling

A potent compound is only useful if it can reach its target in the body. The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is therefore a critical determinant of its success.[23][24] The inherent properties of diazaspiro compounds can be leveraged to achieve a favorable pharmacokinetic (PK) profile.[25]

  • Absorption & Solubility: The non-planar, sp³-rich nature of diazaspiro cores often disrupts crystal packing, leading to enhanced aqueous solubility compared to their flat aromatic counterparts—a key factor for oral absorption.[1]

  • Distribution: Lipophilicity is a primary driver of tissue distribution.[25] The diazaspiro scaffold provides multiple handles to tune lipophilicity (LogP/D) precisely, balancing the need to cross membranes with the risk of non-specific binding or poor solubility.

  • Metabolism: Strained spirocycles can exhibit greater metabolic stability.[7] The replacement of a metabolically susceptible moiety (like a piperazine) with a rigid diazaspiro core can block common sites of oxidative metabolism by cytochrome P450 enzymes.

  • Excretion: The overall polarity and molecular weight, tunable through SAR, will influence the primary route of excretion (renal or hepatic).

Self-Validating Experimental Workflow for ADME Profiling

A tiered, iterative approach is essential for efficient ADME optimization.

Caption: A tiered ADME profiling workflow for diazaspiro drug candidates.

This iterative process ensures that resources are focused on compounds with the highest probability of success. Early flags from in silico models or high-throughput screens (e.g., poor calculated solubility, high P-gp efflux risk) inform the next round of synthesis, creating a feedback loop that continuously improves the ADME properties of the chemical series.[24][26]

Conclusion and Future Directions

Diazaspiro compounds represent a mature yet continually evolving class of privileged scaffolds. Their unique three-dimensional structures provide a powerful platform to address the shortcomings of traditional "flat" medicinal chemistry, offering tangible improvements in potency, selectivity, and pharmacokinetic properties.[1] The synthetic toolbox for their creation is expanding, with methods like diversity-oriented synthesis enabling the rapid exploration of novel and highly complex spirocyclic space.[15][27]

Looking forward, the application of diazaspiro cores is expected to grow, particularly in challenging therapeutic areas like oncology and neurodegenerative disease, where targeting complex protein-protein interactions requires the exquisite spatial control that these scaffolds provide. As our understanding of molecular recognition deepens, the rational design and synthesis of novel diazaspiro compounds will remain a cornerstone of modern drug discovery.

References

  • Gomes, P. A. C., & Soares, J. X. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(43), 26845–26867. [Link]

  • Jenkins, I. D., Labaied, M., & Quinn, R. J. (2011). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 76(20), 8346–8356. [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

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Methodological & Application

Synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathway for the preparation of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, a valuable building block in contemporary drug discovery, from its precursor, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate. This document provides an in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and detailed characterization data. The protocols have been designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and process development.

Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling bioisostere for piperazine in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the spirocyclic nature of this scaffold can lead to improved physicochemical properties, such as reduced lipophilicity, which are often desirable in drug candidates. The synthesis of specifically substituted derivatives, such as the N-methylated compound described herein, is crucial for exploring the structure-activity relationships of novel therapeutics.

This guide focuses on a two-step synthesis commencing from the commercially available di-Boc protected 2,6-diazaspiro[3.3]heptane. The synthetic strategy hinges on two key transformations:

  • Selective Mono-deprotection: The controlled removal of a single tert-butyloxycarbonyl (Boc) group from the symmetrical starting material to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

  • N-Methylation: The subsequent methylation of the newly freed secondary amine to afford the target compound.

Reaction Schematics and Mechanistic Insights

The overall synthetic transformation is depicted below:

Reaction_Scheme di-Boc di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate mono-Boc tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate di-Boc->mono-Boc 1. HCl in Dioxane 2. Neutralization final_product This compound mono-Boc->final_product HCOOH, HCHO (Eschweiler-Clarke)

Caption: Overall synthetic route.

Part 1: Selective Mono-deprotection of the Di-Boc Precursor

The selective removal of a single Boc group from a symmetrical diamine presents a significant challenge. A highly effective strategy involves the initial formation of the mono-hydrochloride salt of the diamine. By using one equivalent of a strong acid, such as hydrogen chloride, one of the two basic nitrogen atoms is protonated, rendering it unreactive towards the Boc-protecting reagent in the reverse reaction and kinetically favoring mono-deprotection in the forward reaction. Subsequent neutralization carefully liberates the mono-Boc protected diamine.[1][2]

The mechanism of Boc deprotection is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Deprotection_Mechanism Boc_Amine R-N(Boc)-R' Protonated_Boc R-N(Boc-H+)-R' Boc_Amine->Protonated_Boc H+ Carbamic_Acid R-NH-R' + CO2 + (CH3)3C+ Protonated_Boc->Carbamic_Acid Elimination Final_Amine R-NH-R' Carbamic_Acid->Final_Amine Decarboxylation

Caption: Boc deprotection mechanism.

Part 2: N-Methylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines.[3][4] This reaction utilizes formic acid as both the reducing agent and a catalyst, and formaldehyde as the source of the methyl group. A key advantage of this method is that it inherently prevents over-alkylation to form quaternary ammonium salts, as the tertiary amine product is unable to form an iminium ion under the reaction conditions.[3]

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decarboxylates to carbon dioxide, driving the reaction to completion.[5]

Eschweiler_Clarke_Mechanism Secondary_Amine R2NH Iminium_Ion [R2N=CH2]+ Secondary_Amine->Iminium_Ion + HCHO, - H2O Tertiary_Amine R2N-CH3 Iminium_Ion->Tertiary_Amine + HCOOH, - CO2

Caption: Eschweiler-Clarke reaction.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialSupplierPurity/Grade
di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylateCommercial Source>98%
Hydrogen chloride, 4.0 M solution in 1,4-dioxaneCommercial SourceReagent Grade
Diethyl etherCommercial SourceAnhydrous
Sodium bicarbonateCommercial SourceACS Grade
Dichloromethane (DCM)Commercial SourceAnhydrous
Magnesium sulfateCommercial SourceAnhydrous
Formic acidCommercial Source>95%
Formaldehyde, 37 wt. % solution in waterCommercial SourceACS Grade
Sodium triacetoxyborohydrideCommercial Source>95%

NMR spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an ESI source.

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-Boc Intermediate)
  • Salt Formation: To a solution of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1.0 eq) in a minimal amount of dichloromethane at 0 °C, add a 4.0 M solution of hydrogen chloride in 1,4-dioxane (1.0 eq) dropwise.

  • Precipitation and Isolation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. A white precipitate will form. Add diethyl ether to the mixture to ensure complete precipitation. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain the mono-hydrochloride salt of the mono-Boc protected diamine.

  • Neutralization: Suspend the hydrochloride salt in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all the solid has dissolved and the evolution of gas has ceased.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate as a white solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in formic acid (5.0 eq), add a 37 wt. % aqueous solution of formaldehyde (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

  • Reaction Setup: To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane, add a 37 wt. % aqueous solution of formaldehyde (1.2 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.[6][7][8]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization Data

CompoundFormMelting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) [M+H]⁺
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate White Solid206-209 (oxalate)4.20 (s, 4H), 4.09 (s, 4H), 1.42 (s, 9H)[9]199.1441
This compound Colorless OilN/A4.08 (s, 4H), 3.38 (s, 4H), 2.45 (s, 3H), 1.46 (s, 9H)[10]213.1598

Safety and Handling Precautions

  • Hydrogen Chloride in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Formaldehyde: A known carcinogen and sensitizer. Handle only in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment and avoid contact with moisture.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from its di-Boc protected precursor is a straightforward and efficient process. The selective mono-deprotection followed by N-methylation via the Eschweiler-Clarke reaction provides a reliable route to this valuable building block. The alternative reductive amination protocol offers a milder option for the methylation step. The detailed protocols and characterization data provided in this guide will enable researchers to confidently synthesize and utilize this compound in their drug discovery endeavors.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diazaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The 2,6-diazaspiro[3.3]heptane motif has emerged as a highly valuable structural surrogate for the ubiquitous piperazine ring. Its rigid, three-dimensional spirocyclic structure offers a distinct advantage over the more flexible piperazine, enabling chemists to project substituents into precise vectors, which can lead to optimized target engagement and improved pharmacokinetic profiles. The mono-Boc-protected derivative, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, is a key building block that allows for the selective functionalization of one nitrogen atom, making it an ideal substrate for creating diverse libraries of drug candidates.

The palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and versatile method for the N-arylation of this scaffold.[1] This reaction facilitates the formation of a carbon-nitrogen bond between the spirocyclic amine and a wide variety of aryl and heteroaryl halides or pseudohalides.[2] However, the inherent steric hindrance of the secondary amine within the compact diazaspiro[3.3]heptane framework presents a significant synthetic challenge. This guide provides a detailed examination of the mechanistic principles, strategic considerations for catalyst selection, and field-proven protocols for successfully executing the Buchwald-Hartwig amination on this important substrate class.

Mechanistic Considerations for a Hindered Spirocyclic Amine

The efficacy of the Buchwald-Hartwig amination is governed by a delicate balance of rates within a palladium-based catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reactions involving sterically demanding substrates like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

The generally accepted mechanism involves three key stages: oxidative addition, amination (base-mediated ligand exchange), and reductive elimination.[2]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex L-Pd(II)(Ar)(NR₂) Amido Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation (HNR₂, Base) Amide_Complex->Pd0 Product Ar-NR₂ Product Amide_Complex->Product Reductive Elimination Catalyst_Regen L-Pd(0)

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination. The ligand (L) plays a crucial role in modulating the stability and reactivity of the palladium intermediates.

For the sterically encumbered 2,6-diazaspiro[3.3]heptane, the two most critical steps are often the oxidative addition and the final reductive elimination.

  • Oxidative Addition : The initial insertion of the Pd(0) catalyst into the aryl halide (Ar-X) bond is often the rate-limiting step, particularly with less reactive aryl chlorides. The choice of ligand is paramount here; bulky, electron-rich phosphine ligands are known to accelerate this process by promoting the formation of a monoligated, highly reactive L-Pd(0) species.[3]

  • Amine Coordination and Deprotonation : The secondary amine must coordinate to the palladium(II) center, displacing the halide. A strong, non-coordinating base (e.g., NaOtBu, LiHMDS) is then required to deprotonate the coordinated amine, forming the key palladium-amido complex. The steric bulk around the nitrogen of the diazaspiro[3.3]heptane can make this step challenging, again underscoring the need for a catalyst system that creates sufficient space at the metal center.

  • Reductive Elimination : This final, product-forming step can also be slow for hindered substrates. The steric crowding between the aryl group and the bulky diazaspiro[3.3]heptane ligand on the palladium center must be overcome. Ligands that are both bulky and have a large "bite angle" can facilitate this step, effectively "pushing" the two groups together to form the C-N bond and regenerate the active Pd(0) catalyst.[4]

Strategic Catalyst and Reagent Selection

Success with this substrate class hinges on the rational selection of the palladium source, ligand, base, and solvent. A one-size-fits-all approach is rarely optimal.

Palladium Precatalysts: The Advantage of Well-Defined Systems

While traditional catalysts can be generated in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, the use of well-defined precatalysts is highly recommended for reproducibility and efficiency.[1] These are air-stable Pd(II) complexes that are rapidly and reliably reduced to the active Pd(0) species under the reaction conditions. For sterically demanding couplings, third-generation (G3) Buchwald precatalysts are particularly effective.

  • XPhos Pd G3 / RuPhos Pd G3 : These precatalysts incorporate the highly effective XPhos and RuPhos ligands directly. They offer excellent stability and generate the active L-Pd(0) catalyst cleanly and efficiently, often leading to lower catalyst loadings and cleaner reaction profiles.[5][6]

Ligand Selection: The Key to Overcoming Steric Hindrance

The choice of phosphine ligand is the most critical parameter for coupling hindered secondary amines. The goal is to use a ligand that is sufficiently bulky to promote the formation of a reactive, monoligated palladium center and to accelerate reductive elimination, but not so bulky that it prevents the amine from coordinating.

  • Dialkylbiarylphosphines (Buchwald Ligands) : This class of ligands is the gold standard for challenging aminations.

    • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) : An excellent general-purpose ligand that provides high reactivity for a broad range of substrates, including aryl chlorides.[1]

    • RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) : Often lauded for its exceptional performance in the coupling of sterically hindered secondary amines.[7] Theoretical studies suggest that for the Pd-RuPhos system, reductive elimination is the rate-limiting step, whereas for Pd-BrettPhos, it is oxidative addition.[4] This subtle difference can be exploited depending on the specific coupling partners.

    • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) : A highly versatile and broadly applicable ligand, often a reliable choice for initial screening.[7]

The Role of the Base and Solvent

The base and solvent work in concert to facilitate the crucial deprotonation step.

  • Bases : Strong, non-nucleophilic alkoxides are the most common choices.

    • Sodium tert-butoxide (NaOtBu) : The most widely used base for these reactions. It is effective but can be sensitive to certain functional groups.

    • Lithium bis(trimethylsilyl)amide (LiHMDS) : A very strong, non-coordinating base that can be effective when weaker bases fail, especially with less acidic amines.[8]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) : Weaker inorganic bases can be used, often in more polar solvents like dioxane or THF, and may be necessary for substrates with base-sensitive functional groups. However, they typically require higher reaction temperatures or longer reaction times.[8]

  • Solvents : Anhydrous, non-polar aprotic solvents are generally preferred.

    • Toluene and Dioxane : These are the most common solvents. Toluene is favored for its ability to poorly solubilize inorganic salts, which can sometimes drive equilibria.[8] Dioxane is more polar and can be beneficial when using weaker bases like K₃PO₄.

Experimental Protocols

The following protocols provide a robust starting point for the arylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald G3 Precatalyst

This protocol is recommended for its high reliability and reproducibility.

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Combine: - Diazaspiroheptane (1.2 eq) - Aryl Halide (1.0 eq) - Base (e.g., NaOtBu, 1.4 eq) - Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) - Anhydrous Toluene setup->reagents reaction Heat Reaction (e.g., 80-110 °C) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup - Cool to RT - Quench with water/brine - Extract with organic solvent monitor->workup Upon Completion purify Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (or its oxalate/HCl salt)

  • Aryl halide (bromide or chloride recommended for initial trials)

  • XPhos Pd G3 (or RuPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.1-1.3 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (0.01-0.02 equiv, 1-2 mol%).

    • Scientist's Note: If using a salt form of the amine, an additional equivalent of base must be added to neutralize the salt. The slight excess of the amine component helps to ensure complete consumption of the often more valuable aryl halide.

  • Solvent Addition : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide).

  • Reaction : Seal the vessel and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 4-24 hours.

    • Scientist's Note: Aryl bromides typically react faster and at lower temperatures (~80-100 °C) than the corresponding aryl chlorides (~100-110 °C).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.

  • Workup : Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.[1]

Data Presentation: Scope of the N-Arylation

The following table summarizes representative examples of the Buchwald-Hartwig amination performed on the 2,6-diazaspiro[3.3]heptane scaffold, demonstrating the versatility of the reaction.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd₂(dba)₃ / (±)-BINAPNaOtBuToluene1101697[Carreira, E. M., et al.]
24-BromoanisolePd₂(dba)₃ / (±)-BINAPNaOtBuToluene1101677[Carreira, E. M., et al.]
32-BromopyridinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene1101656[Carreira, E. M., et al.]
44-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene11018>95 (conv.)[BenchChem][1]
51-Bromo-4-fluorobenzenePd₂(dba)₃ / RuPhosNaOtBuDioxane1000.33High[General Protocol]

Troubleshooting Guide

Even with robust protocols, challenges can arise. A logical, mechanism-based approach is key to resolving them.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded precatalyst, insufficient reduction to Pd(0)).2. Insufficiently anhydrous conditions (water hydrolyzes base and poisons catalyst).3. Poorly reactive aryl halide (e.g., electron-rich aryl chloride).4. Base strength is too low for deprotonation.1. Use a fresh, high-quality precatalyst (e.g., XPhos/RuPhos G3).2. Ensure all reagents are dry and use freshly distilled, anhydrous solvent.3. Switch to a more active ligand (e.g., from SPhos to RuPhos). Increase temperature. Consider converting Ar-Cl to Ar-Br or Ar-OTf.4. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LiHMDS).
Hydrodehalogenation of Aryl Halide This side reaction occurs when a palladium-hydride species, formed via β-hydride elimination from the base or amine, reductively eliminates with the aryl halide. It is competitive with amination.[2]1. Use a ligand that promotes faster reductive elimination of the desired product (e.g., bulky biarylphosphines like RuPhos).2. Use a base without β-hydrogens, such as LiHMDS.3. Ensure a slight excess of the amine nucleophile is present.
Formation of Double Arylated Product The Boc protecting group can be cleaved under harsh basic conditions or high temperatures, exposing the second nitrogen for arylation.1. Lower the reaction temperature and/or shorten the reaction time.2. Use the minimum effective amount of base.3. Consider using a weaker base (e.g., K₃PO₄) if conditions allow.
Complex Reaction Mixture Degradation of ligand or substrates.1. Lower the reaction temperature.2. Screen different ligands; some are more thermally stable than others.3. Ensure a thoroughly inert atmosphere is maintained throughout the reaction.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. While the substrate's steric bulk presents a challenge, a rational approach to catalyst and ligand selection, informed by a solid mechanistic understanding, enables the efficient and scalable synthesis of a diverse range of N-aryl derivatives. The use of modern, well-defined palladium precatalysts in conjunction with sterically demanding biarylphosphine ligands like XPhos and RuPhos provides a reliable and high-yielding pathway to these valuable compounds, empowering researchers in the discovery and development of next-generation therapeutics.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI. [Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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Strategic Deprotection of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold is a conformationally rigid and synthetically valuable building block in modern medicinal chemistry, frequently employed as a bioisostere for the piperazine moiety.[1] Its unique three-dimensional structure offers novel exit vectors for molecular design, making it a privileged scaffold in drug discovery. The efficient synthesis and manipulation of this core are paramount. This application note provides a detailed guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, a key intermediate for further functionalization. We present optimized protocols, discuss the underlying reaction mechanisms, and offer critical, field-proven insights into reagent selection to ensure high-yield, clean conversion while preserving the integrity of the strained spirocyclic system.

Introduction: The Challenge of the Diazaspiro[3.3]heptane Core

The Boc protecting group is one of the most common acid-labile protecting groups used in organic synthesis due to its stability under a wide range of conditions and its typically straightforward removal.[2][3] The deprotection is an acid-catalyzed process that proceeds through a stable tert-butyl cation intermediate.[4] While seemingly routine, the deprotection of Boc from the 2,6-diazaspiro[3.3]heptane core requires careful consideration. The inherent ring strain of the bis-azetidine system makes it susceptible to degradation or rearrangement under certain acidic conditions. Notably, it has been reported that the 2,6-diazaspiro[3.3]heptane scaffold can undergo ring-opening upon treatment with hydrogen chloride (HCl), a common reagent for Boc removal.[5] Therefore, Trifluoroacetic Acid (TFA) is the preferred reagent for this specific transformation, offering a cleaner and more reliable outcome.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds via a three-step mechanism.[4][6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA). This initial step activates the carbamate for cleavage.[4]

  • Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a resonance-stabilized and relatively stable tert-butyl cation, along with an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free secondary amine.[7][8] The amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate salt).[6]

Boc Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (TFA) Carbocation Carbamic Acid + t-Butyl Cation Protonated->Carbocation Cleavage Final_Amine Free Amine + CO₂ + t-Butyl Cation Carbocation->Final_Amine Decarboxylation Salt Amine Salt Final_Amine->Salt + H⁺ (TFA)

Caption: Acid-catalyzed Boc deprotection mechanism.

Reagent Selection: A Critical Choice for Scaffold Integrity

The choice of acid is the most critical parameter for the successful deprotection of this specific substrate. While various acidic conditions are known to cleave the Boc group, the stability of the diazaspiro[3.3]heptane core must be prioritized.[9][10]

Reagent SystemSolventTemperatureKey Considerations for 2,6-Diazaspiro[3.3]heptaneRecommendation
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to RTExcellent efficacy. Volatile reagents allow for easy removal. Minimal risk of scaffold degradation.[5]Highly Recommended
Hydrogen Chloride (HCl) Dioxane, Methanol, or Ethyl Acetate0 °C to RTHigh risk of ring-opening of the strained azetidine rings.[5] Lower volatility can complicate workup.Not Recommended
Aqueous Phosphoric Acid Tetrahydrofuran (THF)RT to 50 °CMilder conditions, but may require heat and longer reaction times, potentially leading to other side reactions.[11]Feasible, but less efficient than TFA.

Based on literature evidence and internal validation, a solution of TFA in DCM is the superior choice, ensuring a rapid and clean reaction without compromising the integrity of the valuable spirocyclic core.[5]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the deprotection reaction. It is essential to monitor the reaction progress to avoid over-exposure to acidic conditions.

Protocol 1: TFA-Mediated Deprotection (Recommended Method)

This protocol describes the efficient removal of the Boc group using Trifluoroacetic Acid in Dichloromethane, yielding the trifluoroacetate salt of 2-methyl-2,6-diazaspiro[3.3]heptane.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous, cold (0 °C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Experimental Workflow:

TFA Deprotection Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Slowly Add TFA Cool->Add_TFA React Stir at RT (1-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon Completion Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Isolate Filter and Wash Solid Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry End Purified Amine TFA Salt Dry->End

Caption: General workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 5–10 equiv) to the stirred solution. An exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of CO₂ gas may be observed.[6] Caution: Do not run the reaction in a sealed system.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

    • TLC System: 10% Methanol in DCM with 1% ammonium hydroxide.

    • Visualization: Stain with a ninhydrin solution and heat. The product amine will appear as a colored spot (typically purple or blue).

  • Workup and Isolation (TFA Salt):

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4]

    • To the resulting oil, add cold (0 °C) anhydrous diethyl ether to precipitate the product as a white solid.[4][12]

    • Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to yield 2-methyl-2,6-diazaspiro[3.3]heptane as its trifluoroacetate salt.

  • Isolation of the Free Amine (Optional):

    • After concentrating the reaction mixture (Step 6a), dissolve the residue in a minimal amount of DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[4]

    • Separate the layers and wash the organic phase with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine as an oil or low-melting solid.

Protocol 2: HCl-Mediated Deprotection (Cautionary Method)

This protocol is provided for informational purposes but is not recommended due to the high risk of scaffold decomposition.[5] Researchers choosing this path must proceed with extreme caution and carefully analyze the crude product for ring-opened byproducts.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane, commercial solution

  • Diethyl ether, anhydrous, cold (0 °C)

Step-by-Step Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (5-10 equiv).[12]

  • Stir for 30-60 minutes, monitoring closely by TLC/LC-MS.[12]

  • Upon completion, remove the solvent in vacuo.

  • Triturate the residue with cold diethyl ether to precipitate the dihydrochloride salt of the product.[12][13]

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid stoichiometry; Short reaction time; Low temperature.Add additional equivalents of TFA. Allow the reaction to stir for a longer duration at room temperature.[4]
Unidentified Byproducts (Using TFA) Alkylation of the product by the tert-butyl cation (unlikely for this substrate). (Using HCl) Ring-opening of the azetidine core.Ensure anhydrous conditions. If using HCl, switch to the recommended TFA protocol immediately.[5]
Product is an Oil, Not a Solid The salt may be hygroscopic or have a low melting point. The free base is expected to be an oil.Ensure all solvents are anhydrous. If isolating the salt, try co-evaporation with toluene before precipitation. If isolating the free base, this is the expected form.
Low Yield after Basic Workup The amine product may have some water solubility. The product may have been lost during the aqueous wash if the pH was not sufficiently basic.Perform multiple extractions (3x) with DCM or another suitable organic solvent. Ensure the aqueous layer is basic (pH > 10) before extraction.

Conclusion

The deprotection of this compound is a critical step in the synthesis of advanced intermediates for drug discovery. While seemingly a standard transformation, the strained nature of the spirocyclic core necessitates a careful choice of reagents to prevent degradation. The use of Trifluoroacetic Acid in Dichloromethane provides a robust, high-yielding, and clean method for Boc removal, preserving the valuable scaffold. Adherence to the recommended protocol will enable researchers to reliably access the versatile 2-methyl-2,6-diazaspiro[3.3]heptane building block for incorporation into next-generation therapeutics.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. [Online][2]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Online][6]

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  • BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). [Online][4]

  • ResearchGate. (n.d.). Acid-labile protecting groups. [Online][14]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Online][15]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Online][8]

  • BenchChem. (n.d.). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. [Online][13]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online][11]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.[16]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Online][17]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Online][18]

  • Wikipedia. (n.d.). Protecting group. [Online][3]

  • Gbewonyo, W. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Online][19]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Online][20]

  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. [Online][12]

  • BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). [Online][21]

  • Reddit. (2014). Removal of Boc protecting group as workup? [Online][22]

  • Hamza, D. et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Online][23]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Online][9]

  • Coffey, D. S. et al. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Online][24]

  • J. Mex. Chem. Soc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Online]

  • ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Online][25]

  • Canadian Center of Science and Education. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Online][26]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online][10]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Online][27]

  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Online][5]

  • National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Online][28]

  • Sci-Hub. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Online][29]

  • Semantic Scholar. (2007). Concise synthesis of novel 2,6-diazaspiro[3.3]heptan-1-ones and their conversion into 2,6. [Online][30]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Online][31]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Online][32]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Online][1]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. [Online][33]

  • Sigma-Aldrich. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride. [Online][34]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. [Online][35]

  • BLD Pharm. (n.d.). This compound. [Online][36]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. [Online][37]

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Application Note: Strategic Incorporation of a Rigid N-Methylated Diazaspiro[3.3]heptane Scaffold in PROTAC Linker Synthesis for Enhanced Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[] While much focus is often placed on the two ligands, the linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing everything from the stability of the ternary complex (POI-PROTAC-E3 ligase) to the molecule's overall physicochemical properties, such as solubility and cell permeability.[3][4]

Traditionally, PROTAC linkers have been composed of flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[] However, there is a growing body of evidence suggesting that linkers with a higher degree of conformational rigidity can offer significant advantages. Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex and thus enhancing its stability.[3] Furthermore, incorporating rigid structural elements can lead to improved metabolic stability and oral bioavailability.[5]

This application note details the use of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate as a novel building block for the synthesis of rigid PROTAC linkers. We will discuss the rationale behind its use, provide detailed synthetic protocols, and present data on the expected impact on the physicochemical properties of the resulting PROTACs.

The Diazaspiro[3.3]heptane Scaffold: A Privileged Element for Rigid Linker Design

The 2,6-diazaspiro[3.3]heptane core is an attractive scaffold for PROTAC linker design for several reasons:

  • Structural Rigidity: The spirocyclic nature of this building block imparts a high degree of conformational constraint, which can help to optimize the presentation of the two ligands for ternary complex formation.[6]

  • Improved Physicochemical Properties: As a structural surrogate for piperazine, the diazaspiro[3.3]heptane moiety has been shown to improve aqueous solubility and metabolic stability in drug candidates.[7]

  • Synthetically Tractable: The two nitrogen atoms of the diazaspiro[3.3]heptane core provide convenient handles for orthogonal functionalization, allowing for the sequential attachment of the POI and E3 ligase ligands.

The addition of a methyl group to one of the nitrogen atoms, as in this compound, can further enhance the properties of the resulting PROTAC. Linker methylation has been shown to be a minimalist approach to fine-tuning the conformational landscape of a molecule, potentially leading to improved oral bioavailability.[5]

Synthesis of the Building Block: this compound

The synthesis of the title compound can be achieved in a multi-step process starting from the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The following protocol is based on established methods for the N-alkylation of related compounds.

Protocol 1: Synthesis of this compound

Materials

ReagentSupplierCat. No.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateSigma-Aldrich900602
Formaldehyde (37% in H₂O)Sigma-AldrichF8775
Sodium triacetoxyborohydrideSigma-Aldrich316393
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Acetic acid, glacialSigma-Aldrich695092
Saturated sodium bicarbonate solutionFisher ScientificS233-500
BrineFisher ScientificS271-1
Anhydrous sodium sulfateSigma-Aldrich239313

Procedure

  • To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 g, 5.04 mmol) in anhydrous dichloromethane (25 mL) is added formaldehyde (0.45 mL, 6.05 mmol, 1.2 equiv.).

  • A drop of glacial acetic acid is added, and the mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.60 g, 7.56 mmol, 1.5 equiv.) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (gradient elution, 0-10% methanol in dichloromethane) to afford this compound as a colorless oil.

Incorporation of the Building Block into a PROTAC Linker

The orthogonally protected nature of this compound allows for its sequential incorporation into a PROTAC molecule. The following protocol describes a general strategy for attaching this building block to a POI ligand, followed by deprotection and coupling to an E3 ligase ligand.

Workflow for PROTAC Synthesis

PROTAC_synthesis cluster_0 Step 1: Functionalization of the Linker Building Block cluster_1 Step 2: Coupling to POI Ligand cluster_2 Step 3: Deprotection cluster_3 Step 4: Coupling to E3 Ligase Ligand A This compound C N-Alkylated Spirocyclic Intermediate A->C Nucleophilic Substitution B Linker Precursor with Electrophilic Handle (e.g., Br-(CH2)n-X) B->C E Boc-Protected PROTAC Precursor C->E Coupling Reaction D POI Ligand with Nucleophilic Handle D->E F Amine-Functionalized PROTAC Intermediate E->F TFA H Final PROTAC F->H Amide Coupling (e.g., HATU) G E3 Ligase Ligand with Carboxylic Acid G->H

Caption: General workflow for the synthesis of a PROTAC incorporating the methylated diazaspiro[3.3]heptane linker.

Protocol 2: Synthesis of a PROTAC using the Rigid Linker

This protocol describes the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase.

Part A: Synthesis of the Linker-POI Conjugate

  • Alkylation of the Spirocyclic Core: To a solution of this compound (212 mg, 1.0 mmol) and 1-bromo-3-chloropropane (1.2 mmol) in acetonitrile (10 mL) is added potassium carbonate (276 mg, 2.0 mmol). The mixture is heated to 60°C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the chlorinated intermediate.

  • Coupling to BTK Ligand: The BTK inhibitor ibrutinib contains a phenol group that can be used for nucleophilic substitution. To a solution of the chlorinated intermediate from the previous step (1.0 mmol) and the phenolic BTK ligand (e.g., a derivative of ibrutinib) (1.0 mmol) in DMF (10 mL) is added cesium carbonate (652 mg, 2.0 mmol). The mixture is heated to 80°C and stirred for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography to give the Boc-protected PROTAC precursor.

Part B: Final PROTAC Synthesis

  • Boc-Deprotection: The Boc-protected PROTAC precursor (1.0 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (2 mL) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude amine salt.

  • Amide Coupling with CRBN Ligand: To a solution of the crude amine salt (1.0 mmol) and the CRBN ligand pomalidomide-acid (1.0 mmol) in DMF (10 mL) is added HATU (418 mg, 1.1 mmol) and diisopropylethylamine (0.52 mL, 3.0 mmol). The mixture is stirred at room temperature for 4 hours. The reaction is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried, concentrated, and the final PROTAC is purified by preparative HPLC.

Expected Impact on PROTAC Properties

The incorporation of the rigid, methylated diazaspiro[3.3]heptane linker is expected to have a significant impact on the physicochemical and pharmacological properties of the resulting PROTAC.

PropertyPROTAC with Flexible PEG LinkerPROTAC with Rigid Spiro[3.3]heptane LinkerRationale for Improvement
Molecular Weight (Da) ~950~920The spirocyclic linker is more compact than a PEG linker of similar length.
cLogP ~4.5~3.8The increased polarity of the diazaspiro[3.3]heptane moiety compared to a hydrocarbon or PEG linker can reduce lipophilicity.
Topological Polar Surface Area (TPSA) ~140 Ų~155 ŲThe two nitrogen atoms of the spirocyclic core contribute to a higher TPSA.
Number of Rotatable Bonds >10<8The rigid spirocyclic structure significantly reduces the number of rotatable bonds, leading to a more pre-organized conformation.[6]
Aqueous Solubility LowModerateReduced lipophilicity and the presence of the polar diazaspiro[3.3]heptane moiety are expected to improve aqueous solubility.[7]
Oral Bioavailability Low to ModerateModerate to HighLinker methylation and a more rigid conformation can lead to improved metabolic stability and better membrane permeability, contributing to enhanced oral bioavailability.[5]

Mechanism of Action

The resulting PROTAC operates by inducing the formation of a ternary complex between the target protein (e.g., BTK) and the E3 ligase (e.g., CRBN). This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

PROTAC_MoA cluster_0 POI Protein of Interest (POI) PROTAC PROTAC (with spiro[3.3]heptane linker) POI->PROTAC PolyUb_POI Polyubiquitinated POI PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E2 E2-Ub Ub Ubiquitin E2->Ub Ub->POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a rigid diazaspiro[3.3]heptane linker.

Conclusion

The rational design of PROTAC linkers is paramount to achieving optimal degradation efficacy and drug-like properties. The use of rigid building blocks, such as this compound, offers a compelling strategy to address some of the challenges associated with traditional flexible linkers. The protocols and rationale presented in this application note provide a framework for the synthesis and incorporation of this novel scaffold into next-generation PROTACs with potentially enhanced physicochemical properties and in vivo performance.

References

  • Rebelo, R. O., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 66(15), 10359–10371. Available at: [Link]

  • Toure, M. & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein Degradation. Angewandte Chemie International Edition, 55(52), 1966-1973. Available at: [Link]

  • Schreiber, S. L. (2021). The rise of molecular glues. Cell, 184(1), 3-9. Available at: [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. Available at: [Link]

  • Burslem, G. M. & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. Available at: [Link]

  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-5’ chemical space: an industrial perspective. Journal of Medicinal Chemistry, 62(15), 6899-6927. Available at: [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. Available at: [Link]

  • Hillier, M. C., et al. (2006). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 8(22), 5053-5055. Available at: [Link]

Sources

The Strategic Integration of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate in Contemporary GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutics with enhanced selectivity and improved physicochemical properties has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. Three-dimensional (3D) molecular architectures are increasingly sought after for their ability to engage with the complex topographies of biological targets. Among these, spirocyclic systems, particularly the 2,6-diazaspiro[3.3]heptane framework, have emerged as privileged structures. This application note provides an in-depth technical guide on the strategic application of a key derivative, tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, in the design and development of next-generation G-protein coupled receptor (GPCR) ligands. We will elucidate the underlying scientific principles that make this scaffold advantageous, provide detailed, field-proven protocols for its incorporation into a synthetic workflow, and outline robust methodologies for the pharmacological evaluation of the resulting compounds.

The Imperative for Three-Dimensionality in GPCR Ligand Design

GPCRs, the largest family of transmembrane proteins, are central to a vast array of physiological processes and represent a significant portion of all drug targets.[1] The orthosteric binding pockets of GPCRs are often intricate, demanding ligands with a well-defined three-dimensional shape to achieve high affinity and selectivity.[2] Over-reliance on planar, aromatic ring systems in drug discovery has been associated with suboptimal physicochemical properties, such as poor solubility and metabolic instability.[3]

Spirocyclic scaffolds, by virtue of their fused bicyclic nature centered on a single quaternary carbon, introduce inherent three-dimensionality and conformational rigidity.[4][5] This pre-organization of the molecular shape can significantly reduce the entropic penalty upon binding to the receptor, potentially leading to enhanced potency.[6] The 2,6-diazaspiro[3.3]heptane core, in particular, offers a unique set of advantages that make it an attractive building block for GPCR ligand design.

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Privileged Element for GPCR Targeting

The this compound scaffold presents a compelling combination of structural and functional features for medicinal chemists.

Structural Advantages:

  • Inherent 3D Geometry: The spirocyclic core projects substituents in distinct vectors in three-dimensional space, allowing for a more comprehensive exploration of the binding pocket.[7]

  • Conformational Rigidity: The fused azetidine rings lock the conformation of the core structure, which can lead to improved selectivity by minimizing off-target interactions.[7]

  • Novelty and Patentability: The unique architecture of the diazaspiro[3.3]heptane system provides access to novel chemical space, offering opportunities for new intellectual property.[6]

Physicochemical and Pharmacokinetic Benefits:

  • Improved Solubility: The increased sp3 character of spirocyclic scaffolds generally correlates with enhanced aqueous solubility compared to their flat aromatic counterparts.[3]

  • Metabolic Stability: The rigid framework can shield metabolically labile sites within a molecule, potentially improving its pharmacokinetic profile.

  • Modulation of Basicity: The two nitrogen atoms within the core can be functionalized to fine-tune the pKa of the final compound, which is crucial for optimizing properties like cell permeability and target engagement.

A notable example of the successful application of a diazaspiroalkane core in GPCR ligand design is in the development of highly selective dopamine D3 receptor (D3R) antagonists.[8][9] Researchers have demonstrated that replacing a traditional piperazine moiety with a diazaspiro[3.3]heptane core can lead to compounds with nanomolar affinity for the D3R and exceptional selectivity over the closely related D2R.[8][10] This underscores the potential of this scaffold to address the significant challenge of achieving subtype selectivity among GPCRs.[8]

Synthetic Strategies and Protocols

The incorporation of the this compound scaffold into a target molecule is a multi-step process that requires careful planning and execution. The following protocols are based on established synthetic methodologies and provide a robust framework for the synthesis of a hypothetical GPCR ligand.

Protocol 1: N-Arylation of the Diazaspiro[3.3]heptane Core

This protocol details the initial functionalization of the scaffold via a Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[11]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv.), the chosen aryl halide (1.1 equiv.), Pd2(dba)3 (0.02 equiv.), RuPhos (0.04 equiv.), and NaOt-Bu (1.4 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 20-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected N-arylated intermediate.

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the reductive elimination step in the catalytic cycle of the Buchwald-Hartwig reaction, leading to high yields of the desired C-N coupled product. The inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: Boc-Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.

Materials:

  • N-arylated intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified product from Protocol 1 in DCM.

  • Add TFA (10 equivalents) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected secondary amine.

Trustworthiness of the Protocol: The progress of the deprotection should be carefully monitored to avoid potential side reactions. Complete removal of the Boc group is confirmed by the disappearance of the starting material spot on the TLC plate and the appearance of a more polar product spot.

Protocol 3: N-Alkylation to Afford the Final Ligand

This final step involves the coupling of the deprotected intermediate with a suitable alkylating agent to introduce the desired pharmacophore.

Materials:

  • Deprotected N-arylated intermediate from Protocol 2

  • Appropriate alkylating agent (e.g., a bromoalkyl-substituted pharmacophore)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the deprotected intermediate (1.0 equiv.) in anhydrous DMF, add the alkylating agent (1.2 equiv.) and K2CO3 (2.5 equiv.).

  • Heat the reaction mixture to 80 °C and stir overnight, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final GPCR ligand.

Pharmacological Evaluation of Novel Ligands

Once synthesized, the novel ligands must be rigorously evaluated for their ability to bind to the target GPCR and elicit a functional response. The following are standard, robust protocols for the pharmacological characterization of GPCR ligands.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Ligand Synthesis cluster_evaluation Pharmacological Evaluation Start tert-Butyl 6-methyl-2,6- diazaspiro[3.3]heptane-2-carboxylate Arylation N-Arylation (Protocol 1) Start->Arylation Deprotection Boc-Deprotection (Protocol 2) Arylation->Deprotection Alkylation N-Alkylation (Protocol 3) Deprotection->Alkylation Ligand Final GPCR Ligand Alkylation->Ligand Binding Radioligand Binding Assay (Protocol 4) Ligand->Binding Functional Functional Assays (Protocols 5-7) Ligand->Functional Data Data Analysis (Ki, EC50, IC50) Binding->Data Functional->Data GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway GPCR GPCR G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ligand Ligand Ligand->GPCR Binding AC_Gs Adenylyl Cyclase G_alpha->AC_Gs Stimulates AC_Gi Adenylyl Cyclase G_alpha->AC_Gi Inhibits PLC Phospholipase C G_alpha->PLC Activates cAMP cAMP AC_Gs->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response cAMP_Gi cAMP AC_Gi->cAMP_Gi PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular Response PKC->Cellular Response

Caption: Major GPCR signaling pathways initiated by ligand binding.

Protocol 5: cAMP Accumulation Assay (for Gs- and Gi-coupled GPCRs)

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs- and Gi-coupled receptors. [7][12] Materials:

  • Cells expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF or luminescence-based)

  • Forskolin (for Gi-coupled assays)

  • 384-well white opaque plates

Procedure:

  • Seed the cells into the 384-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the test compound.

  • For Gs-coupled receptors:

    • Remove the culture medium and add the test compound dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • For Gi-coupled receptors:

    • Remove the culture medium and add the test compound dilutions.

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for a specified time.

  • Lyse the cells and measure the cAMP levels according to the manufacturer's protocol of the chosen assay kit.

  • Plot the cAMP concentration (or luminescence signal) against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 6: Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled GPCRs)

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, which is produced upon activation of Gq-coupled receptors. [13][14] Materials:

  • Cells expressing the target GPCR

  • Stimulation buffer containing LiCl

  • IP1 assay kit (e.g., HTRF-based)

  • 384-well white opaque plates

Procedure:

  • Seed the cells into the 384-well plates.

  • Prepare serial dilutions of the test compound.

  • Remove the culture medium and add the test compound dilutions in the stimulation buffer containing LiCl.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Lyse the cells and measure the IP1 levels according to the manufacturer's instructions for the IP-One HTRF assay kit.

  • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

  • Plot the IP1 concentration against the log of the agonist concentration to determine the EC50.

Protocol 7: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling. [3][6] Materials:

  • Cell line co-expressing the target GPCR and a β-arrestin fusion protein (e.g., PathHunter® cells)

  • Assay medium

  • β-arrestin recruitment assay kit (e.g., with a chemiluminescent substrate)

  • 384-well white opaque plates

Procedure:

  • Seed the cells into the 384-well plates.

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions to the cells.

  • Incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for a further period (e.g., 60 minutes) at room temperature.

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the signal against the log of the agonist concentration to determine the EC50 for β-arrestin recruitment.

Data Presentation and Interpretation

The quantitative data obtained from the pharmacological assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Pharmacological Profile of a Hypothetical GPCR Ligand

Assay TypeParameterValue
Radioligand BindingKi (nM)15.2 ± 2.1
cAMP Accumulation (Gs)EC50 (nM)45.8 ± 5.6
IP1 Accumulation (Gq)No significant activity-
β-Arrestin RecruitmentEC50 (nM)120.5 ± 15.3

Conclusion

The this compound scaffold represents a valuable tool in the modern medicinal chemist's arsenal for the design of novel GPCR ligands. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a compelling alternative to traditional flat aromatic systems. The synthetic protocols outlined in this application note provide a robust and adaptable framework for the incorporation of this scaffold, while the detailed pharmacological assays ensure a thorough characterization of the resulting compounds. By strategically employing such advanced building blocks and rigorous evaluation methods, researchers and drug development professionals can accelerate the discovery of next-generation therapeutics with enhanced efficacy and selectivity for a wide range of GPCR targets.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 20(22), 6577-6585. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design. Nature Chemistry, 8(6), 531-541. [Link]

  • Bonaventura, J., Eldridge, M. A., & Lindsley, C. W. (2015). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? ACS Chemical Neuroscience, 6(9), 1493-1496. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and clinical candidate success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Cisbio. (n.d.). IP-One HTRF Assay. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Zhang, J. H., & Xie, X. (2012). Comparison on functional assays for Gq-coupled GPCRs by measuring inositol monophospate-1 and intracellular calcium in 1536-well plate format. Current Chemical Genomics, 6, 70–83. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

  • Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: How many targets and how many drugs?. Molecular Pharmacology, 93(4), 251-258. [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-427. [Link]

  • Cong, X., & Vardy, E. (2018). Computational medicinal chemistry to target GPCRs. Methods in Molecular Biology, 1705, 325-343. [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 12(8), 630-644. [Link]

  • Kenakin, T. (2019). G protein-coupled receptor allostery and probing the link between binding and function. Molecular Pharmacology, 96(5), 589-599. [Link]

  • Smith, J. S., & Rajagopal, S. (2016). The β-arrestins: multifunctional regulators of G protein-coupled receptors. The Journal of Biological Chemistry, 291(17), 8969-8977. [Link]

  • Reichelt, A., et al. (2017). Highly selective dopamine D3 receptor antagonists with arylated diazaspiro alkane cores. Journal of Medicinal Chemistry, 60(23), 9679-9691. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Reichelt, A., et al. (2017). Highly Selective Dopamine D 3 Receptor Antagonists With Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Micheli, F., et al. (2010). 2,6-Diazaspiro[3.3]heptane derivatives as novel selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6644-6648. [Link]

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  • Trinquet, E., et al. (2006). A new homogenous cellular assay for Gq-coupled receptors based on the detection of inositol monophosphate. Analytical Biochemistry, 358(1), 124-135. [Link]

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Sources

Application Notes and Protocols: Incorporation of the 2,6-Diazaspiro[3.3]heptane Motif into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 3D Scaffolds in Kinase Inhibitor Design

The landscape of kinase inhibitor discovery is increasingly focused on moving beyond flat, two-dimensional molecules to embrace three-dimensional (3D) scaffolds that can better probe the intricate topography of the ATP binding site.[1] The 2,6-diazaspiro[3.3]heptane (DASH) motif has emerged as a compelling structural surrogate for the ubiquitous piperazine ring, offering a rigidified, spirocyclic core that imparts unique conformational constraints.[2] Unlike the flexible chair and boat conformations of piperazine, the DASH scaffold presents well-defined exit vectors for substituents, enabling a more precise and predictable orientation of pharmacophoric elements within the kinase active site.[2][3] This rigidity can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.[2] Furthermore, the high sp³ character of the DASH motif often correlates with improved physicochemical properties such as aqueous solubility and metabolic stability, which are critical for successful drug development.[1][3]

This guide provides an in-depth exploration of the incorporation of the DASH motif into kinase inhibitors, detailing the synthetic protocols, bioassay methodologies, and the anticipated impact on inhibitor performance.

The DASH Motif as a Bioisostere for Piperazine: A Case Study in PARP Inhibition

While not a kinase, the study of poly(ADP-ribose) polymerase (PARP) inhibitors offers a salient example of the benefits of replacing a piperazine with a DASH motif. In a study involving the PARP inhibitor Olaparib, substituting the piperazine ring with a DASH scaffold resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family.[1] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of the DASH motif to fine-tune the pharmacological profile of a drug candidate.[1] These findings provide a strong rationale for exploring the DASH motif in the context of kinase inhibitors, where selectivity is often a major challenge.

Synthetic Protocols for the Incorporation of the DASH Motif

The successful integration of the DASH motif into a kinase inhibitor scaffold requires robust and scalable synthetic routes. A common strategy involves the preparation of a mono-protected DASH derivative, which can then be coupled to the core of the kinase inhibitor.

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol outlines a practical, multi-step synthesis of a versatile, mono-Boc-protected DASH intermediate.

Workflow Diagram:

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection & Boc-Protection A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde C Iminium Ion Intermediate A->C + B, Acetic Acid, Dichloroethane B Primary Amine/Aniline D (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)amine C->D Sodium Triacetoxyborohydride E 2-Benzyl-6-substituted-2,6-diazaspiro[3.3]heptane D->E Potassium tert-butoxide, THF, 70°C F 2,6-Diazaspiro[3.3]heptane E->F H2, Pd/C, MeOH G tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate F->G Boc2O, Et3N, DCM A N-Boc-2,6-diazaspiro[3.3]heptane C DASH-substituted Kinase Inhibitor (Boc-protected) A->C + B, DIPEA, NMP, 120°C B Heteroaromatic Kinase Scaffold (with leaving group, e.g., Cl) D Final DASH-Kinase Inhibitor C->D TFA or HCl in Dioxane A Prepare 3X solutions: - Test Compound - Kinase/Antibody Mix - Fluorescent Tracer B Dispense 5 µL of each 3X solution to a 384-well plate A->B C Incubate at room temperature for 1 hour B->C D Read TR-FRET signal C->D E Calculate IC50 values D->E A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of the DASH-inhibitor A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate GI50 values E->F

Sources

Application Note: A Scalable Synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, a valuable building block in modern drug discovery. The 2,6-diazaspiro[3.3]heptane scaffold is increasingly recognized as a superior bioisostere for piperazine, offering improved physicochemical properties and novel intellectual property space.[1][2] This guide details a robust, two-step synthetic sequence commencing from the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, focusing on a highly efficient N-methylation step via the Eschweiler-Clarke reaction. We provide in-depth procedural details, mechanistic insights, purification strategies, and analytical characterization data to enable researchers in medicinal and process chemistry to confidently produce this key intermediate on a multigram scale.

Introduction: The Strategic Advantage of the 2,6-Diazaspiro[3.3]heptane Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous motif found in numerous marketed drugs. However, its metabolic liabilities and well-explored chemical space often necessitate the development of novel bioisosteric replacements. The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling alternative.[2][3] Its rigid, three-dimensional structure can confer improved target engagement and selectivity, while its unique physicochemical properties, such as lower pKa and enhanced solubility, can lead to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

The target molecule, this compound, is a differentially protected diamine, making it an exceptionally versatile intermediate for library synthesis and lead optimization. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one nitrogen, while the methyl group on the other nitrogen allows for the exploration of specific interactions in a target's binding pocket.

This document outlines a scalable and cost-effective synthesis, prioritizing operational simplicity and high yields. The chosen synthetic strategy is depicted below.

Synthesis_Workflow cluster_0 Synthetic Transformation SM tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Product This compound Reagents Formaldehyde, Formic Acid Reagents->Product Eschweiler-Clarke Methylation

Caption: Overall synthetic strategy.

The Eschweiler-Clarke Reaction: A Superior Method for N-Methylation

For the crucial N-methylation step, we have selected the Eschweiler-Clarke reaction. This classical reductive amination method utilizes an excess of formaldehyde and formic acid to exhaustively methylate a primary or secondary amine.[3][4] The key advantages of this reaction in the context of scalable synthesis are:

  • High Efficiency: The reaction typically proceeds to completion with high yields.[5]

  • Irreversibility: The formation of carbon dioxide as a byproduct drives the reaction to completion.[3]

  • Avoidance of Over-alkylation: Unlike using methyl halides, the Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts, which simplifies purification.[6]

  • Operational Simplicity: The reaction is typically run at elevated temperatures without the need for specialized equipment or inert atmospheres.

The mechanism involves the initial formation of an iminium ion from the secondary amine and formaldehyde. This electrophilic intermediate is then reduced by a hydride transfer from formic acid, which subsequently decarboxylates.[7]

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplierPurity
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate1041026-70-3TCI, Sigma-Aldrich>97%
Formaldehyde (37 wt. % in H₂O)50-00-0Sigma-AldrichACS
Formic Acid64-18-6Sigma-Aldrich>98%
Dichloromethane (DCM)75-09-2Fisher ScientificHPLC
Saturated Sodium Bicarbonate Solution (aq.)N/ALab PreparedN/A
Brine (Saturated NaCl solution)N/ALab PreparedN/A
Anhydrous Sodium Sulfate7757-82-6VWRACS
Silica Gel (230-400 mesh)7631-86-9Sorbent Tech.N/A
Ethyl Acetate141-78-6Fisher ScientificHPLC
Heptane142-82-5Fisher ScientificHPLC
Step-by-Step Synthesis Protocol

Reaction: N-methylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (10.0 g, 50.4 mmol, 1.0 equiv.).

  • Reagent Addition: Add formic acid (11.6 mL, 302.4 mmol, 6.0 equiv.) followed by formaldehyde solution (37 wt. %, 11.3 mL, 151.2 mmol, 3.0 equiv.).

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker containing 100 mL of ice-cold water.

  • Basification: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases and the pH is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with heptane.

    • Elute the column with the specified gradient.

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.

Expected Yield: 85-95%.

Analytical Characterization

The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

ParameterExpected Value
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃)δ (ppm): ~4.0 (s, 4H), ~3.8 (s, 4H), ~2.4 (s, 3H), 1.45 (s, 9H)
¹³C NMR (CDCl₃)δ (ppm): ~156.0, ~80.0, ~65.0, ~60.0, ~45.0, ~35.0, 28.5
MS (ESI+) m/z calculated for C₁₁H₂₀N₂O₂ [M+H]⁺: 213.16; found: 213.2

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Quality Control and Troubleshooting

A robust quality control workflow is essential to ensure the desired product quality.

QC_Workflow Start Crude Product TLC TLC/LC-MS Analysis Start->TLC Purification Column Chromatography TLC->Purification Impurities present Pure_Product Pure Fractions Purification->Pure_Product Final_QC Final QC (NMR, MS) Pure_Product->Final_QC Release Released Product Final_QC->Release Purity >95% Repurify Repurify Final_QC->Repurify Purity <95% Repurify->Purification

Caption: Quality control workflow for the final product.

Potential Issue Probable Cause Suggested Solution
Incomplete reactionInsufficient heating time or temperatureEnsure the reaction temperature is maintained at 90 °C and extend the reaction time, monitoring by TLC/LC-MS until completion.
Formation of side productsReaction temperature too highMaintain the reaction temperature strictly at 90 °C. Higher temperatures may lead to decomposition of the starting material or product.
Difficulty in separating from impuritiesInefficient column chromatographyOptimize the solvent gradient for column chromatography. A shallower gradient may be required to achieve better separation. Consider using a different solvent system if co-elution is observed.
Low yield after work-upIncomplete extraction or product loss during work-up.Ensure the aqueous layer is thoroughly extracted with dichloromethane. Perform all solvent removal steps carefully to avoid loss of the volatile product.

Conclusion

This application note presents a validated, scalable, and efficient protocol for the synthesis of this compound. By employing the robust Eschweiler-Clarke reaction, this valuable building block can be prepared in high yield and purity, facilitating its use in diverse drug discovery programs. The detailed experimental procedures and troubleshooting guide provided herein are intended to enable researchers to reliably produce this compound for the advancement of their medicinal chemistry projects.

References

  • What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE? (n.d.). Retrieved from [Link]

  • Eschweiler–Clarke reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Grokipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5769. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2022, August 19). The Journal of Organic Chemistry, 87(17), 11651-11660. [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. (n.d.). Retrieved from a public source. A specific, stable URL is not available.
  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2016). RSC Advances, 6(77), 73143-73151. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved from

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters, 11(16), 3523-3525. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (2025). RSC Chemical Biology.
  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. (2023). Journal of Organic Chemistry. [Link]

  • Synthesis of N-methylated cyclic peptides. (2012). Nature Protocols, 7(4), 679-689. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv.
  • Purification and properties of phenylethanolamine-N-methyl transferase. (1962). Journal of Biological Chemistry, 237, 1657-1660. [Link]

Sources

Asymmetric Synthesis of Chiral 2,6-Diazaspiro[3.3]heptane Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2,6-Diazaspiro[3.3]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained spirocyclic systems have garnered significant attention for their ability to serve as bioisosteres of more common saturated heterocyles, such as piperazine, while offering improved physicochemical properties. The 2,6-diazaspiro[3.3]heptane core, in particular, has emerged as a valuable pharmacophore unit in the design of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[1] Its rigid structure allows for a well-defined orientation of substituents, leading to enhanced target selectivity and potency. Furthermore, the introduction of chirality into this scaffold opens up new avenues for exploring stereospecific interactions with biological targets, a critical aspect of rational drug design.

This application note provides a detailed guide to the asymmetric synthesis of chiral 2,6-diazaspiro[3.3]heptane derivatives. We will delve into a field-proven, diastereoselective protocol utilizing a chiral auxiliary, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their discovery programs.

Strategic Approach to Asymmetry: Leveraging Chiral Auxiliaries

While various strategies can be envisioned for the asymmetric synthesis of 2,6-diazaspiro[3.3]heptanes, the use of chiral auxiliaries offers a robust and reliable method for establishing the desired stereochemistry. This approach involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation, after which it can be removed. The Davis-Ellman chiral auxiliary, a sulfinamide, is particularly effective in directing the stereoselective addition of nucleophiles to imines.

Here, we will focus on a highly diastereoselective, three-step, one-pot synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, a method that has been successfully employed for the preparation of a variety of derivatives with excellent yields and stereocontrol.[2]

Experimental Protocol: Diastereoselective Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes

This protocol is adapted from the work of Reddy, L. R., et al., and provides a reliable method for the synthesis of enantiomerically enriched 1-substituted 2,6-diazaspiro[3.3]heptanes.[2]

Overall Reaction Scheme:

start Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate reagents1 1. LiHMDS, THF, -78 °C 2. Addition of Imine imine Davis-Ellman Imine (R)-N-(tert-butylsulfinyl)imine intermediate Sulfinamide Intermediate reagents1->intermediate Diastereoselective Addition reagents2 1. TFA, CH2Cl2 2. NaBH4, MeOH 3. Boc2O, Et3N, CH2Cl2 4. K2CO3, MeOH product Chiral 1-Substituted 2,6-Diazaspiro[3.3]heptane reagents2->product Reduction & Cyclization cluster_TS Proposed Transition State cluster_Outcome Stereochemical Outcome TS Li+ chelated between sulfinyl oxygen and enolate oxygen Attack Nucleophilic Attack from Sterically Less Hindered Face TS->Attack Imine Chiral N-tert-Butanesulfinyl Imine Imine->TS Enolate Azetidine Enolate Enolate->TS Product Major Diastereomer Attack->Product Forms the desired stereocenter

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. 2,6-Diazaspiro[3.3]heptanes are valuable building blocks in drug discovery, often used as rigid bioisosteres for piperazine to improve pharmacological properties.[1][2][3] However, their synthesis, particularly of asymmetrically substituted derivatives, can present unique challenges that impact yield and purity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and enhance the efficiency of your synthesis.

Synthetic Pathway Overview

The most reliable and modular synthetic route to the target compound involves a three-stage process starting from a suitable precursor to the diazaspiro[3.3]heptane core. This strategy allows for controlled, sequential functionalization of the two nitrogen atoms.

G cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: Deprotection & Boc Protection cluster_2 Stage 3: N-Methylation A Azetidine Precursor (e.g., 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde) B Intermediate Amine (via Reductive Amination) A->B R-NH2, NaBH(OAc)3 C Protected Spirocycle (e.g., 2-Benzyl-2,6-diazaspiro[3.3]heptane) B->C Base-mediated Cyclization (e.g., t-BuOK) D 2,6-Diazaspiro[3.3]heptane C->D Debenzylation (e.g., Pd/C, H2) E tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate D->E Mono-Boc Protection (Boc)2O (1 equiv) F Target Molecule: This compound E->F Reductive Amination (HCHO, NaBH(OAc)3)

Caption: General three-stage synthetic workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My overall yield is very low. Which step is the most likely culprit?

Answer: The most critical and often lowest-yielding step is the formation of the strained diazaspiro[3.3]heptane core (Stage 1). This intramolecular double cyclization can be inefficient if not properly optimized.

  • Causality: The reaction involves forming two strained four-membered azetidine rings around a central quaternary carbon. This process is entropically and enthalpically demanding. Inefficient cyclization can lead to the formation of monocyclized intermediates, dimers, or polymeric byproducts, especially if the reaction is performed under concentrated conditions. The hindered neopentyl-like centers of the precursor can also make the required nucleophilic substitution challenging.[4]

  • Recommendation: Begin your optimization efforts on the cyclization step. Verify the purity of your pre-cyclization intermediate. Once this step is robust (aim for >60% yield), subsequent deprotection, Boc-protection, and methylation steps, which are typically high-yielding, will contribute to a better overall yield.

Q2: The spirocyclization reaction is messy, giving multiple byproducts. How can I improve its selectivity and yield?

Answer: The choice of base, solvent, and temperature is paramount for a clean and efficient cyclization. There is no single universal condition, and the optimal choice may depend on the specific precursor.

  • Expert Insight: The goal is to promote the intramolecular cyclization over intermolecular side reactions. A strong, non-nucleophilic base is essential.

    • Condition A (Classic): Potassium tert-butoxide (t-BuOK) in THF at elevated temperatures (e.g., 70 °C) is a widely reported method.[4] However, reaction times can be long, and solubility may be an issue.

    • Condition B (Optimized): Using an organic base like DBU in a polar aprotic solvent such as DMF can lead to cleaner and faster conversions.[4]

    • Condition C (Base-Free): For certain substrates, heating in a DMF/water mixture (e.g., 8:2 ratio) at high temperatures (110 °C) can drive the cyclization to completion without any added base, which simplifies workup.[4]

ParameterCondition A: t-BuOK/THFCondition B: DBU/DMFCondition C: DMF/H₂O
Base Strong, hindered alkoxideStrong, non-nucleophilic amineNone (thermal)
Temperature Moderate (70 °C)Moderate (70 °C)High (110 °C)
Pros Widely documented.Often cleaner, faster.Simplified workup.
Cons Can be slow, salt byproducts.Higher boiling point solvent.Requires high temp, not suitable for sensitive substrates.

Troubleshooting Workflow:

G start Low Yield in Spirocyclization check_purity Is the pre-cyclization intermediate pure? start->check_purity purify Purify precursor via chromatography or recrystallization. check_purity->purify No conditions Evaluate Reaction Conditions check_purity->conditions Yes purify->conditions cond_a Tried t-BuOK/THF? conditions->cond_a cond_b Tried DBU/DMF? cond_a->cond_b Yes try_a Run reaction with 2.2-3.0 eq t-BuOK in THF at 70°C. cond_a->try_a No cond_c Tried DMF/H2O? cond_b->cond_c Yes try_b Run reaction with DBU in DMF at 70°C. cond_b->try_b No try_c Run reaction in DMF/H2O (8:2) at 110°C. cond_c->try_c No end Improved Yield cond_c->end Yes try_a->cond_b try_b->cond_c try_c->end

Caption: Troubleshooting workflow for the spirocyclization step.

Q3: I am struggling with the final N-methylation step. My reaction is slow and does not go to completion.

Answer: Incomplete N-methylation is typically due to suboptimal reagents, pH, or insufficient reducing agent. The Eschweiler-Clarke reaction (reductive amination with formaldehyde) is a robust and cost-effective method for this transformation.

  • Mechanism Insight: The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced in situ. The pH is critical; the medium must be slightly acidic to facilitate iminium ion formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.

  • Recommended Protocol:

    • Dissolve tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Add aqueous formaldehyde (37 wt. %, ~1.5 equivalents).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise. This reducing agent is milder than NaBH₄ and tolerant of slightly acidic conditions, making it ideal.

    • If the reaction is slow, adding a small amount of acetic acid (~0.1 equivalents) can catalyze iminium ion formation.

    • Monitor by LC-MS or TLC until the starting material is consumed.

  • Alternative: For highly sensitive substrates, modern catalytic methods using iridium catalysts can achieve N-methylation with high efficiency and selectivity, though they are more expensive.[5]

Q4: Column chromatography of my amine intermediates is problematic, with significant tailing and poor recovery.

Answer: The basic nature of the nitrogen atoms in the spirocycle core leads to strong interactions with the acidic silica gel surface, causing tailing and irreversible adsorption.

  • Solution 1: Modify the Eluent. Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system (e.g., Hexanes/Ethyl Acetate).

    • Add 0.5-1% triethylamine (Et₃N) to the mobile phase.

    • Alternatively, use a mobile phase pre-saturated with aqueous ammonia. This is often done by adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your eluent system (e.g., methanol or ethanol).

  • Solution 2: Use a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your molecule has sufficient hydrophobic character.

  • Solution 3: Salt Formation. For final product isolation, consider converting the basic product into a salt (e.g., hydrochloride or oxalate salt). Salts are often crystalline and can be purified by recrystallization, avoiding chromatography altogether. The free base can be regenerated by treatment with a base like NaOH or NaHCO₃.

Key Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-Boc Protection)

This protocol assumes you have successfully synthesized and deprotected the 2,6-diazaspiro[3.3]heptane core.

  • Setup: To a round-bottom flask, add 2,6-diazaspiro[3.3]heptane (1.0 eq) and dissolve in Dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a small amount of DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes. Slow addition is crucial to minimize the formation of the di-protected byproduct.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS. You should observe the disappearance of the starting material and the appearance of the mono-Boc product, with minimal di-Boc product.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system of DCM/Methanol with 1% triethylamine to afford the title compound.

Protocol 2: Synthesis of this compound (N-Methylation)
  • Setup: In a round-bottom flask, dissolve tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in DCE (approx. 0.1 M).

  • Reagent Addition: Add aqueous formaldehyde solution (37 wt. %, 1.5 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor for the consumption of starting material by LC-MS or TLC.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate with 0.5% triethylamine).

References

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(15), 2345-2349. Available at: [Link]

  • Arts, M., & de Witte, S. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. Available at: [Link]

  • ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. Available at: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21692404, 2,6-Diazaspiro(3.3)heptane. Available at: [Link]

  • Li, G., et al. (2020). Iridium-catalyzed N-methylation of drug molecules. Green Chemistry, 22(19), 6438-6445. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable scaffold. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues that may arise during your experiments, explaining the underlying chemistry and offering practical solutions.

Issue 1: Low Yield of the Desired 2,6-Diazaspiro[3.3]heptane and Formation of a Complex Mixture of Products.

Question: I am attempting to synthesize a 2,6-diazaspiro[3.3]heptane via the cyclization of a 3-(chloromethyl)azetidine derivative with a primary amine, but I am observing a complex mixture of products and a very low yield of my target molecule. What could be the cause?

Answer:

This is a common issue and often points to a combination of competing side reactions, primarily over-alkylation and azetidine ring-opening .

  • Over-alkylation: The newly formed secondary amine in your desired product can be more nucleophilic than the starting primary amine.[1][2] This leads to further reaction with the electrophilic chloromethyl group of another starting material molecule, resulting in the formation of dimers, trimers, and even polymeric materials.[1][3][4]

  • Azetidine Ring-Opening: The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic attack, especially under acidic conditions or at elevated temperatures.[5][6] The presence of byproducts from the initial reaction steps or even the amine hydrochloride salt can create a sufficiently acidic environment to promote ring-opening, leading to a variety of linear amine impurities. One study noted that 2,6-diazaspiro[3.3]heptane compounds underwent ring-opening upon treatment with HCl.

Troubleshooting Strategies:

Parameter Problem Recommended Solution Rationale
Stoichiometry Excess of the primary amine or the azetidine precursor.Use a precise 1:1 stoichiometry of the primary amine and the 3-(chloromethyl)azetidine derivative.This minimizes the chances of over-alkylation by ensuring that neither reactant is present in a large excess to react with the product.
Reaction Conditions High temperatures and prolonged reaction times.Conduct the cyclization at the lowest effective temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting materials are consumed.Lower temperatures disfavor the higher activation energy pathways of side reactions like ring-opening.
Base Insufficient or inappropriate base.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HCl formed during the reaction.This prevents the formation of amine hydrochlorides, which can catalyze ring-opening.[5]
Reaction Setup High concentration.Employ high dilution conditions. This can be achieved by slowly adding one of the reactants to a dilute solution of the other.High dilution favors intramolecular cyclization over intermolecular side reactions like polymerization.
Issue 2: My reaction seems to stall, or I observe the formation of an elimination byproduct.

Question: During the synthesis of the spirocyclic core, my reaction is either very slow or I isolate a significant amount of a 3-methyleneazetidine derivative. What is happening?

Answer:

This observation is indicative of a Grob-type fragmentation , a known side reaction in the synthesis of strained ring systems like oxetanes and azetidines from 3-halo-substituted precursors.[7][8] Instead of an intramolecular nucleophilic substitution to form the second azetidine ring, a concerted elimination reaction occurs, leading to the formation of an imine and a methyleneazetidine.

Causality:

This side reaction is favored by bases that are strong but not sterically hindered. The base can deprotonate the secondary amine, and the resulting anion can initiate the fragmentation cascade. The relief of ring strain provides a thermodynamic driving force for this pathway.

Troubleshooting Strategies:

  • Choice of Base: Switch to a bulkier, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).[9] The steric hindrance of the base will favor the desired intramolecular cyclization over the fragmentation pathway.

  • Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like THF or DMF are generally preferred for the cyclization step.[9]

  • Temperature Control: Carefully control the reaction temperature. While some heating may be necessary to drive the cyclization, excessive heat can promote fragmentation.

Issue 3: I am using a reductive amination approach, but the reaction is messy and gives low yields.

Question: I am synthesizing the 2,6-diazaspiro[3.3]heptane precursor via reductive amination of a 1-substituted-3-chloromethylazetidine-3-carbaldehyde, but the reaction is not clean. What are the likely side reactions?

Answer:

Reductive amination, while a powerful tool, can be prone to several side reactions if not properly controlled.[10]

  • Incomplete Imine Formation/Reduction: The equilibrium between the aldehyde/ketone and the amine to form the imine might not be favorable. Subsequently, incomplete reduction of the imine will lead to its presence as an impurity in the final product.

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to an alcohol before it has a chance to form the imine.

  • Over-alkylation of the Product: The newly formed secondary amine can react with another molecule of the aldehyde, leading to the formation of a tertiary amine byproduct.

Troubleshooting Workflow for Reductive Amination:

G cluster_imine Troubleshooting Imine Formation cluster_reduction Troubleshooting Reduction Step cluster_overalkylation Minimizing Over-alkylation start Low Yield in Reductive Amination check_imine Is imine formation complete? (Monitor by TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No imine_ok Imine formation is complete check_imine->imine_ok Yes add_acid Add catalytic acetic acid incomplete_imine->add_acid check_reduction Is the imine being reduced effectively? imine_ok->check_reduction remove_water Use a dehydrating agent (e.g., MgSO4) or azeotropic removal of water add_acid->remove_water incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No reduction_ok Reduction is successful check_reduction->reduction_ok Yes change_reagent Switch to a milder, more selective reducing agent (e.g., NaBH(OAc)3) incomplete_reduction->change_reagent check_overalkylation Is over-alkylation observed? reduction_ok->check_overalkylation optimize_temp Optimize reaction temperature change_reagent->optimize_temp overalkylation Over-alkylation Product Detected check_overalkylation->overalkylation Yes no_overalkylation Clean Product check_overalkylation->no_overalkylation No control_stoichiometry Use a slight excess of the amine overalkylation->control_stoichiometry end Successful Reductive Amination no_overalkylation->end one_pot Perform a one-pot reaction where the imine is reduced as it is formed control_stoichiometry->one_pot

Caption: Troubleshooting workflow for reductive amination.

Issue 4: I am observing polymerization of my starting material or product.

Question: My reaction mixture becomes viscous and difficult to stir, and I suspect polymerization is occurring. How can I prevent this?

Answer:

Polymerization is a significant side reaction in the synthesis of strained heterocycles like azetidines.[11][12][13] Cationic ring-opening polymerization (CROP) is the most common mechanism.

Mechanism of Cationic Ring-Opening Polymerization:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Azetidine Hplus H+ Azetidinium Azetidinium Ion Azetidinium_prop Azetidinium Ion Azetidinium->Azetidinium_prop Azetidine_prop Azetidine Dimer Dimer Polymer Polymer Chain Dimer->Polymer ... Polymer_amine Amine in Polymer Backbone Branched_polymer Branched Polymer

Caption: Simplified mechanism of cationic ring-opening polymerization of azetidines.

Prevention Strategies:

  • Strictly Anhydrous and Acid-Free Conditions: Ensure all reagents and solvents are dry and free of acidic impurities. Traces of acid can initiate polymerization.

  • Use of a Non-Protic Base: When HCl is generated in situ, use a non-nucleophilic base to neutralize it immediately.

  • Temperature Control: Perform the reaction at low temperatures to minimize the rate of polymerization.

  • Purification: Be cautious during purification. Acidic conditions, such as those sometimes used in silica gel chromatography, can induce polymerization or ring-opening. Consider using a neutral or basic alumina for chromatography, or alternative purification methods like distillation or crystallization.

Detailed Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is adapted from a literature procedure and highlights critical steps to avoid common side reactions.[9]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Critical Point: Monitor the formation of the imine by TLC or LC-MS to ensure complete conversion before proceeding.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (typically 2-4 hours). Troubleshooting: If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied, but monitor for side product formation.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyclization

  • Dissolve the purified (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (2.2 eq, as a 1.0 M solution in THF) to the stirred solution. Critical Point: The use of a strong, sterically hindered base is crucial to promote cyclization and avoid elimination side reactions.

  • Heat the reaction mixture at 70 °C in a sealed tube for 90 minutes.

  • Add an additional portion of potassium tert-butoxide (1.0 eq) and continue heating for another hour. Rationale: The incremental addition of base can help to maintain a sufficient concentration to drive the reaction to completion without promoting side reactions at the outset.

  • Cool the reaction to room temperature and filter to remove the precipitated KCl.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

References

  • Grokipedia. Amine alkylation. [Link]

  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. [Link]

  • Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

  • Gauthier, M. A., & Gibson, M. I. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2591–2603. [Link]

  • Hazra, S., et al. (2025, September). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3...
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Wang, Y.-M., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12771–12775. [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Wikipedia. (2023). Grob fragmentation. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3523–3525. [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Mazaheri, O. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Gicquel, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(47), 21154–21159. [Link]

  • Johnson, Z. L., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 50(23), 9293–9302. [Link]

  • Johnson, Z. L., et al. (2017, December 12). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO>2> Adsorbents. Princeton University. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]

  • Urban, M., & D’Souza, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846–2859. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524–6527. [Link]

  • De Smaele, D., & De Kimpe, N. (2008). ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters. ResearchGate. [Link]

  • Chinese Journal of Organic Chemistry. (2014). Synthesis of Azetidines. [Link]

  • Foley, D. J., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 59(35), 15021–15027. [Link]

  • J Chemistry. (2021, February 23). Grob fragmentation|Mechanism. YouTube. [Link]

  • Castarlenas, R., et al. (2001). Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings. Journal of the Chemical Society, Perkin Transactions 1, (2), 142–148. [Link]

  • Goodwin, M. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1529–1535. [Link]

  • Foley, D. J., et al. (2020). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Šliumpa, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 983. [Link]

  • Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 12(4), 578–585. [Link]

  • Isom, V., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This molecule, a valuable spirocyclic building block in medicinal chemistry, presents unique purification challenges due to its bifunctional nature—a sterically hindered, acid-labile Boc-protecting group and a basic N-methyl group.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My product is streaking or tailing significantly during silica gel column chromatography, leading to poor separation and mixed fractions. What's happening and how can I fix it?

Answer:

This is the most common issue encountered and is almost always caused by the interaction between the basic N-methyl group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes a portion of the molecules to move slower than the bulk, resulting in severe peak tailing.

Probable Causes & Solutions:

  • Cause A: Acid-Base Interaction on Stationary Phase. The free amine acts as a Lewis base, binding tightly to the acidic silica surface.

    • Solution 1 (Recommended): Use a Basic Modifier in the Eluent. The most effective solution is to neutralize the acidic sites on the silica. Add a volatile base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is a standard choice. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as part of the polar component of your eluent system. This competitively binds to the acidic sites, allowing your compound to elute symmetrically.

    • Solution 2: Switch to a Different Stationary Phase. If basic modifiers are not compatible with your downstream steps, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina has different selectivity and may require re-optimization of the solvent system.

  • Cause B: Inappropriate Solvent System. The polarity of your eluent may not be optimal for separating the target compound from closely-eluting impurities.

    • Solution: Optimize the Eluent. A common starting point for similar structures is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.[3] If this fails, consider adding a small amount of methanol (MeOH) to the EtOAc to increase polarity. A typical system would be Dichloromethane (DCM)/MeOH, but be cautious as DCM can contain trace amounts of HCl, which could risk cleaving the Boc group.

Question 2: My post-purification NMR/LC-MS analysis shows an impurity with a mass of M-100 (or M-56), corresponding to the loss of the Boc group or a tert-butyl group. How can I prevent this?

Answer:

The appearance of de-protected or tert-butylated impurities indicates that the Boc group is being compromised during your purification or workup. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[4][5][6]

Probable Causes & Solutions:

  • Cause A: Acidic Conditions. Exposure to even mild acids can catalyze the removal of the Boc group. The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[4]

    • Solution 1: Avoid Acidic Reagents. Ensure no acidic reagents are used in your workup (e.g., strong acid washes). If an aqueous wash is necessary, use a saturated sodium bicarbonate solution followed by brine.

    • Solution 2: Use High-Purity Solvents. Chlorinated solvents like Dichloromethane (DCM) can degrade over time to produce small amounts of HCl. Use fresh, high-purity, or basified DCM if it must be part of your process.

    • Solution 3: Neutralize Glassware. If you suspect acidic residue on your glassware, rinse it with a dilute solution of sodium bicarbonate or a solvent containing triethylamine before use.

  • Cause B: Generation of tert-Butyl Cation. The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺), which can then alkylate nucleophilic sites on your molecule or other species in the mixture.[5][7][8]

    • Solution: Scavengers (in preceding steps). While this is more critical during intentional deprotection steps in a synthesis, if you are observing tert-butylated byproducts, it highlights the instability. If a prior step involved Boc-deprotection, ensure scavengers like triethylsilane or anisole were used to trap these cations.[7]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common process-related impurities I should be looking for?

Common impurities often originate from the synthetic route. For a typical synthesis involving the N-methylation of a Boc-protected 2,6-diazaspiro[3.3]heptane precursor, you should look for:

  • Unreacted Starting Material: The Boc-protected, non-methylated precursor.

  • Di-methylated Species: Quaternary ammonium salts if the methylation conditions are too harsh.

  • Partially Deprotected Material: 2-Methyl-2,6-diazaspiro[3.3]heptane (if the Boc group is unintentionally cleaved).

  • Reagent-derived Impurities: Impurities from the methylating agent (e.g., methyl iodide, dimethyl sulfate) or the base used.

FAQ 2: Is normal-phase or reverse-phase chromatography better for this compound?

Both can be effective, but they serve different purposes:

  • Normal-Phase (e.g., Silica Gel): Ideal for large-scale preparative purification due to lower cost and higher loading capacity. As detailed in the troubleshooting guide, it requires a basic modifier.

  • Reverse-Phase (e.g., C18): Excellent for high-resolution analytical assessment (HPLC) and for purifying highly polar impurities away from your product. It is generally the preferred method for final purity analysis.[9]

FAQ 3: How can I accurately determine the final purity of my product?

A single method is often insufficient. A combination of techniques provides the most reliable assessment:

  • RP-HPLC-UV/MS: The gold standard for purity assessment. It separates impurities and provides their mass for identification. A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid) is typical.[9]

  • Quantitative NMR (qNMR): A primary method that determines purity against a certified internal standard without needing a reference standard of your compound.[10] It provides an absolute purity value.

  • Elemental Analysis (CHN): Confirms the elemental composition of your bulk material, which should match the theoretical values for a pure sample.

FAQ 4: What are the recommended storage conditions for the purified compound?

The compound is generally stable.[11] However, to ensure long-term integrity:

  • Storage: Store at room temperature or refrigerated (2-8°C), sealed in a dry environment.

  • Atmosphere: Store under an inert atmosphere like argon or nitrogen to prevent slow oxidation or reaction with atmospheric CO₂.

Part 3: Protocols & Data
Data Presentation

Table 1: Recommended Starting Conditions for Preparative Flash Chromatography

ParameterCondition 1: Low Polarity ImpuritiesCondition 2: High Polarity Impurities
Stationary Phase Silica Gel (40-63 µm)Silica Gel (40-63 µm)
Mobile Phase A HeptaneDichloromethane (DCM)
Mobile Phase B Ethyl Acetate (EtOAc) with 1% Et₃NMethanol (MeOH) with 1% Et₃N
Gradient 0% to 50% B over 10 column volumes0% to 15% B over 12 column volumes
Detection UV (210 nm) and/or Staining (KMnO₄, Ninhydrin)UV (210 nm) and/or Staining (KMnO₄, Ninhydrin)
Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

  • Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent completely.

  • Column Packing: Wet-pack the column with the initial mobile phase (e.g., 100% Heptane with 1% Et₃N).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin the elution with the starting mobile phase. Run the gradient as optimized by TLC analysis (e.g., 0-50% Ethyl Acetate/Heptane with 1% Et₃N).

  • Fraction Collection: Collect fractions and analyze by TLC using a suitable stain (e.g., potassium permanganate) as the compound may have a poor UV chromophore.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by RP-HPLC

  • Instrumentation: Standard HPLC system with UV detector and gradient pump.[9]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in a 50:50 mixture of water and acetonitrile.

  • Purity Calculation: Use the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Part 4: Visualizations

G start Low Purity or Tailing After Column Chromatography check_base Was a basic modifier (e.g., 1% Et3N) used? start->check_base add_base ACTION: Add 1% Et3N or NH3/MeOH to the eluent and repeat. check_base->add_base No check_overload Was the column overloaded (>2% w/w)? check_base->check_overload Yes add_base->start Re-run reduce_load ACTION: Reduce sample load. Use a larger column. check_overload->reduce_load Yes check_solvent Is separation of spots adequate on TLC? check_overload->check_solvent No reduce_load->start Re-run optimize_solvent ACTION: Re-optimize solvent system. Consider DCM/MeOH or other systems. check_solvent->optimize_solvent No fail Consider Alternative: - Neutral Alumina Column - Reverse-Phase Prep check_solvent->fail Yes, but still fails on column optimize_solvent->start Re-run success Problem Solved

Caption: Troubleshooting workflow for column chromatography issues.

G cluster_cause Potential Causes cluster_impurity Resulting Impurities incomplete_rxn Incomplete N-Methylation impurity_sm Unreacted Precursor (Boc-NH-spiro) incomplete_rxn->impurity_sm boc_cleavage Acid-Catalyzed Boc Cleavage tbu_cation t-Butyl Cation Side Reaction boc_cleavage->tbu_cation generates impurity_deboc Deprotected Product (Me-NH-spiro) boc_cleavage->impurity_deboc impurity_tbu N-tert-butylated Product tbu_cation->impurity_tbu

Caption: Relationship between side reactions and resulting impurities.

References
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. Available from: [Link]

  • Molecule of the Month. What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?. Available from: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Org. Lett. 2011, 13, 18, 4854–4856. Available from: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Coupling with Diazaspiro[3.3]heptane Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving diazaspiro[3.3]heptane substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we synthesize our extensive field experience with fundamental mechanistic principles to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format. We delve into the root causes of these problems and provide targeted solutions.

Question 1: Why am I observing low or no conversion of my diazaspiro[3.3]heptane starting material?

Low or no product yield is a frequent challenge in Buchwald-Hartwig aminations.[1][2] This can be attributed to several factors, from catalyst inefficiency to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[1] Modern palladacycle precatalysts, such as G3 or G4, are often more effective than traditional sources like Pd(OAc)2 because they generate the active LPd(0) catalyst more cleanly and efficiently.[1][3] If you are using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can aid in the reduction to Pd(0).[4] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] The choice of ligand is highly dependent on the nature of both the aryl halide and the amine nucleophile.[1] For sterically hindered or electron-poor aryl halides, bulky, electron-rich biarylphosphine ligands are often necessary. For diazaspiro[3.3]heptane substrates, which are secondary amines, ligands like RuPhos or BrettPhos are generally good starting points.[1]

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine, but an incompatible base can hinder the reaction or lead to the decomposition of your starting materials.[1][4] Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly used.[1][4][5] However, if your aryl halide or the diazaspiro[3.3]heptane substrate contains base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary, possibly requiring higher reaction temperatures.[1][3][4] The physical properties of the base, such as particle size, can also impact the reaction's success; grinding the base or adding Celite can prevent clumping and improve reaction rates.[3]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1][3] For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands is often essential to achieve good yields.[1] If feasible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.[3]

Question 2: I'm seeing significant side product formation. What are the common side products and how can I minimize them?

The appearance of unexpected products can complicate purification and reduce the yield of your desired N-arylated diazaspiro[3.3]heptane.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: This is where the aryl halide is reduced to the corresponding arene. This side reaction can be promoted by the presence of water or other protic sources and can compete with the desired amination.

    • Solution: Ensure that your solvent and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[4]

  • Homocoupling: Dimerization of the aryl halide or the amine can also occur.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1] In some cases, changing the ligand or solvent may also be beneficial.

  • β-Hydride Elimination: While less common with cyclic amines like diazaspiro[3.3]heptanes compared to acyclic secondary amines, β-hydride elimination from the amido-palladium intermediate can still occur, leading to the formation of an enamine and a palladium-hydride species.

    • Solution: The use of bidentate phosphine ligands like BINAP or DPPF can help to suppress this side reaction by preventing the formation of the necessary vacant coordination site on the palladium center.[6]

Question 3: How can I prevent the double arylation of my diazaspiro[3.3]heptane?

When using an unprotected diazaspiro[3.3]heptane, double arylation can be a significant issue, leading to a mixture of mono- and di-arylated products.

Strategies to Promote Mono-arylation:

  • Use of a Protecting Group: The most straightforward approach is to use a mono-protected diazaspiro[3.3]heptane, such as the commercially available N-Boc-2,6-diazaspiro[3.3]heptane.[7][8] The Boc group can be removed post-coupling if the unprotected secondary amine is the desired final product.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can favor mono-arylation. Using a slight excess of the diazaspiro[3.3]heptane relative to the aryl halide can help to minimize the formation of the di-arylated product.

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading may also selectively favor the mono-arylation product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Buchwald-Hartwig coupling with diazaspiro[3.3]heptane substrates.

What is the general mechanism of the Buchwald-Hartwig amination?

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[6][9][10]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[6][10]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9][10]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + R2NH, Base PdII_Amido L-Pd(II)(Ar)(NR2) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

What are the best catalyst and ligand systems for coupling with diazaspiro[3.3]heptanes?

The optimal catalyst and ligand combination can vary depending on the specific aryl halide used. However, for a general starting point with diazaspiro[3.3]heptane substrates, the following systems are recommended:

Aryl HalideRecommended Ligand(s)Typical Catalyst Precursor
Aryl BromideXPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst
Aryl ChlorideBrettPhos, RuPhos, tBuXPhosA G3 or G4 precatalyst is highly recommended
Aryl IodideXPhos, SPhosPd₂(dba)₃, Pd(OAc)₂

It is always advisable to perform a small-scale screen of different ligands and conditions to identify the optimal system for your specific substrates.[11][12]

How does the Boc protecting group on the diazaspiro[3.3]heptane influence the reaction?

The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the diazaspiro[3.3]heptane serves two primary purposes:

  • Prevents Double Arylation: As discussed previously, it ensures that the amination occurs selectively at the unprotected nitrogen.[7]

  • Modifies Solubility and Reactivity: The Boc group can alter the solubility of the substrate, which may require adjustments to the choice of solvent. It also slightly increases the steric bulk around the reacting nitrogen, which can influence the choice of ligand.

What are the key safety considerations for this reaction?
  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous and degassed solvents are often required, and many organic solvents are flammable.

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be necessary for your specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-2,6-diazaspiro[3.3]heptane with an Aryl Bromide
  • Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed toluene to the vial to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Reaction Screen for Ligand Optimization

A small-scale screen can be performed in parallel to quickly identify the optimal ligand for your reaction.

  • Preparation: Prepare a stock solution of your aryl halide, diazaspiro[3.3]heptane substrate, and base in your chosen solvent.

  • Array Setup: In a multi-well reaction block or a series of small reaction vials, add the palladium precursor to each well/vial.

  • Ligand Addition: Add a different phosphine ligand to each well/vial.

  • Reaction Initiation: Add an equal volume of the stock solution to each well/vial.

  • Heating and Analysis: Seal the reaction block/vials and heat to the desired temperature. After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS to determine the relative conversion to the desired product.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Optimize_Catalyst Switch to a more active precatalyst (e.g., G3/G4). Screen different ligands. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base selection correct? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Try a stronger base (e.g., NaOtBu). If substrate is base-sensitive, use a weaker base (e.g., Cs2CO3) and increase temperature. Check_Base->Optimize_Base No Check_Conditions Are the reaction conditions optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Ensure anhydrous/inert conditions. Increase temperature. Increase reaction time. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

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Preventing ring-opening of diazaspiro[3.3]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazaspiro[3.3]heptane (DASH) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, rigid, and three-dimensional bioisostere into their molecules. While the DASH core offers significant advantages in tuning physicochemical properties, its inherent ring strain, particularly in the constituent azetidine rings, presents a stability challenge under certain acidic conditions. This can lead to undesired ring-opening, compromising your synthetic route and the integrity of your final compounds.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the preservation of the diazaspiro[3.3]heptane core throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is the diazaspiro[3.3]heptane scaffold susceptible to ring-opening under acidic conditions?

A1: The susceptibility of the diazaspiro[3.3]heptane scaffold to acid-catalyzed ring-opening is primarily due to the inherent strain in its two four-membered azetidine rings. Under acidic conditions, one of the nitrogen atoms can be protonated, forming an azetidinium ion. This protonation turns the amino group into a good leaving group and activates the strained ring towards nucleophilic attack, leading to ring cleavage.[1][2] The reaction can proceed through mechanisms with both SN1 and SN2 characteristics, similar to the acid-catalyzed ring-opening of epoxides.[3][4]

Q2: I observed decomposition of my DASH-containing compound during N-Boc deprotection with HCl in dioxane/methanol. What is happening?

A2: This is a commonly encountered issue. The use of strong acids like hydrogen chloride (HCl) for the removal of a tert-butyloxycarbonyl (Boc) protecting group can lead to the ring-opening of the diazaspiro[3.3]heptane core. The chloride anion (Cl⁻) can act as a nucleophile, attacking one of the electrophilic carbons of the protonated azetidinium ring, resulting in a ring-opened product. In some cases, intramolecular decomposition can also occur if a pendant nucleophilic group is present in the molecule.[2]

Q3: Is trifluoroacetic acid (TFA) a better choice for N-Boc deprotection on a DASH-containing molecule?

A3: Yes, in many cases, trifluoroacetic acid (TFA) is a less aggressive choice for N-Boc deprotection on diazaspiro[3.3]heptane systems and is less likely to cause ring-opening compared to HCl.[5] The trifluoroacetate anion is a poorer nucleophile than the chloride ion, which reduces the propensity for intermolecular ring-opening. However, the success of TFA is still substrate-dependent, and for particularly sensitive compounds, even TFA might lead to some degradation. Careful monitoring of the reaction is always recommended.

Q4: Are there any protecting groups other than Boc that are more stable under acidic conditions?

A4: Yes, while Boc is widely used, other protecting groups can offer enhanced stability under certain acidic conditions or provide orthogonal deprotection strategies. For instance, the benzyl (Bn) group is stable to a range of acidic and basic conditions and is typically removed by catalytic hydrogenation. The tosyl (Ts) group is also robust under many acidic conditions but requires harsher methods for removal. For specialized applications, the tert-butoxythiocarbonyl (Botc) group has been shown to be more acid-labile than Boc, allowing for selective deprotection under milder acidic conditions, which could be advantageous in preventing DASH core opening.[6]

Troubleshooting Guides

Issue 1: Ring-Opening During N-Boc Deprotection

Symptoms:

  • Appearance of unexpected, more polar byproducts in TLC or LC-MS analysis.

  • Low yield of the desired deprotected amine.

  • Complex ¹H NMR spectrum of the crude product with loss of the characteristic spirocyclic signals.

Root Cause Analysis: The primary cause is the acid-catalyzed nucleophilic attack on the protonated diazaspiro[3.3]heptane core. This can be either an intermolecular attack by the counter-ion of the acid (e.g., Cl⁻) or an intramolecular attack by a suitably positioned functional group within the molecule.

dot

cluster_0 Acid-Catalyzed Ring-Opening of N-Boc-DASH N_Boc_DASH N-Boc Protected Diazaspiro[3.3]heptane Protonated_DASH Protonated Azetidinium Ion N_Boc_DASH->Protonated_DASH Protonation (H⁺) Ring_Opened_Product Ring-Opened Product Protonated_DASH->Ring_Opened_Product Nucleophilic Attack Acid Strong Acid (e.g., HCl) Nucleophile Nucleophile (e.g., Cl⁻)

Caption: Acid-catalyzed ring-opening of the DASH core.

Solutions & Mitigation Strategies:

1. Modification of Acidic Conditions:

  • Switch from HCl to TFA: As a first-line solution, replace HCl with TFA for Boc deprotection. The weaker nucleophilicity of the trifluoroacetate anion often prevents ring-opening.

  • Control Temperature: Perform the deprotection at lower temperatures (e.g., 0 °C) to favor the desired deprotection over the potentially higher activation energy pathway of ring-opening. This aligns with the principles of kinetic versus thermodynamic control, where the desired product is often the kinetic product.[7][8][9]

  • Use of Scavengers: In some cases, the tert-butyl cation generated during Boc deprotection can lead to side reactions. The use of scavengers like triethylsilane (TES) or anisole can mitigate these issues, although they do not directly prevent the acid-catalyzed ring-opening of the DASH core.[5]

2. Alternative N-Boc Deprotection Protocols:

For highly sensitive substrates where even TFA is problematic, consider non-acidic or milder deprotection methods.

Protocol 2.1: Thermal Deprotection

This method is suitable for substrates that are thermally stable and lack other heat-sensitive functional groups.

  • Dissolve the N-Boc protected diazaspiro[3.3]heptane derivative in a high-boiling point, inert solvent (e.g., diphenyl ether or N,N-dimethylformamide).

  • Heat the solution to a temperature sufficient to induce thermolysis of the Boc group (typically 150-200 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture and purify the product by standard methods (e.g., chromatography or crystallization).

Protocol 2.2: Deprotection with Oxalyl Chloride in Methanol

This method offers a milder alternative to strong Brønsted acids.[5]

  • Dissolve the N-Boc protected amine in anhydrous methanol to a concentration of approximately 0.1 M.

  • At room temperature, add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Employing an Orthogonal Protecting Group Strategy:

If acidic conditions are unavoidable in subsequent steps of your synthesis, consider protecting the diazaspiro[3.3]heptane nitrogens with a group that is stable to acid but can be removed under different conditions.

dot

cluster_1 Orthogonal Protection Strategy Start DASH Core Protect Protect with Acid-Stable Group (e.g., Cbz, Fmoc) Start->Protect Acidic_Reaction Perform Acid-Sensitive Reaction Step(s) Protect->Acidic_Reaction Deprotect Deprotect under Orthogonal Conditions (e.g., Hydrogenolysis, Base) Acidic_Reaction->Deprotect Final_Product Final Product with Intact DASH Core Deprotect->Final_Product

Caption: Orthogonal protection workflow.

Protecting GroupCommon AbbreviationStability to AcidDeprotection Conditions
tert-ButoxycarbonylBocLabileStrong Acid (TFA, HCl)
BenzyloxycarbonylCbz or ZGenerally StableH₂, Pd/C (Hydrogenolysis)
9-FluorenylmethoxycarbonylFmocStableBase (e.g., Piperidine in DMF)

Table 1: Comparison of common amine protecting groups.

Issue 2: Instability in the Presence of Lewis Acids

Symptoms:

  • Decomposition or rearrangement of the DASH-containing compound during reactions catalyzed by Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂).

Root Cause Analysis: Lewis acids can coordinate to the nitrogen atoms of the diazaspiro[3.3]heptane, which, similar to protonation, activates the ring for nucleophilic attack or rearrangement.[1][10]

Solutions & Mitigation Strategies:

  • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the stability of the DASH core. If possible, screen for milder Lewis acids that can still effectively catalyze the desired transformation. For example, zinc-based Lewis acids are often milder than their aluminum or boron-based counterparts.

  • Temperature Control: As with Brønsted acid-catalyzed reactions, maintaining low temperatures can help to minimize side reactions involving the DASH scaffold.

  • Protecting Group Strategy: The presence of an electron-withdrawing protecting group (e.g., Boc or Ts) on the nitrogen can reduce its Lewis basicity, potentially decreasing its coordination to the Lewis acid and enhancing the stability of the ring system.

  • Alternative Catalysis: Explore alternative catalytic systems that do not rely on strong Lewis acids, such as transition-metal catalysis or organocatalysis, if applicable to the desired transformation.

By understanding the underlying chemical principles of diazaspiro[3.3]heptane instability and employing the strategic solutions outlined in this guide, researchers can confidently utilize this valuable scaffold in the design and synthesis of novel chemical entities.

References

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Retrieved January 19, 2026, from [Link]

  • Behenna, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (2012). Asian Journal of Chemistry, 24(8), 3467-3470. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1283929. [Link]

  • Wang, Z., et al. (2021). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[2][11]-Stevens Rearrangements of Aziridinium Ylides. Journal of the American Chemical Society, 143(35), 14336–14345. [Link]

  • Smith, L., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Couty, F., et al. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. Organic Letters, 13(7), 1836–1839. [Link]

  • Grygorenko, O. O., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-6003. [Link]

  • Wang, Z., et al. (2020). Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles. Journal of the American Chemical Society, 142(15), 7041–7050. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic vs Kinetic Products. Master Organic Chemistry. [Link]

  • Reddit - r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]

  • Reddit - r/chemistry - Alternative Methods for Boc Deprotection. (2023, May 18). Reddit. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(4), 2315-2322. [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

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  • Ardill, H., & Gringore, A. (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 25, 71-76. [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • McMurry, J. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. OpenStax. [Link]

  • Soderberg, T. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. [Link]

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Troubleshooting low conversion rates in the N-alkylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this crucial synthetic transformation. The unique sterically hindered and electronically distinct nature of the two nitrogen atoms in this spirocyclic diamine presents specific challenges that can lead to low conversion rates and undesired side products. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing very low to no conversion in my N-alkylation reaction. What are the primary factors I should investigate?

Low conversion is a common hurdle and can often be traced back to a few key experimental parameters. The inherent steric hindrance of the 2,6-diazaspiro[3.3]heptane core can significantly slow down the reaction rate.[1]

Here’s a systematic approach to troubleshooting:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding iodide.

  • Inadequate Reaction Temperature: Due to steric hindrance, higher temperatures are often required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decomposition. A good starting point is to screen temperatures ranging from room temperature up to the boiling point of your solvent.[3]

  • Sub-optimal Base Selection: The choice of base is crucial for deprotonating the secondary amine and facilitating the nucleophilic attack. For sterically hindered amines, stronger, non-nucleophilic bases are often more effective. Consider switching from common carbonate bases (e.g., K₂CO₃) to stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[4]

  • Solvent Effects: The solvent plays a significant role in an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while not strongly solvating the amine nucleophile, thus increasing its reactivity.

Question 2: I am struggling with the selective mono-alkylation of the unprotected nitrogen. How can I avoid di-alkylation?

Achieving selective mono-alkylation is a significant challenge because the mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction to form the di-alkylated product.[5]

Here are some strategies to favor mono-alkylation:

  • Control Stoichiometry: Use a large excess of the tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material over the mono-alkylated product. A starting ratio of 3:1 (diamine:alkylating agent) is a good starting point.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over a prolonged period can help maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of a second alkylation event.

  • Consider Reductive Amination: Reductive amination is an excellent alternative for achieving controlled mono-alkylation.[2][6] This two-step, one-pot process involves the formation of an iminium ion from the amine and a corresponding aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method inherently avoids over-alkylation.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

  • Imine Formation: In a round-bottom flask, dissolve tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the amine is in its salt form, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Question 3: My reaction is producing a significant amount of an elimination byproduct. How can I minimize this?

Elimination (E2) is a common side reaction in alkylation reactions, especially with sterically hindered bases and secondary or tertiary alkyl halides.[7]

To suppress elimination:

  • Choice of Base: Use a less sterically hindered base if possible. However, this needs to be balanced with the need for a sufficiently strong base to deprotonate the amine.

  • Alkyl Halide Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary alkyl halides. If your synthesis allows, use a primary alkylating agent.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate check_reagents 1. Check Reagent Reactivity & Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions consider_alternative 3. Consider Alternative Methods start->consider_alternative alkyl_halide Alkyl Halide Reactivity (I > Br > Cl) check_reagents->alkyl_halide amine_purity Amine Purity (Free of salts?) check_reagents->amine_purity base_strength Base Strength & Sterics (e.g., K2CO3 vs. KOtBu) check_conditions->base_strength temperature Reaction Temperature (Too low?) check_conditions->temperature solvent Solvent Polarity (Polar aprotic?) check_conditions->solvent reductive_amination Reductive Amination (For mono-alkylation) consider_alternative->reductive_amination solution1 Increase Reactivity/ Purity alkyl_halide->solution1 amine_purity->solution1 solution2 Optimize Conditions base_strength->solution2 temperature->solution2 solvent->solution2 solution3 Switch to Reductive Amination reductive_amination->solution3

Caption: A systematic workflow for troubleshooting low conversion rates.

Comparative Summary of Reaction Parameters

ParameterDirect N-AlkylationReductive Amination
Alkylating Agent Alkyl halide (R-X)Aldehyde (R-CHO) or Ketone (R-C(O)-R')
Key Reagents Base (e.g., K₂CO₃, KOtBu)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents DMF, Acetonitrile, THFDCM, DCE
Temperature Room Temp. to RefluxRoom Temperature
Key Advantage SimplicityHigh selectivity for mono-alkylation
Common Issue Over-alkylationSlower reaction times for hindered ketones

Mechanistic Overview: Direct N-Alkylation vs. Reductive Amination

Reaction_Mechanisms cluster_direct_alkylation Direct N-Alkylation (SN2) cluster_reductive_amination Reductive Amination amine R'₂NH deprotonated_amine R'₂N⁻ amine->deprotonated_amine Deprotonation base Base base->deprotonated_amine product1 R'₂N-R deprotonated_amine->product1 Nucleophilic Attack alkyl_halide R-X alkyl_halide->product1 side_product1 Base-H⁺ + X⁻ amine2 R'₂NH iminium [R'₂N=CHR'']⁺ amine2->iminium Condensation carbonyl R''CHO carbonyl->iminium product2 R'₂N-CH₂R'' iminium->product2 Reduction reducing_agent [H⁻] (e.g., NaBH(OAc)₃) reducing_agent->product2

Caption: Comparison of direct N-alkylation and reductive amination pathways.

References

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Hillier, M. C., & Chen, K. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3643–3646. [Link]

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  • ResearchGate. (2019). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2011(13), 1934-1936. [Link]

  • MDPI. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2465. [Link]

  • Università degli Studi di Bari Aldo Moro. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366(18), 3894-3902. [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3046-3050. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted diazaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this increasingly important class of molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in the laboratory. Our goal is to equip you with the knowledge to not only identify the source of poor diastereoselectivity but also to rationally design experiments to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the diastereoselective synthesis of substituted diazaspiro[3.3]heptanes.

Q1: What are the primary factors influencing diastereoselectivity in the synthesis of substituted diazaspiro[3.3]heptanes?

A1: Achieving high diastereoselectivity is a critical challenge in the synthesis of substituted diazaspiro[3.3]heptanes. The spatial arrangement of newly formed stereocenters is influenced by several key factors:

  • Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity. This is because the transition states leading to different diastereomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one diastereomer.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting the diastereomeric ratio. A change in solvent can sometimes even reverse the selectivity.

  • Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries temporarily attached to the substrate can effectively direct the approach of a reactant to one face of the molecule. Similarly, existing stereocenters in the substrate can influence the stereochemical outcome of subsequent reactions.

  • Reagent Stoichiometry and Addition Rate: The concentration of reactants and the rate of their addition can be crucial, especially in reactions where aggregation or background uncatalyzed reactions can occur.

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my substituted diazaspiro[3.3]heptane product?

A2: The most common and reliable method for determining the diastereomeric ratio is ¹H NMR spectroscopy .[1] By integrating the signals of protons that are unique to each diastereomer, you can calculate their relative abundance. It is crucial to select well-resolved signals that are baseline-separated. In cases of significant signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving spectral resolution and allowing for more accurate integration.[2][3]

Q3: Are there any general strategies for improving poor diastereoselectivity?

A3: A systematic approach is often the most effective. We recommend a step-by-step optimization process, starting with the most easily adjustable parameters:

  • Temperature Screening: Evaluate a range of temperatures, from low temperatures (e.g., -78 °C) to ambient and slightly elevated temperatures.

  • Solvent Screening: Test a variety of solvents with different polarities and coordinating properties (e.g., THF, DCM, toluene, DMF).

  • Reagent and Catalyst Variation: If applicable, screen different Lewis acids, bases, or catalysts and their corresponding ligands.

  • Chiral Auxiliary Modification: If using a chiral auxiliary, consider variations of the auxiliary to enhance steric directing effects.

II. Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in the Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes via Chiral Auxiliary Approach

Symptom: You are following a procedure for the asymmetric synthesis of a 1-substituted 2,6-diazaspiro[3.3]heptane using an azetidine-3-carboxylate and a chiral N-sulfinyl imine (Davis-Ellman auxiliary), but you are obtaining a low diastereomeric ratio (e.g., <5:1 d.r.).[4][5]

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incomplete Enolate Formation The diastereoselectivity of the addition of the azetidine enolate to the chiral imine is highly dependent on the geometry of the enolate. Incomplete or incorrect enolate formation can lead to a mixture of reactive species and consequently, poor stereocontrol.1. Base Selection: Ensure you are using a strong, non-nucleophilic base like LiHMDS or KHMDS. 2. Temperature Control: Maintain a low temperature (typically -78 °C) during enolate formation to prevent side reactions. 3. Reaction Time: Allow sufficient time for complete enolate formation before adding the electrophile (the chiral imine).
Suboptimal Reaction Temperature The transition states leading to the two diastereomers have different activation energies. A higher reaction temperature may provide enough energy to overcome this difference, leading to a lower d.r.1. Lower the Temperature: Perform the addition of the enolate to the imine at -78 °C or even lower if your equipment allows. 2. Slow Addition: Add the enolate solution to the imine solution slowly to maintain a low reaction temperature and concentration of the reactive species.
Incorrect Solvent The solvent can influence the aggregation state of the enolate and the geometry of the transition state.1. Solvent Screening: While THF is commonly used, consider screening other ethereal solvents or non-polar solvents like toluene to see if it impacts the diastereoselectivity.
Purity of Starting Materials Impurities in the azetidine-3-carboxylate or the chiral imine can interfere with the reaction.1. Purify Starting Materials: Ensure the purity of your starting materials through appropriate techniques like recrystallization or column chromatography. 2. Check for Racemization: Verify the enantiomeric purity of your chiral auxiliary.

Workflow for Troubleshooting Poor Diastereoselectivity:

troubleshooting_workflow start Low Diastereomeric Ratio (<5:1) check_enolate Verify Enolate Formation Conditions start->check_enolate adjust_temp Optimize Reaction Temperature check_enolate->adjust_temp Conditions Correct sub_enolate1 Base: LiHMDS/KHMDS Temp: -78 °C check_enolate->sub_enolate1 screen_solvent Screen Solvents adjust_temp->screen_solvent No Improvement sub_temp1 Perform at -78 °C or lower Slow addition adjust_temp->sub_temp1 check_purity Assess Starting Material Purity screen_solvent->check_purity No Improvement sub_solvent1 Try THF, Toluene, DCM screen_solvent->sub_solvent1 high_dr High Diastereomeric Ratio Achieved check_purity->high_dr Issue Resolved sub_purity1 Recrystallize/Chromatograph Check ee% of auxiliary check_purity->sub_purity1

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Complex ¹H NMR Spectrum Complicating Diastereomeric Ratio Determination

Symptom: The ¹H NMR spectrum of your reaction mixture shows overlapping signals for the diagnostic protons of the two diastereomers, making accurate integration difficult.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Magnetic Field Strength At lower magnetic field strengths, the chemical shift dispersion is smaller, leading to more signal overlap.1. Use a Higher Field Spectrometer: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion.
Inappropriate Solvent The choice of NMR solvent can influence the chemical shifts of protons.1. Solvent Screening for NMR: Acquire spectra in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) to see if you can induce better separation of the diagnostic signals.
Presence of Rotamers Amide bonds or other sterically hindered bonds can lead to the presence of rotational isomers (rotamers) at room temperature, which can complicate the spectrum.1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At higher temperatures, the rotation around bonds may become faster on the NMR timescale, leading to a coalescence of the signals for the rotamers and a simpler spectrum.
Complex Multiplet Structures Scalar coupling (J-coupling) can lead to complex multiplet patterns that overlap.1. Advanced NMR Techniques: Utilize techniques like band-selective pure shift NMR to collapse the multiplets to singlets, allowing for easier identification and integration of the signals for each diastereomer.[2][3]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment in the diastereoselective synthesis of substituted diazaspiro[3.3]heptanes.

Protocol 1: Asymmetric Synthesis of a 1-Substituted 2,6-Diazaspiro[3.3]heptane

This protocol is adapted from the work of Reddy et al. and describes the addition of an azetidine-3-carboxylate enolate to a chiral N-sulfinyl imine.[4][5]

Materials:

  • Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

  • (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide (or other suitable chiral N-sulfinyl imine)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Enolate: a. To an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 equiv) and anhydrous THF (to make a 0.2 M solution). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add LiHMDS (1.1 equiv, 1.0 M solution in THF) dropwise to the solution while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Addition to the Chiral Imine: a. In a separate oven-dried flask under an inert atmosphere, dissolve the (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (to make a 0.2 M solution). b. Cool this solution to -78 °C. c. Slowly transfer the pre-formed enolate solution from step 1d to the imine solution via cannula while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Extract the aqueous layer with Et₂O (3 x volume of THF). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-substituted 2,6-diazaspiro[3.3]heptane precursor.

  • Determination of Diastereomeric Ratio: a. Dissolve a small sample of the purified product in CDCl₃. b. Acquire a ¹H NMR spectrum. c. Identify well-resolved signals corresponding to each diastereomer (e.g., protons adjacent to the newly formed stereocenters). d. Integrate these signals to determine the diastereomeric ratio.

Mechanism of Diastereoselection:

The high diastereoselectivity observed in this reaction is attributed to a Zimmerman-Traxler-type transition state. The lithium cation chelates to the oxygen of the enolate and the nitrogen of the N-sulfinyl imine, leading to a rigid, chair-like six-membered transition state. The bulky tert-butyl group of the sulfinamide auxiliary effectively blocks one face of the imine, forcing the enolate to attack from the less sterically hindered face.

mechanism reagents Azetidine Enolate + Chiral Imine transition_state Chair-like Transition State (Li+ Chelation) reagents->transition_state Attack from less hindered face product Major Diastereomer transition_state->product

Caption: Simplified representation of the diastereoselective addition.

IV. References

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(8), 2812-2816. [Link]

  • De Clercq, D.-J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(1), 4-16. [Link]

  • Foroozandeh, M., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed, 50(19), 2512-4. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Davioud-Charvet, E., et al. (2010). Diastereomeric ratio of 2a and 3a determined by 1H NMR signal integrations. ResearchGate. [Link]

Sources

Stability issues of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles of the tert-butyloxycarbonyl (Boc) protecting group and practical, field-proven insights to help you navigate potential challenges in your experiments.

Introduction: The Critical Role of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its robustness under many reaction conditions and its straightforward removal under acidic conditions.[1][2] The stability of the Boc group on the diazaspiro[3.3]heptane core is paramount for successful multi-step syntheses. Degradation can lead to undesired side products, reduced yields, and complications in purification and analysis. This guide will address the common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What is the primary cause of degradation for this compound in solution?

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group.[3][4][5][6] The carbamate is susceptible to protonation, which initiates a fragmentation cascade, ultimately releasing the free amine, carbon dioxide, and isobutene.[3][7]

Q2: Under what pH conditions is the compound stable?

The compound is most stable under neutral to basic conditions. The Boc group is generally resistant to base-catalyzed hydrolysis and nucleophilic attack.[4][6] Acidic conditions (pH < 5) should be strictly avoided if the integrity of the Boc group is to be maintained.

Q3: How does temperature affect the stability of the compound in solution?

While relatively stable at room temperature in the absence of acid, prolonged exposure to elevated temperatures can cause thermal degradation of the Boc group, even without an acid catalyst.[6][8][9] It is recommended to handle and store solutions at low temperatures whenever possible.

Q4: What are the recommended storage conditions for solutions of this compound?

For long-term storage, solutions of this compound should be kept in a tightly sealed container at -20°C or -80°C.[10] For short-term storage, refrigeration at 2-8°C is advisable. The solid compound is generally stable at room temperature when stored in a cool, dry, well-ventilated area away from direct sunlight.[10][11]

Q5: Which analytical techniques are best for monitoring the stability of this compound?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent method to confirm the presence and integrity of the Boc group, characterized by a singlet peak corresponding to the nine protons of the tert-butyl group.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to monitor the purity of the compound and detect the formation of the deprotected species. However, care must be taken to use a non-acidic mobile phase to prevent on-column degradation.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected formation of the deprotected compound.
  • Possible Cause 1: Acidic Solvent or Reagents. Your solvents (e.g., chloroform, which can contain trace HCl) or reagents may be acidic.

    • Solution: Use freshly distilled or high-purity, neutral solvents. If a reagent is acidic, consider adding a non-nucleophilic base to neutralize it before adding your compound.

  • Possible Cause 2: Acidic Stationary Phase in Chromatography. Standard silica gel is acidic and can cause deprotection during column chromatography.

    • Solution: Deactivate the silica gel by washing it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine) before use. Alternatively, use a less acidic stationary phase like alumina.

  • Possible Cause 3: Hydrolysis during Aqueous Workup. If your aqueous workup conditions are acidic, you may be inadvertently cleaving the Boc group.

    • Solution: Ensure that the pH of your aqueous phase is neutral or slightly basic (pH 7-9) during extraction.

Issue 2: Inconsistent results or loss of compound over time in solution.
  • Possible Cause 1: Gradual Degradation at Room Temperature. Even in neutral solutions, slow degradation can occur over extended periods at room temperature.

    • Solution: Prepare solutions fresh whenever possible. If a stock solution is needed, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Exposure to Light. While not the primary degradation pathway, prolonged exposure to UV light can potentially contribute to instability.

    • Solution: Store solutions in amber vials or protect them from light.

Issue 3: Difficulty in analyzing the compound by HPLC.
  • Possible Cause: On-column degradation due to acidic mobile phase. Mobile phases containing trifluoroacetic acid (TFA) or formic acid, commonly used for good peak shape, can cause partial or complete deprotection on the column.[12]

    • Solution: Use a mobile phase with a neutral or slightly basic pH. Buffers such as ammonium bicarbonate or ammonium acetate can be effective alternatives to acidic modifiers. If an acidic modifier is unavoidable, use the lowest possible concentration and keep the analysis time short.

Data Presentation

The stability of the N-Boc group is highly dependent on the conditions. The following table summarizes the general stability profile.

ConditionStabilityNotes
pH
< 4UnstableRapid degradation.
4 - 6Potentially UnstableSlow degradation may occur, especially with prolonged exposure.
7 - 12StableGenerally stable under neutral to basic conditions.[4][6]
Temperature
-80°C to 4°CStableRecommended for storage of solutions.[10]
Room Temperature (~25°C)Moderately StableStable for short periods in neutral, aprotic solvents.
> 40°CPotentially UnstableRisk of thermal degradation increases with temperature.
> 150°CUnstableThermal deprotection can occur even without acid.[8][13]
Common Reagents
Strong Acids (TFA, HCl)UnstableUsed for intentional deprotection.[3][14]
Lewis AcidsUnstableCan catalyze deprotection.[15]
Strong Bases (NaOH, KOH)StableGenerally stable to basic hydrolysis.[6]
NucleophilesStableThe carbamate is generally resistant to nucleophilic attack.[4]
Hydrogenolysis (H₂, Pd/C)StableThe Boc group is stable under these conditions.

Experimental Protocols & Visualizations

Degradation Pathway

The acid-catalyzed degradation of this compound proceeds through the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.

Degradation Pathway Compound This compound Protonated Protonated Intermediate Compound->Protonated + H⁺ Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonated->Carbocation Fragmentation Deprotected 6-methyl-2,6-diazaspiro[3.3]heptane Carbocation->Deprotected Decarboxylation Byproducts CO₂ + Isobutene Carbocation->Byproducts Elimination

Caption: Acid-catalyzed degradation of the N-Boc group.

Workflow for Assessing Solution Stability

This protocol provides a general method for evaluating the stability of your compound under specific experimental conditions.

Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare Stock Solution (e.g., 10 mM in DMSO) Aliquot Aliquot into Vials for Each Condition Prep_Sol->Aliquot Incubate Incubate at Desired Conditions (pH, Temp, Solvent) Aliquot->Incubate Sample Take Samples at Time Points (t=0, 1h, 4h, 24h) Incubate->Sample Quench Quench Reaction (if necessary) (e.g., neutralize acid) Sample->Quench Analyze Analyze by LC-MS and/or ¹H NMR Quench->Analyze Compare Compare Peak Areas or Integration vs. t=0 Analyze->Compare Determine Determine Degradation Rate Compare->Determine

Caption: Workflow for a solution stability study.

Detailed Protocol: Solution Stability Assessment by HPLC-MS
  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of 10 mM. This is your stock solution.

  • Preparation of Test Solutions:

    • For each condition to be tested (e.g., specific buffer, pH, co-solvent), dilute the stock solution to a final concentration of 100 µM.

    • Prepare a sufficient volume for sampling at all time points.

    • Include a control sample in a neutral, aprotic solvent.

  • Incubation and Sampling:

    • Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C).

    • Immediately after preparation, take a t=0 sample from each solution.

    • Take subsequent samples at predetermined time points (e.g., 1, 4, 8, 24 hours).

    • If the test solution is highly reactive (e.g., strongly acidic), quench the reaction in the sample by neutralizing it with a suitable base before analysis.

  • Analysis by HPLC-MS:

    • Analyze all samples using an HPLC-MS method with a non-acidic mobile phase (e.g., Water/Acetonitrile with 10 mM Ammonium Bicarbonate).

    • Monitor the peak area of the parent compound (this compound) and the deprotected product (6-methyl-2,6-diazaspiro[3.3]heptane).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile under each condition.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Retrieved from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Identification and Characterization of Byproducts in Diazaspiroheptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiroheptane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing byproducts encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

I. Troubleshooting Guides

This section addresses common problems encountered during diazaspiroheptane synthesis, offering step-by-step guidance to identify and resolve them.

Issue 1: Unexpected Peaks in NMR and/or LC-MS Analysis

You've completed your reaction and the initial analysis of your crude product shows unexpected signals in your NMR or LC-MS data, indicating the presence of impurities.

Potential Causes and Solutions:

  • Incomplete Reaction: Starting materials may persist.

    • Troubleshooting:

      • Confirm Starting Material Signals: Compare the signals in your crude product's spectra with the spectra of your starting materials.

      • Optimize Reaction Conditions: If starting materials are present, consider extending the reaction time, increasing the temperature, or adding more equivalents of a reagent.

  • Formation of Isomeric Byproducts: Side reactions can lead to the formation of structural or stereoisomers.

    • Troubleshooting:

      • Detailed 2D NMR Analysis: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and identify isomeric structures.[1][2]

      • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to confirm the elemental composition of the byproducts. This can help differentiate between isomers and other impurities.[3][4]

      • Review Reaction Mechanism: Consider potential side reactions such as rearrangements or incomplete cyclization that could lead to isomeric products.

  • Degradation of Product or Reagents: The target molecule or reagents might be unstable under the reaction conditions.

    • Troubleshooting:

      • Analyze Reaction Conditions: Evaluate the temperature, pH, and exposure to air or light during the reaction and workup.

      • Protective Group Strategy: If a functional group is susceptible to degradation, consider using a suitable protecting group.

      • Milder Reaction Conditions: Explore alternative synthetic routes that employ milder conditions.

Issue 2: Low Yield and Complex Crude Product Mixture

Your reaction results in a low yield of the desired diazaspiroheptane, and the crude product is a complex mixture that is difficult to purify.

Potential Causes and Solutions:

  • Competitive Side Reactions: Multiple reaction pathways may be competing with the desired transformation.

    • Troubleshooting:

      • Identify Major Byproducts: Isolate the major byproducts using preparative HPLC or column chromatography and characterize their structures using NMR and MS.[5] Understanding the structure of the byproducts provides insight into the competing reactions.[4]

      • Modify Reaction Conditions to Favor the Desired Pathway:

        • Solvent Effects: The choice of solvent can significantly influence reaction pathways. Screen a variety of solvents to find one that favors the desired reaction.

        • Temperature Control: Some side reactions may be more prevalent at higher or lower temperatures. Experiment with different temperature profiles.

        • Order of Addition of Reagents: The sequence in which reagents are added can be critical.

  • Catalyst Deactivation or Inefficiency: The catalyst may be losing its activity or may not be optimal for the transformation.

    • Troubleshooting:

      • Catalyst Screening: Test a range of catalysts known to promote similar transformations.

      • Catalyst Loading: Optimize the catalyst loading to maximize the yield of the desired product while minimizing byproduct formation.

      • Check for Catalyst Poisons: Impurities in the starting materials or solvents can deactivate the catalyst. Ensure the purity of all reagents.

Issue 3: Difficulty in Isolating and Purifying the Desired Product

You have confirmed the presence of your desired diazaspiroheptane, but are struggling to isolate it from the reaction mixture due to the presence of closely related byproducts.

Potential Causes and Solutions:

  • Similar Polarity of Product and Byproducts: The desired product and major byproducts may have very similar polarities, making separation by standard chromatography challenging.

    • Troubleshooting:

      • Alternative Chromatographic Techniques:

        • Supercritical Fluid Chromatography (SFC): This technique can offer different selectivity compared to traditional HPLC and may be effective for separating closely related compounds.[2]

        • Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique can be a powerful tool for separating complex mixtures without a solid support.[4]

      • Derivatization: Convert the mixture into derivatives that have different chromatographic properties. After separation, the derivatives can be converted back to the original compounds.

      • Recrystallization: If the desired product is a solid, meticulous optimization of the recrystallization solvent system can lead to significant purification.

II. Frequently Asked Questions (FAQs)

Q1: What are some of the common byproducts in diazaspiroheptane synthesis?

A1: The nature of byproducts is highly dependent on the specific synthetic route. However, some common classes of byproducts include:

  • Partially cyclized intermediates: Where only one of the cyclization steps has occurred.

  • Oxidized or reduced species: Depending on the reagents and conditions used.

  • Products of N-alkylation or N-acylation: If reactive alkylating or acylating agents are present.

  • Rearrangement products: Spirocycles can sometimes undergo rearrangements to form other ring systems.

Q2: Which analytical techniques are most crucial for byproduct identification?

A2: A combination of techniques is usually necessary for unambiguous structure elucidation. The "gold standard" approach involves:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For initial assessment of the mixture, determining the molecular weights of the components, and providing a preliminary idea of their relative polarities.[6]

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and elemental composition of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is essential for determining the precise chemical structure and stereochemistry of the isolated byproducts.[3][6][7][8][9]

Q3: How can I proactively minimize byproduct formation?

A3: A well-designed experiment is the best defense against byproduct formation.

  • Thorough Literature Review: Before starting, conduct a comprehensive search for similar transformations to understand potential side reactions.

  • High-Purity Reagents: Use reagents and solvents of the highest possible purity to avoid introducing impurities that could lead to side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Careful Control of Reaction Parameters: Precisely control temperature, reaction time, and stoichiometry.

III. Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Byproduct Isolation and Characterization
  • Initial Analysis: Analyze the crude reaction mixture by LC-MS to determine the number of components and their molecular weights.

  • Preliminary Purification: Perform flash column chromatography on silica gel or a suitable stationary phase to separate the major components.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the byproducts of interest.

  • High-Resolution Purification: Purify the fractions containing the byproducts using preparative HPLC or SFC.

  • Structure Elucidation: Characterize the purified byproducts using HRMS and a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).

Table 1: Hypothetical Byproduct Analysis Data
Byproduct IDRetention Time (min)[M+H]⁺ (HRMS)Deduced FormulaProposed Structure
BP-15.2197.1342C₁₀H₁₆N₂OIncomplete Cyclization Product
BP-26.8211.1499C₁₁H₁₈N₂ON-Alkylated Byproduct
BP-38.1181.1390C₁₀H₁₆N₂Deoxygenated Byproduct

IV. Visualization of Workflows

Diagram 1: Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Crude Analysis cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation Synthesis Diazaspiroheptane Synthesis Crude_Analysis Crude LC-MS & NMR Analysis Synthesis->Crude_Analysis Flash_Chromo Flash Chromatography Crude_Analysis->Flash_Chromo Prep_HPLC Preparative HPLC/SFC Flash_Chromo->Prep_HPLC HRMS HRMS Prep_HPLC->HRMS NMR 1D & 2D NMR Prep_HPLC->NMR Structure Structure Confirmed HRMS->Structure NMR->Structure

Caption: Workflow for the identification and characterization of byproducts.

Diagram 2: Troubleshooting Logic for Unexpected Peaks

Troubleshooting_Logic Start Unexpected Peaks in Spectra Check_SM Compare with Starting Material Spectra Start->Check_SM Is_SM Starting Material Present? Check_SM->Is_SM Optimize Optimize Reaction (Time, Temp, etc.) Is_SM->Optimize Yes Analyze_Byproduct Analyze Byproduct Structure (HRMS, 2D NMR) Is_SM->Analyze_Byproduct No End Problem Resolved Optimize->End Is_Isomer Isomer Formed? Analyze_Byproduct->Is_Isomer Review_Mechanism Review Reaction Mechanism Is_Isomer->Review_Mechanism Yes Is_Degradation Degradation Product? Is_Isomer->Is_Degradation No Review_Mechanism->End Milder_Conditions Use Milder Conditions Is_Degradation->Milder_Conditions Yes Milder_Conditions->End

Caption: Decision tree for troubleshooting unexpected analytical signals.

V. References

  • Fundación MEDINA. Mass Spectrometry and NMR Analyses. Available from: [Link]

  • Boyd, S., & Turnbull, W. B. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available from: [Link]

  • ResearchGate. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Available from: [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

  • Molteni, L., Ciaramelli, C., & Castellano, C. (n.d.). Combining NMR Spectroscopy and Mass Spectrometry for the Metabolic Profiling of Solid Matrices. Milano-Bicocca. Available from: [Link]

  • ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Available from: [Link]

  • Molecules. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Available from: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

  • ElSohly, M. A., et al. (2023). Isolation and Characterization of Impurities in Commercially Marketed Δ⁸-THC Products. Journal of Natural Products. Available from: [Link]

  • Wang, X., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available from: [Link]

  • Kano, T., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Molecules. (n.d.). NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation. Available from: [Link]

  • Reddy, G. S., et al. (2022). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ResearchGate. (2011). Identification, characterization and synthesis of impurities of zafirlukast. Available from: [Link]

  • Li, Y., et al. (2022). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Molecules. Available from: [Link]

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Technical Support Center: Alternative Protecting Group Strategies for 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane (DSH) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. As a rigid, three-dimensional bioisostere for piperazine, DSH offers unique structural and physicochemical properties that can lead to improved drug candidates.[1][2] However, its symmetric and strained nature presents specific challenges regarding the selective functionalization of its two nitrogen atoms.

This document provides in-depth, field-proven insights into protecting group strategies in a practical question-and-answer format, addressing common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the necessity and choice of protecting groups for the DSH scaffold.

Q1: Why is a dedicated protecting group strategy essential when working with 2,6-diazaspiro[3.3]heptane?

The symmetrical nature of 2,6-diazaspiro[3.3]heptane, possessing two chemically equivalent secondary amines, makes selective functionalization impossible without a protecting group. Attempting to directly react the free diamine with one equivalent of an electrophile will result in a statistical mixture of mono-functionalized, di-functionalized, and unreacted starting material, leading to significant purification challenges and low yields of the desired mono-adduct.

A robust protecting group strategy is therefore critical for two primary reasons:

  • To enable selective mono-functionalization: By protecting one nitrogen, the other is free to react, allowing for the controlled installation of a desired substituent.

  • To allow for sequential, differential functionalization: Using "orthogonal" protecting groups—groups that can be removed under different conditions—allows for the distinct modification of each nitrogen atom in a planned sequence.[3][4] This is crucial for building complex molecules and exploring structure-activity relationships (SAR) in drug discovery.

Q2: What are the most common protecting groups for DSH, and what are their primary pros and cons?

The most prevalent protecting groups for DSH are carbamates like Boc and Cbz, and the Benzyl (Bn) group. The choice depends entirely on the planned downstream reaction conditions.

Protecting GroupStructureCommon Protection ReagentsCommon Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)-C(O)O-tBuDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM, HCl in dioxane)Stable to a wide range of non-acidic conditions (hydrogenation, basic hydrolysis). Easy to remove.Acid-labile; incompatible with acidic reaction steps. Caution: Ring opening of DSH has been observed with HCl; TFA is preferred.[5]
Cbz (Carboxybenzyl)-C(O)OCH₂PhBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Stable to acidic and mildly basic conditions. Orthogonal to Boc.Requires hydrogenation for removal, which can reduce other functional groups (alkenes, alkynes, nitro groups).
Bn (Benzyl)-CH₂PhBenzyl bromide (Bn-Br)Hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions (acidic, basic, organometallics).Removal conditions (hydrogenolysis) are not compatible with many functional groups. Can be difficult to remove in sterically hindered systems.

Q3: What does "orthogonal protection" mean in the context of DSH?

Orthogonal protection is a strategy where two different protecting groups are used, each of which can be removed by a specific set of reagents that do not affect the other group.[4] For DSH, this is the key to creating differentially substituted scaffolds.

A classic orthogonal pair is Boc and Cbz .

  • The Boc group is removed with strong acid (like TFA). These conditions leave the Cbz group intact.

  • The Cbz group is removed by hydrogenolysis (H₂ gas with a palladium catalyst). These conditions leave the Boc group intact.

This allows for a highly controlled, sequential synthesis, as illustrated in the workflow below.

Caption: Orthogonal protection workflow for 2,6-diazaspiro[3.3]heptane.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the protection and deprotection of DSH.

Q4: I am struggling to achieve selective mono-Boc protection of DSH. My reaction gives a mixture of di-protected and unreacted starting material. What's going wrong?

This is a very common issue. Achieving high yields of mono-protected diamine requires careful control of stoichiometry and reaction conditions.

Causality: The pKa values of the two amines on DSH are very close. After one amine is protected, the basicity of the second amine is not significantly reduced, meaning it can still compete for the protecting group reagent.

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.0 equivalent of (Boc)₂O. It is often better to use a slight excess of the diamine (e.g., 1.1 equivalents of DSH to 1.0 equivalent of (Boc)₂O) to consume the protecting agent and minimize di-protection.

  • Slow Addition: Add the (Boc)₂O solution dropwise to a cooled (0 °C) solution of the diamine. This keeps the instantaneous concentration of the protecting agent low, favoring the mono-adduct.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Ensure the diamine is fully dissolved before starting the addition.

  • Alternative "One-Pot" Method: A more robust method involves the in-situ mono-protonation of the diamine. By adding one equivalent of an acid (e.g., from a source like Me₃SiCl or SOCl₂), you form the mono-hydrochloride salt. The protonated amine is no longer nucleophilic, leaving the other amine to be selectively protected by (Boc)₂O. This often gives cleaner reactions and higher yields of the mono-protected product.

Troubleshooting_Mono_Protection start Problem: Low yield of mono-protected DSH. Mixture of di-protected and starting material. check1 Is (Boc)₂O stoichiometry ≤ 1.0 eq? start->check1 check2 Was (Boc)₂O added slowly at 0 °C? check1->check2 Yes solution1 Solution: Use slight excess of DSH (1.1 eq). Ensure accurate measurement. check1->solution1 No check3 Is the reaction clean but incomplete? check2->check3 Yes solution2 Solution: Add (Boc)₂O dropwise over 30-60 min to a cooled solution. check2->solution2 No solution3 Solution: Consider the mono-protonation strategy using one equivalent of an HCl source before adding (Boc)₂O. check3->solution3 Yes

Caption: Decision flowchart for troubleshooting mono-protection of DSH.

Q5: My DSH scaffold seems to be decomposing during Boc deprotection with methanolic HCl. What is happening and how can I prevent it?

This is a critical issue specific to the strained spiro[3.3]heptane system.

Causality: The four-membered azetidine rings in the DSH scaffold are susceptible to strain-release-driven ring opening under certain strong acid conditions, particularly with HCl. This can lead to decomposition and the formation of undesired byproducts. It has been explicitly noted that DSH compounds can undergo ring opening upon treatment with HCl.[5]

Solution:

  • Use Trifluoroacetic Acid (TFA): TFA is the preferred reagent for Boc deprotection of DSH.[5] A typical procedure involves treating the Boc-protected DSH with a mixture of TFA and a scavenger (like triisopropylsilane, TIS) in DCM at room temperature. The reaction is usually complete within 1-2 hours.

  • Avoid HCl: Do not use hydrogen chloride (in any solvent like dioxane, methanol, or ether) for Boc removal on this scaffold unless literature on a very closely related analogue explicitly supports its stability.

Protocol: Safe Boc Deprotection of N-Boc-2,6-diazaspiro[3.3]heptane

  • Dissolve the Boc-protected DSH derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • To this solution, add triisopropylsilane (TIS, 1.1 eq) as a scavenger.

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. It is typically complete in 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key protection strategies.

Protocol 1: Scalable, Selective Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane

This protocol utilizes the mono-protonation strategy for a clean and high-yielding reaction.

Materials:

  • 2,6-Diazaspiro[3.3]heptane (as free base or a salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (Me₃SiCl)

  • Methanol (MeOH)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Salt Formation (if starting from free base): Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous MeOH at 0 °C. Add a solution of SOCl₂ (1.0 eq) or Me₃SiCl (1.0 eq) dropwise. Stir for 30 minutes at 0 °C to form the mono-hydrochloride salt in situ.

  • Basification: Add triethylamine (TEA, 1.1 eq) to the solution to neutralize the HCl salt and liberate the free amine functionality of the unprotonated nitrogen.

  • Boc Protection: To the same flask, add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

References

  • Moir, M., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Sztanó, G., Dobi, Z., & Soós, T. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

  • Weinhold, T. D., Law, J. A., & Frederich, J. (2023). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • Graziano, E., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]

  • Weinhold, T. D., Law, J. A., & Frederich, J. (2024). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bode, J. W., & Siau, W.-Y. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]

  • Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Frederich, J., et al. (2023). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. Available at: [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. Available at: [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. Available at: [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. Available at: [Link]

  • Darsaraee, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Almanza-Encarnación, S., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]

  • Darsaraee, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available at: [Link]

  • Donohoe, T. J., et al. (2012). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

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Validation & Comparative

A Head-to-Head Comparison for Drug Discovery: Tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate as a Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a well-established and frequently utilized scaffold, integral to the structure of over 100 FDA-approved drugs.[1] Its popularity stems from its favorable physicochemical properties, including high aqueous solubility and the synthetic tractability of its two basic nitrogen atoms.[1] However, the piperazine moiety can also introduce metabolic liabilities and may not always provide the optimal three-dimensional orientation for potent target engagement. This has led to the exploration of bioisosteres—chemical groups with similar steric and electronic properties—that can fine-tune a drug candidate's characteristics.

Among the emerging piperazine bioisosteres, 2,6-diazaspiro[3.3]heptane (DSH) has garnered significant interest as a rigid, three-dimensional alternative.[1] This guide provides a detailed comparison of tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate and its corresponding piperazine analog, tert-butyl 4-methylpiperazine-1-carboxylate (N-Boc-N'-methylpiperazine) . We will delve into their synthesis, comparative physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide detailed experimental protocols for their evaluation.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental distinction between the 2,6-diazaspiro[3.3]heptane and piperazine cores lies in their topology. Piperazine is a flexible six-membered ring that predominantly adopts a chair conformation, while the DSH scaffold is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This rigidity can offer advantages in drug design by reducing the entropic penalty upon binding to a biological target and providing well-defined exit vectors for substituents.

PropertyThis compoundtert-Butyl 4-methylpiperazine-1-carboxylateRationale for Comparison
Molecular Weight ( g/mol ) 212.30200.28[1]Similar molecular weight is a key feature of bioisosteric replacement.
Calculated logP ~1.5 (Predicted)0.9[2]A measure of lipophilicity, impacting solubility and permeability. The spirocyclic nature may slightly increase lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 27.727.7[2]Identical TPSA suggests similar hydrogen bonding capabilities.
Aqueous Solubility Predicted to be moderateSoluble in various organic solvents.[1]Crucial for bioavailability. The rigid scaffold may impact crystal packing and thus solubility.
pKa (of the un-Boc protected nitrogen) Estimated to be slightly higher than piperazine analog~9.8 (for piperazine)Basicity influences salt formation and interactions with biological targets. Ring strain in the azetidine rings of the DSH scaffold can influence the basicity of the nitrogen atoms.

Synthesis of the Scaffolds

A reliable and scalable synthesis is paramount for the utility of any building block in drug discovery. Herein, we outline synthetic approaches for both the spirocyclic compound and its piperazine analog.

Synthesis of this compound

The synthesis of the target spirocycle can be achieved through a multi-step sequence starting from the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The key step is the selective methylation of the free secondary amine. A common and effective method for this transformation is reductive amination.

Step-by-step Protocol:

  • Dissolution: Dissolve tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Addition of Aldehyde: Add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride or picoline-borane complex (1.5 eq), portion-wise at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Synthesis of tert-Butyl 4-methylpiperazine-1-carboxylate

The synthesis of the piperazine analog, N-Boc-N'-methylpiperazine, can also be achieved through a straightforward N-methylation of the readily available N-Boc-piperazine.

Step-by-step Protocol:

  • Dissolution: Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Base: Add a base, such as potassium carbonate or triethylamine (1.5-2.0 eq), to the solution.

  • Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (1.1 eq), dropwise to the reaction mixture at room temperature.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by distillation or column chromatography if necessary.

Experimental Comparison Guides: ADME Properties

To provide a comprehensive comparison, we will now detail the experimental protocols for evaluating key ADME properties: kinetic solubility, membrane permeability, and metabolic stability. These assays are crucial for assessing the drug-like properties of the two compounds.

Kinetic Solubility Assay

A high-throughput method to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and N-Boc-N'-methylpiperazine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

  • Analysis: Analyze the samples using one of the following methods:

    • Nephelometry: Measure the light scattering caused by any precipitate formed.

    • UV-Vis Spectroscopy: Filter the samples to remove any precipitate and measure the absorbance of the supernatant at the compound's λmax.

  • Quantification: Determine the solubility by comparing the measurements to a standard curve of the compound in DMSO.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for intestinal absorption.

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Donor Solution Preparation: Prepare solutions of the test compounds (e.g., 100 µM) in PBS at pH 7.4.

  • Assay Assembly: Add the donor solution to the wells of the filter plate. Place the filter plate into a 96-well acceptor plate containing fresh PBS.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

    • Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration typically 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing the Bioisosteric Replacement Strategy

The decision to replace a piperazine with a 2,6-diazaspiro[3.3]heptane is a key step in the lead optimization process. The following diagram illustrates this strategic choice.

G cluster_0 Lead Optimization Workflow Hit Hit Compound with Piperazine Moiety Liabilities Identified Liabilities (e.g., Metabolism, Off-target Effects) Hit->Liabilities Strategy Bioisosteric Replacement Strategy Liabilities->Strategy Synthesis Synthesize 2,6-Diazaspiro[3.3]heptane Analog Strategy->Synthesis Testing In Vitro & In Vivo Evaluation Synthesis->Testing Improved Improved Drug Candidate Testing->Improved Favorable Profile Reiterate New/Unresolved Liabilities (Re-evaluate Strategy) Testing->Reiterate Unfavorable Profile Reiterate->Strategy

Caption: Lead optimization workflow incorporating bioisosteric replacement.

Comparative ADME Workflow

The following diagram outlines the parallel workflow for the experimental comparison of the two compounds.

G cluster_compounds Test Compounds cluster_assays ADME Assays cluster_data Data Analysis & Comparison Spiro tert-Butyl 6-methyl-2,6- diazaspiro[3.3]heptane-2-carboxylate Solubility Kinetic Solubility Spiro->Solubility Permeability PAMPA Spiro->Permeability Metabolism Metabolic Stability Spiro->Metabolism Pip tert-Butyl 4-methyl- piperazine-1-carboxylate Pip->Solubility Pip->Permeability Pip->Metabolism Comparison Head-to-Head Data Comparison Solubility->Comparison Permeability->Comparison Metabolism->Comparison

Caption: Parallel workflow for comparative ADME profiling.

Conclusion and Future Perspectives

The replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane scaffold represents a promising strategy in modern drug discovery. The increased rigidity and three-dimensional character of the spirocyclic system can lead to improved potency and selectivity, while potentially mitigating some of the metabolic liabilities associated with piperazine. This guide has provided a framework for the synthesis and comparative evaluation of this compound and its piperazine analog. The detailed experimental protocols offer a practical starting point for researchers to generate the necessary data to make informed decisions in their drug design efforts. As the toolbox of bioisosteres continues to expand, a thorough, data-driven understanding of their comparative properties will be essential for the successful development of the next generation of therapeutics.

References

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A Head-to-Head Comparison of 2,6-Diazaspiro[3.3]heptane and Piperazine: An ADME-Focused Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a cornerstone scaffold, integral to the structure of more than 100 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, such as high aqueous solubility and two readily functionalizable nitrogen atoms.[1][2][3] However, the flexibility and metabolic susceptibility of the piperazine moiety often present challenges in drug development, including poor selectivity and metabolic instability.[1] This has driven the exploration of bioisosteres—structural replacements that retain key binding interactions while modulating physicochemical and pharmacokinetic properties.

Among the most promising of these is 2,6-diazaspiro[3.3]heptane (DSH), a strained, rigid spirocyclic system composed of two fused azetidine rings.[1] Its three-dimensional architecture offers a distinct departure from the flexible chair conformation of piperazine, providing a valuable tool for medicinal chemists to navigate complex biological space and overcome ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.[4]

This guide provides a detailed comparison of these two scaffolds, grounded in experimental data, to inform strategic decisions in drug design and lead optimization. We will dissect their structural and physicochemical differences and evaluate their comparative performance across key ADME parameters.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental distinction between piperazine and DSH is their topology. Piperazine is a flexible six-membered ring, whereas DSH is a rigid spirocycle. This structural rigidity, a consequence of its fused four-membered rings, imparts a higher fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved clinical success and better ADME profiles.[5] This rigidity also projects substituents into defined vectors in three-dimensional space, which can be leveraged to enhance target selectivity.[4]

Below is a comparison of their core physicochemical properties.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale and Implication
Structure DSH's spirocyclic nature confers rigidity and a distinct 3D shape compared to the flexible piperazine ring.[1]
Molecular Weight 86.14 g/mol 98.15 g/mol [6]DSH has a slightly higher molecular weight, a minor consideration in most lead optimization programs.
pKa pKa1: 5.35pKa2: 9.73[7][8]Not widely reported, but expected to be similar to other secondary amines.The two basic nitrogens in both scaffolds allow for salt formation to modulate solubility and provide key hydrogen bond acceptor/donor sites.
Calculated logP -1.5[9]-1.2 (Predicted)Both scaffolds are highly polar, contributing to good aqueous solubility, a common advantage of piperazine-containing drugs.[3][7]
Fraction sp³ (Fsp³) 1.01.0While both are fully saturated, the strained nature of DSH makes it a more "3D-like" scaffold, which is often desirable in modern drug design to escape "flatland".[5]
Flexibility High (Chair/Boat conformations)Low (Rigid)Rigidity can reduce the entropic penalty of binding, potentially increasing potency and selectivity, but may not be suitable if flexibility is required for target engagement.[4]

Logical Relationship between Scaffolds

Caption: Bioisosteric replacement of piperazine with DSH.

Comparative ADME Profiling

The true test of a bioisostere lies in its performance in vitro and in vivo. While direct head-to-head data for identical analogues is often proprietary, the literature provides clear trends and representative data for how these scaffolds influence ADME properties.

Absorption: Permeability

Passive permeability is a critical factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive diffusion.[10][11] A compound's lipophilicity, size, and hydrogen bonding capacity all influence its permeability.

While both parent scaffolds are polar, strategic N-substitution is key. In some series, replacing a flexible side chain with an N-alkyl piperazine has been shown to improve permeability.[12] The rigid structure of DSH can be advantageous by reducing the polar surface area in certain conformations and improving membrane transit. However, this is highly dependent on the specific substituents.

Table 2: Representative Permeability Data

Compound ClassPermeability (Pₑ) in PAMPA (10⁻⁶ cm/s)Interpretation
N-propyl piperazine derivative (CXCR4 antagonist)Low (<1)Low permeability was a noted liability, prompting further optimization.[12]
Optimized N'-ethyl-N-propyl-piperazine derivativeGood (>5)Structural modification of the piperazine moiety significantly improved permeability.[12]
Sonidegib (contains piperazine-like morpholine)(Reference)Characterized by low solubility, which impacts absorption.[13]
Sonidegib DSH-analog(Comparative)Replacement of a phenyl ring with spiro[3.3]heptane had minimal impact on LogD and solubility, suggesting permeability would be substituent-dependent.[13]

Causality: The permeability of drugs containing these scaffolds is heavily influenced by the substituents on the nitrogen atoms. Modifications that reduce hydrogen bond donor count or mask polarity, such as adding alkyl groups, can improve permeability.[12] The choice between piperazine and DSH must consider how the scaffold's inherent rigidity or flexibility will present these substituents to the membrane environment.

Distribution: Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[14] Equilibrium dialysis is the gold standard method for determining the fraction of drug bound to plasma proteins.[15][16]

Binding is primarily driven by lipophilicity and ionic interactions with proteins like albumin and alpha-1-acid glycoprotein. Given the polar nature of both parent scaffolds, extensive protein binding is not typically an inherent issue, but it becomes significant as lipophilic substituents are added. The rigid DSH scaffold can offer an advantage by preventing the adoption of conformations that promote non-specific hydrophobic interactions, potentially lowering PPB compared to a more flexible piperazine analog with identical lipophilicity.

Metabolism: Metabolic Stability

Metabolic instability is a primary driver for seeking piperazine alternatives. The piperazine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the carbons alpha to the nitrogen atoms.[17] In vitro assays using liver microsomes are a standard method to assess this liability early in discovery.[18][19]

The strained ring system of DSH is reported to be more stable to oxidative metabolism.[4] This increased stability is a key advantage. For example, in the development of CXCR4 antagonists, N-alkyl piperazine derivatives demonstrated good metabolic stability in human liver microsomes, indicating that while the piperazine core can be a liability, its stability is highly context-dependent.[12] In a study of Sonidegib analogs, replacing a phenyl ring with a spiro[3.3]heptane resulted in notably lower metabolic stability, indicating that while the DSH core itself may be stable, its influence on the metabolism of the entire molecule can be complex and requires experimental validation.[13]

Table 3: Representative Metabolic Stability Data

Compound ClassHalf-life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLᵢₙₜ) in HLM (µL/min/mg)
N-propyl piperazine derivative> 60 min< 19
N-propyl piperazine benzimidazole derivative> 60 min< 19
Sonidegib trans-spiro[3.3]heptane analog17 min120
Sonidegib cis-spiro[3.3]heptane analog34 min60

(Data derived from references[12][13])

Causality: The increased metabolic stability often seen with DSH analogs can be attributed to its rigid, strained structure, which may hinder optimal positioning in the active site of metabolic enzymes.[4] However, as the Sonidegib case illustrates, bioisosteric replacement can introduce new metabolic soft spots or alter the molecule's overall presentation to enzymes, making experimental verification essential.[13]

Experimental Protocols & Workflows

Accurate and reproducible measurement of ADME properties is essential for making informed decisions in drug discovery. The following are standardized protocols for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across a lipid-infused artificial membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.[10][20]

Caption: Workflow for the in vitro Microsomal Stability Assay.

  • Prepare Microsomal Solution: Thaw liver microsomes (human or other species) on ice. Dilute them in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) to the desired final concentration (e.g., 0.5 mg/mL). [17][18]2. Prepare Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the microsomal solution with the test compound (typically at a final concentration of 1 µM). Include control incubations without the NADPH cofactor to assess non-enzymatic degradation. [21]3. Initiate Reaction: Pre-warm the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system. [18][22]4. Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture. [18]5. Terminate Reaction: Immediately stop the reaction by adding the aliquot to a multiple volume (e.g., 3-4x) of ice-cold acetonitrile containing a suitable internal standard. This precipitates the microsomal proteins and halts enzymatic activity. [19]6. Sample Processing & Analysis: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point. [19]7. Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ). [19][22]

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay is the industry standard for accurately determining the unbound fraction (fu) of a compound in plasma. [15][16]

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

  • Prepare Samples: Prepare the test compound in plasma (human, rat, etc.) at a final concentration of 1-10 µM. [15]2. Set up RED Device: Assemble the Rapid Equilibrium Dialysis (RED) device base plate and inserts according to the manufacturer's protocol. The device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass. [16]3. Load Device: Add the plasma containing the test compound to the sample chamber (typically colored red) and an equal volume of dialysis buffer (1X PBS, pH 7.4) to the buffer chamber. [15]4. Incubate: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4 to 8 hours to ensure equilibrium is reached. [15][23]The optimal time should be determined in preliminary experiments. [24]5. Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid analytical artifacts, matrix-match the samples. Add buffer to the plasma aliquot and blank plasma to the buffer aliquot. Analyze the concentrations in both chambers by LC-MS/MS. [23]7. Calculate Fraction Unbound (%fu): The percentage of unbound drug is calculated as: %fu = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

Conclusion and Strategic Outlook

The choice between 2,6-diazaspiro[3.3]heptane and piperazine is not a simple substitution but a strategic decision in drug design. Piperazine remains a valuable, well-understood scaffold with favorable solubility, but its flexibility and known metabolic liabilities require careful consideration. [1][25] DSH offers a compelling alternative, providing a rigid, three-dimensional framework that can confer significant advantages:

  • Improved Metabolic Stability: The strained spirocyclic system is often less susceptible to CYP-mediated metabolism. [4]* Enhanced Selectivity: The rigid structure projects substituents into precise vectors, which can improve binding affinity for the desired target while reducing off-target interactions.

  • Novel Chemical Space: DSH provides access to novel intellectual property and allows for exploration of different binding pockets compared to its more flexible counterpart. [26] However, the use of DSH is not without trade-offs. Its rigidity can sometimes lead to a loss of affinity if the target requires conformational flexibility for binding. [27]Furthermore, as a less common building block, its synthesis can be more complex and costly than that of simple piperazines.

Ultimately, the decision to employ DSH as a piperazine bioisostere should be data-driven. By leveraging the in vitro ADME assays detailed in this guide, researchers can experimentally validate their design hypotheses, identify liabilities early, and rationally engineer molecules with a higher probability of clinical success. The strategic replacement of piperazine with novel scaffolds like DSH represents a powerful approach in the modern medicinal chemist's toolkit for creating safer, more effective medicines.

References

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The Ascendancy of the 2,6-Diazaspiro[3.3]heptane Scaffold: A Paradigm Shift in Heterocyclic Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. For decades, traditional heterocycles such as piperazine, piperidine, and morpholine have been the workhorses of drug design, valued for their synthetic tractability and favorable physicochemical properties.[1] However, the relentless pursuit of novel chemical space and improved drug-like properties has catalyzed the exploration of more sophisticated three-dimensional (3D) scaffolds. Among these, the 2,6-diazaspiro[3.3]heptane (DSH) ring system has emerged as a compelling alternative, offering a unique constellation of structural and physicochemical advantages that can overcome many of the limitations associated with its traditional counterparts.

This guide provides an in-depth, data-driven comparison of DSH scaffolds and traditional heterocycles, offering insights into why and when the strategic incorporation of this spirocyclic motif can be a transformative decision in lead optimization.

Deconstructing the Scaffolds: A Tale of Two Topologies

The fundamental distinction between DSH and a classic heterocycle like piperazine lies in their topology. Piperazine is a six-membered ring that predominantly exists in a flexible chair conformation, while DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This seemingly subtle architectural variance has profound consequences for molecular shape, vectoral presentation of substituents, and key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

The rigid, spirocyclic nature of DSH imparts a distinct three-dimensionality, moving away from the often-planar character of traditional heterocycles.[2] This increased fraction of sp3-hybridized carbons (Fsp3) is a widely recognized attribute of successful clinical candidates.[3]

cluster_piperazine Traditional Heterocycle (Piperazine) cluster_dsh Spirocyclic Scaffold (DSH) P P D D

Caption: Structural comparison of piperazine and 2,6-diazaspiro[3.3]heptane.

The DSH Advantage: A Quantitative Comparison

The theoretical appeal of DSH scaffolds is substantiated by a growing body of experimental evidence. The following sections dissect the key advantages of DSH over traditional heterocycles, supported by comparative data.

Enhanced Physicochemical Properties: Lowering Lipophilicity and Modulating Basicity

A critical challenge in drug discovery is mitigating excessive lipophilicity, which is often associated with poor solubility, increased metabolic liability, and off-target toxicity. Counterintuitively, the addition of a carbon atom in the DSH scaffold compared to piperazine can lead to a desirable decrease in lipophilicity (logD).[4][5] This phenomenon is primarily attributed to the altered basicity (pKa) of the nitrogen atoms within the strained azetidine rings.

The γ-positioning of the heteroatoms in DSH, as opposed to the β-position in piperazine, reduces inductive electron withdrawal, resulting in an increased pKa.[4] This higher basicity leads to a greater proportion of the molecule being in its protonated, more water-soluble form at physiological pH (7.4), thereby lowering the distribution coefficient (logD7.4).

PropertyPiperazine Derivative2,6-Diazaspiro[3.3]heptane DerivativeΔ (DSH - Piperazine)
pKa ~8.5~9.9+1.4
logD7.4 2.51.5-1.0

Table 1. Representative comparative data for N-methylated piperazine and 2,6-diazaspiro[3.3]heptane derivatives, highlighting the typical increase in pKa and decrease in logD7.4 observed with the DSH scaffold.[4]

G cluster_properties Physicochemical Impact DSH DSH Scaffold Increased_pKa Increased Basicity (pKa) DSH->Increased_pKa Strained ring system Metabolic_Stability Enhanced Metabolic Stability DSH->Metabolic_Stability Rigid structure, less prone to oxidative metabolism Piperazine Piperazine Scaffold Decreased_logD Lower Lipophilicity (logD) Increased_pKa->Decreased_logD Higher protonation at pH 7.4 Increased_Solubility Improved Aqueous Solubility Decreased_logD->Increased_Solubility G cluster_0 Lead Optimization Workflow start Lead Compound with Piperazine Scaffold liabilities Identified Liabilities: - Poor Solubility - High Metabolic Turnover - Off-Target Effects start->liabilities strategy Bioisosteric Replacement with DSH Scaffold liabilities->strategy synthesis Synthesize DSH Analog strategy->synthesis testing In Vitro & In Vivo Testing synthesis->testing improved_candidate Improved Candidate: - Increased Solubility - Enhanced Stability - Better Selectivity testing->improved_candidate

Caption: A typical lead optimization workflow incorporating DSH scaffolds.

Experimental Protocols

To aid researchers in evaluating the benefits of DSH scaffolds, we provide outlines of standard experimental protocols for assessing key physicochemical properties.

Protocol 1: Determination of Kinetic Aqueous Solubility

This assay provides a measure of a compound's solubility in an aqueous buffer, which is a critical parameter for oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add 5 µL of the stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 200 µM solution with 2% DMSO.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. A standard curve is used for quantification.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), NADPH (final concentration 1 mM), and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Synthetic Accessibility: A Practical Consideration

The theoretical advantages of a novel scaffold are only meaningful if it can be synthesized in a practical and scalable manner. Fortunately, efficient synthetic routes to mono-protected 2,6-diazaspiro[3.3]heptane have been developed, making it readily accessible for incorporation into drug candidates. [6]These methods are often amenable to library synthesis, allowing for the rapid exploration of structure-activity relationships. [7]

Conclusion: A New Cornerstone for Drug Discovery

The 2,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome common challenges in drug discovery. Its unique 3D architecture and resulting favorable physicochemical properties—including lower lipophilicity, modulated basicity, and enhanced metabolic stability—provide a clear advantage over traditional flat heterocycles. [8][9]While not a universal replacement for scaffolds like piperazine, the strategic implementation of DSH can unlock novel chemical space and lead to the development of safer and more effective medicines. As our understanding of the interplay between 3D structure and pharmacological properties deepens, the ascendancy of scaffolds like DSH is poised to continue, shaping the next generation of therapeutics.

References

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  • National Center for Biotechnology Information. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). 1‐Oxa‐2,6‐diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Semantic Scholar. [Link]

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In Silico Modeling of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate Containing Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties, target engagement, and intellectual property space is relentless. Among the scaffolds that have garnered significant attention are spirocyclic systems, which provide a rigid, three-dimensional architecture. This guide provides an in-depth technical comparison of in silico modeling strategies for ligands containing the tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate scaffold, a promising bioisostere for the ubiquitous piperazine ring.[1][2] We will explore the causality behind experimental choices in computational modeling and provide a framework for evaluating its performance against a traditional alternative.

The Rise of Spirocyclic Scaffolds: A Structural Paradigm Shift

The 2,6-diazaspiro[3.3]heptane core, a rigid bicyclic system, has emerged as a compelling alternative to the more flexible six-membered piperazine ring, a staple in medicinal chemistry found in over 100 FDA-approved drugs.[1] The fundamental distinction lies in their topology: piperazine typically exists in a flexible chair conformation, whereas the diazaspiro[3.3]heptane scaffold is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This rigidity can offer a significant advantage in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The this compound scaffold further functionalizes this core, offering points for synthetic elaboration while maintaining the desirable three-dimensional character.

In Silico Modeling Workflow: A Self-Validating System

A robust in silico modeling cascade is crucial for predicting the behavior of novel ligands and prioritizing synthetic efforts. The following workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the ligand's potential.

In Silico Modeling Workflow In Silico Modeling Workflow cluster_0 Ligand & Target Preparation cluster_1 Binding Pose & Affinity Prediction cluster_2 Dynamic Behavior & Stability cluster_3 Pharmacokinetic Profile LigandPrep Ligand Preparation (2D to 3D, Ionization State) Docking Molecular Docking LigandPrep->Docking TargetPrep Target Preparation (Protonation, Missing Residues) TargetPrep->Docking MD Molecular Dynamics Simulation Docking->MD ADMET ADMET Prediction MD->ADMET

Caption: A comprehensive in silico workflow for ligand evaluation.

Part 1: Molecular Docking - Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The choice of docking software and scoring function is critical for obtaining meaningful results.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • The 3D structure of the this compound containing ligand and a piperazine-containing analogue are generated.

    • Protonation states at a physiological pH of 7.4 are assigned.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Target Preparation:

    • The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands not relevant to the binding site are removed.

    • Hydrogen atoms are added, and protonation states of ionizable residues are assigned.

    • The binding site is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • A docking program such as AutoDock Vina is employed.[4]

    • The prepared ligand and target files are used as input.

    • The search space (grid box) is defined to encompass the binding site.

    • Multiple docking runs are performed to ensure conformational sampling.

  • Analysis of Results:

    • The predicted binding poses are ranked based on their docking scores (e.g., binding affinity in kcal/mol).

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Comparative Analysis: Spirocyclic vs. Piperazine Scaffold
FeatureLigand with Spirocyclic ScaffoldLigand with Piperazine ScaffoldRationale
Predicted Binding Affinity (kcal/mol) -9.5-8.2The rigid spirocyclic scaffold can lead to a more favorable binding entropy, resulting in a lower (stronger) predicted binding affinity.
Key Interactions Forms a crucial hydrogen bond with Asp120 and a hydrophobic interaction with Phe250.Forms a hydrogen bond with Asp120 but shows less optimal hydrophobic contact due to conformational flexibility.The defined 3D structure of the spirocycle allows for more precise and stable interactions with the target.
Conformational Stability in Binding Pocket Single, well-defined binding pose.Multiple, closely scored binding poses.The inherent rigidity of the spirocyclic core restricts the number of accessible conformations within the binding site.

Note: The data presented in this table is hypothetical and for illustrative purposes.

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time.[5][6][7]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • The top-ranked docked pose from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

    • A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.[8][9][10][11]

  • Simulation Protocol:

    • The system is first minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is then equilibrated under constant pressure (NPT ensemble).

    • A production run of sufficient length (e.g., 100 ns) is performed to sample the conformational space.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms are calculated to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to monitor the persistence of key interactions over time.

MD Simulation Analysis MD Simulation Analysis cluster_0 Input: MD Trajectory RMSD RMSD (Stability) RMSF RMSF (Flexibility) Hbond Hydrogen Bonds (Interaction Persistence) Trajectory 100 ns Trajectory Trajectory->RMSD Trajectory->RMSF Trajectory->Hbond

Caption: Key analyses performed on a molecular dynamics trajectory.

Comparative Insights

A ligand with the rigid this compound scaffold is expected to exhibit lower RMSD fluctuations compared to a more flexible piperazine-containing analogue, indicating a more stable binding mode. The persistence of key hydrogen bonds throughout the simulation would further validate the docking predictions and suggest a longer residence time of the ligand in the binding pocket.

Part 3: ADMET Prediction - Profiling Drug-like Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug.[12][13][14][15] In silico ADMET prediction tools can provide early warnings of potential liabilities.[12][16]

Methodology: In Silico ADMET Profiling

A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict ADMET properties.[14] These models are trained on large datasets of compounds with known experimental values.

Comparative ADMET Profile
PropertySpirocyclic LigandPiperazine LigandImplication
Aqueous Solubility (logS) -3.5-2.8The increased sp³ character of the spirocyclic scaffold can sometimes lead to lower aqueous solubility.
Blood-Brain Barrier (BBB) Permeation LowModerateThe rigidity and polarity of the spirocyclic core may limit its ability to cross the BBB, which can be advantageous for peripherally acting drugs.
CYP450 2D6 Inhibition Low probabilityModerate probabilityThe piperazine moiety is a known substrate for several CYP450 enzymes, and its replacement with a novel scaffold can mitigate this metabolic liability.[1]
hERG Inhibition Low riskModerate riskThe specific topology of the spirocyclic ligand may result in a lower propensity to bind to the hERG potassium channel, reducing the risk of cardiotoxicity.

Note: The data presented in this table is hypothetical and for illustrative purposes. Predicted using commercially available software such as ADMET Predictor® or similar platforms.

Conclusion: A Data-Driven Approach to Scaffold Hopping

The in silico modeling of ligands containing the this compound scaffold demonstrates its potential as a valuable bioisostere for piperazine. The rigid, three-dimensional nature of this spirocyclic system can lead to improved binding affinity and selectivity, as predicted by molecular docking and validated by the stability observed in molecular dynamics simulations. Furthermore, the unique physicochemical properties of this scaffold may offer a more favorable ADMET profile, mitigating some of the known liabilities associated with the piperazine ring.

This guide provides a framework for the rational, in silico-driven design and evaluation of novel ligands. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the drug discovery process. The validation of these in silico predictions with in vitro and in vivo experimental data is a critical next step to confirm the therapeutic potential of this promising class of compounds.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Available at: [Link]

  • Cross clinical-experimental-computational qualification of in silico drug trials on human cardiac purkinje cells for proarrhythmia risk prediction. PMC - PubMed Central. Available at: [Link]

  • A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available at: [Link]

  • In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. PMC - NIH. Available at: [Link]

  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation. ScienceDirect. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC - NIH. Available at: [Link]

  • Pharmacophore modeling: advances and pitfalls. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available at: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Available at: [Link]

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  • Pharmacophore modeling studies on 2-arylidene-4-substituted aryl-but-3-en-4-olides. Available at: [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC - NIH. Available at: [Link]

  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). ResearchGate. Available at: [Link]

  • Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. ResearchGate. Available at: [Link]

  • Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. Frontiers. Available at: [Link]

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Comparative study of the metabolic stability of diazaspiro[3.3]heptane and piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine ring has long been a stalwart scaffold, integral to the architecture of numerous FDA-approved drugs. Its appeal lies in its synthetic tractability and favorable physicochemical properties. However, this ubiquity comes with a well-documented caveat: the piperazine moiety is often a metabolic soft spot, posing a significant challenge to drug developers aiming for optimal pharmacokinetic profiles. This guide presents a comparative analysis of piperazine and an emerging bioisostere, diazaspiro[3.3]heptane (DSH), focusing on their relative metabolic stability. Through an examination of underlying mechanisms and supporting experimental data, we will demonstrate the tangible advantages of DSH in designing more robust drug candidates.

The Piperazine Predicament: A Target for Metabolic Enzymes

The metabolic liability of the piperazine ring is primarily attributed to its susceptibility to Phase I metabolism, particularly oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[1] Key metabolic pathways include N-dealkylation, where substituents on the piperazine nitrogens are cleaved, and oxidation of the carbon atoms within the ring, which can lead to hydroxylation and subsequent ring opening.[1] These metabolic transformations can result in rapid clearance of the parent drug, leading to a short half-life and diminished bioavailability.

For researchers, this metabolic instability necessitates iterative rounds of medicinal chemistry to block these "hotspots," often by adding substituents that sterically or electronically hinder enzymatic action. While sometimes successful, this approach can introduce other undesirable properties, such as increased lipophilicity or off-target effects.

Diazaspiro[3.3]heptane: A Rigid Solution to a Flexible Problem

As a bioisosteric replacement, 2,6-diazaspiro[3.3]heptane (DSH) offers a compelling solution to the metabolic challenges posed by piperazine.[2] Structurally, DSH is a rigid, three-dimensional spirocyclic system composed of two fused four-membered azetidine rings. This rigidity, in contrast to the flexible chair conformation of piperazine, is key to its enhanced metabolic stability.[2] The constrained nature of the DSH scaffold is thought to make it a poorer substrate for the active sites of metabolizing enzymes, thereby reducing its rate of degradation.

Head-to-Head: A Case Study in Metabolic Stability

A compelling demonstration of the superior metabolic stability of the DSH scaffold is found in a study of piperazin-1-ylpyridazines.[1] Researchers identified a lead compound (Compound 1) containing a piperazine moiety that exhibited extremely rapid metabolism in both mouse and human liver microsomes (MLM and HLM), with a half-life of approximately 2-3 minutes.[1] Through a series of structural modifications aimed at improving its metabolic profile, they synthesized an analog (Compound 29) in which the piperazine ring was replaced with a diazaspiro[3.3]heptane system, among other changes.[1] The results were striking.

CompoundCore ScaffoldHalf-life (t½) in HLM (min)
1Piperazine~3
29Diazaspiro[3.3]heptane>100

Data sourced from a study on piperazin-1-ylpyridazines.[1]

The DSH analog, Compound 29, demonstrated a more than 30-fold increase in its metabolic half-life in human liver microsomes, showcasing the profound impact of this bioisosteric replacement.[1] This dramatic improvement in stability underscores the potential of DSH to mitigate the metabolic risks associated with piperazine-containing compounds.

Experimental Assessment of Metabolic Stability

The determination of a compound's metabolic stability is a cornerstone of preclinical drug development. The data presented above was generated using a standard in vitro assay: the liver microsomal stability assay.

Liver Microsomal Stability Assay: A Step-by-Step Protocol

This assay provides a measure of a compound's intrinsic clearance (CLint) in the liver, which is a key parameter for predicting in vivo hepatic clearance.[3]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) for quenching the reaction

  • LC-MS/MS system for analysis

Workflow: A typical workflow for a liver microsomal stability assay is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound and control solutions D Pre-incubate microsomes and test compound at 37°C A->D B Prepare microsomal suspension in phosphate buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold organic solvent F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine percent of parent compound remaining I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Caption: Workflow for an in vitro liver microsomal stability assay.

Causality in Experimental Design:

  • Use of Liver Microsomes: Liver microsomes are subcellular fractions that are rich in CYP enzymes, the primary drivers of Phase I metabolism.[3] This makes them a cost-effective and efficient system for assessing oxidative metabolic stability.

  • Inclusion of NADPH: CYP enzymes require NADPH as a cofactor to function.[3] The NADPH regenerating system ensures that the cofactor is not depleted during the incubation, allowing for a more accurate measurement of enzyme kinetics.

  • Time-Course Sampling: Collecting samples at multiple time points allows for the determination of the rate of compound depletion, from which the half-life and intrinsic clearance can be calculated.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for quantifying the amount of the parent compound remaining at each time point, even in a complex biological matrix.

The Broader Implications for Drug Design

The strategic replacement of a piperazine moiety with a diazaspiro[3.3]heptane scaffold represents a proactive approach to de-risking drug candidates early in the discovery process. By designing molecules with inherently greater metabolic stability, researchers can:

  • Improve Pharmacokinetic Profiles: Increased metabolic stability can lead to longer half-lives, reduced clearance, and improved oral bioavailability.

  • Reduce Pill Burden: A longer-lasting drug may require less frequent dosing, which can improve patient compliance.

  • Minimize Drug-Drug Interactions: By being less susceptible to metabolism by CYP enzymes, DSH-containing compounds may have a lower potential for drug-drug interactions.

  • Accelerate Lead Optimization: By addressing a common metabolic liability from the outset, medicinal chemists can focus their efforts on optimizing other critical properties, such as potency and selectivity.

The lead optimization process can be visualized as follows:

G A Hit Identification B Lead Compound with Piperazine A->B C Identified Liabilities (e.g., Metabolism, Off-target) B->C D Bioisosteric Replacement Strategy C->D E Synthesize DSH Analog D->E F In Vitro & In Vivo Testing E->F G Improved Candidate F->G H New/Unresolved Liabilities F->H

Caption: A lead optimization workflow incorporating bioisosteric replacement.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]

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The Ascendance of a Rigid Scaffold: A Comparative Guide to Replacing Piperazine with 2,6-Diazaspiro[3.3]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine ring stands as a ubiquitous scaffold, integral to the structure of over 100 FDA-approved drugs.[1] Its appeal lies in its favorable physicochemical properties, such as high aqueous solubility and the presence of two basic nitrogen atoms that are readily functionalized.[1] However, the conformational flexibility of the piperazine ring can also be a metabolic liability, prompting the search for rigid bioisosteres that can refine a drug candidate's pharmacological profile.[1] Among these, 2,6-diazaspiro[3.3]heptane (DSH) has emerged as a compelling three-dimensional alternative.

This guide provides a comprehensive comparison of piperazine and DSH, supported by experimental data, to inform strategic decisions in drug design and optimization. We will delve into the structural and physicochemical distinctions, showcase case studies of this bioisosteric replacement in known drugs, and provide detailed experimental protocols for key assays.

A Tale of Two Scaffolds: Structural and Physicochemical Distinctions

The fundamental difference between piperazine and DSH is topological. Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation, whereas DSH is a spirocyclic system composed of two fused four-membered azetidine rings.[1] This rigid structure has profound implications for its three-dimensional shape and, consequently, its interaction with biological targets and its metabolic fate.

The increased rigidity of the DSH scaffold can lead to a lower entropic penalty upon binding to a target protein, potentially enhancing binding affinity.[2] Furthermore, the spirocyclic nature of DSH increases the distance between the two nitrogen atoms by approximately 1.3 Å and introduces a roughly 90° twist compared to piperazine.[2] This altered geometry can lead to novel interactions with the target protein that are not possible with the piperazine moiety.

One of the key advantages of the DSH scaffold is its tendency to reduce lipophilicity (logD7.4) compared to its piperazine counterpart, a counterintuitive phenomenon given the addition of a carbon atom.[2] This reduction in lipophilicity can be attributed to the increased basicity of the nitrogen atoms in the DSH ring system.[2] Lower lipophilicity is often associated with improved pharmacokinetic properties, such as reduced off-target effects and better safety profiles.

Comparative Analysis: Olaparib and Beyond

A compelling example of the benefits of this bioisosteric replacement can be found in the context of the PARP-1 inhibitor, Olaparib. A study by Wilson et al. investigated the impact of replacing the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane moiety.[3]

CompoundPARP-1 IC50 (nM)
Olaparib (Piperazine)1.9 ± 1.1
DSH-Olaparib Analogue (10e)12.6 ± 1.1

While the DSH-Olaparib analogue exhibited a modest decrease in PARP-1 affinity, it importantly did not induce DNA damage at concentrations similar to Olaparib.[3] This suggests that the DSH analogue may offer a better safety profile, a critical consideration for therapeutic agents.[3] This work highlights that high-affinity PARP inhibitors can be developed without the DNA damaging properties, opening avenues for their use in treating inflammatory diseases.[3]

Another study exploring σ2 receptor ligands demonstrated that replacing the piperazine moiety with a 2,6-diazaspiro[3.3]heptane resulted in a reduction in affinity for the σ2 receptor, but in some cases, a modest increase in affinity for the σ1 receptor.[4] This highlights the nuanced effects of this bioisosteric swap and the potential to fine-tune receptor selectivity.

Experimental Workflows and Protocols

To aid researchers in evaluating this bioisosteric replacement strategy, we provide the following detailed experimental protocols for key in vitro assays.

Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

The mono-Boc protected DSH is a key intermediate for further derivatization.

cluster_0 Synthesis of Precursor cluster_1 Cyclization & Protection Precursor Suitable Azetidine Precursor Cyclization Cyclization to form 2,6-diazaspiro[3.3]heptane Precursor->Cyclization Reaction Protection Protection with Boc anhydride Cyclization->Protection Reaction

Caption: Synthetic workflow for N-Boc-2,6-diazaspiro[3.3]heptane.

Protocol: A practical and scalable synthesis of mono-Boc-protected 2,6-diazaspiro[3.3]heptane is crucial for its subsequent use in drug discovery programs.[5] The synthesis typically begins with a suitable azetidine precursor which then undergoes cyclization to form the spirocyclic core, followed by protection of one of the nitrogen atoms with a Boc group.[5]

Buchwald-Hartwig Amination for N-Arylation

A common method for functionalizing the DSH scaffold is the Palladium-catalyzed Buchwald-Hartwig amination.[5]

Reactants N-Boc-2,6-diazaspiro[3.3]heptane + Aryl Halide + Pd Catalyst & Ligand + Base Reaction Heat under inert atmosphere Reactants->Reaction Product N-Boc-N'-aryl- 2,6-diazaspiro[3.3]heptane Reaction->Product

Caption: Buchwald-Hartwig amination for DSH arylation.

Protocol:

  • In a reaction vessel, combine N-Boc-2,6-diazaspiro[3.3]heptane, the desired aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[5]

  • Add an anhydrous solvent, such as toluene.[5]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C for a specified time.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques.

Kinetic Solubility Assay (96-Well Plate)

Protocol:

  • Prepare 10 mM stock solutions of the test compounds in DMSO.[6]

  • In a 96-well plate, add 10 µL of the stock solution to 990 µL of the appropriate buffer (e.g., McIlvaine Buffer at pH 2.2 and 6.8) in triplicate.[6]

  • Cap the wells, vortex, and shake the plate at 700 RPM for 18 hours at room temperature.[6]

  • After incubation, centrifuge the plate at 5000 RPM for 10 minutes.[6]

  • Transfer 600 µL of the supernatant to a new 96-deep-well plate and centrifuge again.[6]

  • Transfer 200 µL of the final supernatant to a 96-well V-bottom microplate for analysis.[6]

  • Analyze the samples by UHPLC, monitoring at 215 nm and 254 nm, and quantify against a calibration curve.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Donor Donor Plate (Compound in buffer) Membrane Artificial Lipid Membrane Donor->Membrane Diffusion Acceptor Acceptor Plate (Buffer) Membrane->Acceptor

Caption: Schematic of the PAMPA assay.

Protocol:

  • Coat each well of a hydrophobic PVDF 96-well filter plate with a lipid solution (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate.[7][8]

  • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS with 5% DMSO).[8]

  • Add the test compound solution to the donor plate wells.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with shaking for a defined period (e.g., 5 hours).[7][8]

  • After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[8]

  • Calculate the apparent permeability coefficient (Papp).

Human Liver Microsomal Stability Assay

Protocol:

  • Thaw human liver microsomes (HLMs) at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[9][10]

  • Prepare a reaction mixture containing the HLMs and an NADPH regenerating system.[11]

  • Initiate the reaction by adding the test compound (e.g., at a final concentration of 2 µM).[10]

  • Incubate the mixture at 37°C with shaking.[10]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[9][10]

  • Centrifuge the samples to precipitate the proteins.[10]

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[10]

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

Radioligand Displacement Assay for Ki Determination

Protocol:

  • Prepare cell membranes expressing the target receptor.[12]

  • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.[12]

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Terminate the binding reaction by rapid vacuum filtration through a filter plate to separate bound from free radioligand.[12]

  • Wash the filters with ice-cold buffer.[12]

  • Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Conclusion

The bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane represents a valuable strategy in modern drug discovery. The rigid, three-dimensional nature of the DSH scaffold can lead to improved pharmacokinetic properties, enhanced target engagement, and potentially better safety profiles. The case of Olaparib demonstrates the potential to mitigate off-target effects while retaining potent activity. By leveraging the detailed experimental protocols provided, researchers can systematically evaluate this promising bioisostere and unlock new potential in their drug development programs.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available at: [Link]

  • Warren Center for Neuroscience Drug Discovery. (2024). Kinetic Solubility 96 –Well Protocol. Available at: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Available at: [Link]

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  • Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. Available at: [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Chemical Communications, 61(51), 6579-6594. Available at: [Link]

  • Grygorenko, O. O., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6548–6551. Available at: [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(7), 1017–1023. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

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  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • ResearchGate. (2018). Radioligand Binding Assays and Their Analysis. Available at: [Link]

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  • Wilson, Z. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. Available at: [Link]

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A Comparative Guide to the Conformational Landscape of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and physicochemical properties. This guide provides an in-depth conformational analysis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, a novel diazaspirocyclic scaffold with significant potential in medicinal chemistry. We will explore its conformational preferences through a combination of experimental and computational techniques, and compare its structural dynamics to alternative spirocyclic systems.

The 2,6-diazaspiro[3.3]heptane core is a conformationally rigid structural surrogate for commonly used motifs like piperidine and piperazine.[1] Its unique spirocyclic nature, composed of two fused azetidine rings, imparts a distinct three-dimensional geometry that is of growing interest for navigating novel chemical space in drug discovery.[2][3][4] The title compound, with its specific substitution pattern, presents a compelling case study for understanding the subtle interplay of steric and electronic effects on the overall molecular conformation.

The Conformational Dichotomy of the Diazaspiro[3.3]heptane Core

The central spirocyclic framework of 2,6-diazaspiro[3.3]heptane is not planar. Each of the four-membered azetidine rings can adopt a puckered conformation to relieve ring strain.[2] The interplay between the puckering of the two rings leads to several possible low-energy conformations for the entire spiro-system. The substituents on the nitrogen atoms, a bulky tert-butoxycarbonyl (Boc) group and a smaller methyl group, are expected to play a crucial role in dictating the preferred conformation.

A fundamental understanding of the conformational dynamics is critical, as the spatial orientation of these substituents will define the molecule's interaction with biological targets. Computational studies on similar aza-spiro ring formations have highlighted the importance of analyzing a large number of conformational isomers to accurately predict stereoselectivity and biological activity.[5][6]

Experimental Approach: Elucidating Conformational Dynamics with Variable-Temperature NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to probe the conformational equilibria of molecules in solution. By monitoring the changes in the NMR spectrum as a function of temperature, we can gain insights into the energy barriers between different conformers.

Experimental Protocol: VT-NMR Analysis
  • Sample Preparation: A 10-20 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated toluene or deuterated dichloromethane) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility over a wide temperature range.

  • Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at ambient temperature (298 K) to serve as a reference.

  • Low-Temperature Analysis: The sample is cooled incrementally (e.g., in 10 K steps) down to the lowest accessible temperature (e.g., 183 K). A ¹H NMR spectrum is acquired at each temperature point, allowing for thermal equilibration before each measurement.

  • High-Temperature Analysis: The sample is then warmed incrementally above ambient temperature, and spectra are recorded at each step.

  • Data Analysis: The spectra are analyzed for changes in chemical shifts, coupling constants, and signal coalescence. The coalescence temperature for specific proton signals can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation.

Expected Observations and Interpretation

At low temperatures, where the rate of conformational interconversion is slow on the NMR timescale, we would expect to see separate signals for the axial and equatorial protons of the azetidine rings, as well as potentially distinct signals for different ring puckering conformers. As the temperature increases, these signals would broaden and eventually coalesce into time-averaged signals, indicating a rapid conformational exchange.

Computational Chemistry: A Deeper Dive into the Conformational Landscape

To complement the experimental data, computational modeling provides a powerful tool for visualizing the low-energy conformations and quantifying their relative stabilities. Density Functional Theory (DFT) calculations are a robust method for this purpose.

Computational Protocol: DFT Calculations
  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the molecule.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

Predicted Low-Energy Conformers

Based on steric considerations, two primary puckered conformations for the diazaspiro[3.3]heptane core are anticipated. The bulky Boc group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. The relative orientation of the methyl group will then define the two most stable conformers.

Diagram: Conformational Equilibria of this compound

G cluster_0 Conformer A cluster_1 Conformer B Conformer_A Pseudo-equatorial Boc Pseudo-axial Me Conformer_B Pseudo-equatorial Boc Pseudo-equatorial Me Conformer_A->Conformer_B ΔG°

Caption: Predicted equilibrium between the two lowest energy conformers.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The conformational properties of this compound can be better appreciated when compared with other relevant spirocyclic systems.

ScaffoldKey Conformational FeaturesPredicted Flexibility
2,6-Diazaspiro[3.3]heptane Puckered azetidine rings. Substituents on nitrogen atoms significantly influence the conformational equilibrium.Relatively rigid, with well-defined low-energy conformers.
2-Azaspiro[3.3]heptane One puckered azetidine and one puckered cyclobutane ring.[1]Similar rigidity to the diaza-analogue, but with different puckering modes for the cyclobutane ring.
Spiro[3.3]heptane Two puckered cyclobutane rings.Higher degree of flexibility compared to the aza-derivatives due to the absence of nitrogen lone pairs and their associated electronic effects.

This comparison highlights the unique conformational constraints imposed by the two nitrogen atoms in the 2,6-diazaspiro[3.3]heptane core, leading to a more defined and predictable three-dimensional structure.

Diagram: Experimental and Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Characterization VT_NMR Variable-Temperature NMR Data_Analysis Eyring Analysis VT_NMR->Data_Analysis Spectral Data Final_Analysis Conformational Profile Data_Analysis->Final_Analysis ΔG‡ Conf_Search Conformational Search DFT_Opt DFT Optimization Conf_Search->DFT_Opt Energy_Calc Relative Energy Calculation DFT_Opt->Energy_Calc Energy_Calc->Final_Analysis ΔG° Synthesis Synthesis of Target Compound Synthesis->VT_NMR Synthesis->Conf_Search

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a molecule with a well-defined, rigid three-dimensional structure. The interplay between the puckered azetidine rings and the steric demands of the nitrogen substituents leads to a limited number of low-energy conformers. This conformational pre-organization is a desirable feature in drug design, as it can lead to higher binding affinities and improved selectivity for biological targets. The combined use of VT-NMR and computational modeling provides a robust framework for characterizing the conformational landscape of this and other novel spirocyclic scaffolds, ultimately accelerating the drug discovery process.

References

  • Fukaya, K.; et al. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry2023 , 88 (19), 13437–13446. [Link]

  • Bureš, F. et al. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics2017 , 19 (3), 2295-2305. [Link]

  • Fukaya, K.; et al. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Request PDF. [Link]

  • Burkhard, J. A.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters2011 , 13 (24), 6644–6647. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed. [Link]

  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy) - ResearchGate. [Link]

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Head-to-head comparison of synthetic routes to diazaspiro[3.3]heptanes and other scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for Diazaspiro[3.3]heptanes: A Head-to-Head Comparison

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and escape the "flatland" of traditional aromatic compounds is perpetual.[1] Among the most promising three-dimensional (3D) structures are spirocyclic systems, which feature two rings connected by a single common atom. The diazaspiro[3.3]heptane core, in particular, has garnered significant attention as a rigid, non-planar bioisostere for commonly used fragments like piperazine.[1][2] Its unique structural rigidity and the precise spatial orientation of its nitrogen atoms can lead to enhanced target selectivity, improved aqueous solubility, and greater metabolic stability compared to its monocyclic counterparts.[3][4]

This guide provides a head-to-head comparison of the principal synthetic routes to 2,6-diazaspiro[3.3]heptanes and related scaffolds. We will delve into the mechanistic underpinnings of each strategy, evaluate their relative strengths and weaknesses with supporting data, and provide detailed experimental protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic strategy for their specific research and development goals.

Route 1: The Workhorse Strategy — Reductive Amination and Intramolecular Cyclization

One of the most direct and widely adopted methods for synthesizing functionalized 2,6-diazaspiro[3.3]heptanes was pioneered by Hamza and colleagues at AstraZeneca.[5] This strategy is valued for its practicality, scalability, and adaptability for library synthesis.[5][6]

Causality and Mechanistic Insight

The core logic of this route is a two-stage process: first, constructing a linear precursor containing both nucleophilic (amine) and electrophilic (chloromethyl) centers, followed by an intramolecular nucleophilic substitution to forge the second azetidine ring.

The synthesis begins with a readily accessible chloroester, which is converted into the key intermediate: 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.[5] This aldehyde serves as the linchpin for introducing diversity. A primary amine is coupled to the aldehyde via reductive amination. For anilines, a one-pot reaction with a reducing agent like sodium triacetoxyborohydride is effective. For more reactive alkyl amines, a stepwise approach involving imine formation followed by reduction with sodium borohydride often gives superior yields.[5]

The final, crucial step is the base-mediated intramolecular cyclization. The secondary amine, formed during reductive amination, attacks one of the two chloromethyl groups, forming the spirocyclic core. The choice of solvent and base is critical; early work utilized potassium tert-butoxide in THF, while later refinements found that heating in a DMF/water mixture can obviate the need for an external base, providing a cleaner reaction profile.[5]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination & Cyclization A Chloroester Intermediate B LiAlH4 Reduction A->B C Swern Oxidation B->C D Key Aldehyde (1-benzyl-3-chloromethylazetidine-3-carbaldehyde) C->D F Reductive Amination (e.g., NaBH(OAc)3) D->F E Primary Amine (R-NH2) E->F G Linear Diamine Precursor F->G H Base-Mediated Intramolecular Cyclization G->H I Final Product (2,6-Diazaspiro[3.3]heptane) H->I

Caption: Workflow for the Reductive Amination Route.

Experimental Protocol: Synthesis of 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane[5]

Part A: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in a toluene-methanol mixture, add 4-fluorobenzylamine (1.1 eq).

  • Stir the mixture at room temperature, then remove the solvents under reduced pressure to accelerate imine formation.

  • Dissolve the resulting crude imine in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LCMS).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude linear amine precursor.

Part B: Intramolecular Cyclization

  • Dissolve the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine from Part A (1.0 eq) in a mixture of DMF and water (9:1).

  • Heat the solution in a sealed tube at 110 °C with stirring for 3-4 hours until conversion is complete.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • The crude product can be purified via flash column chromatography to afford the pure diazaspiro[3.3]heptane.

Route 2: Asymmetric Synthesis via Enolate Addition to Chiral Imines

For applications requiring stereocontrol, particularly in chiral drug development, asymmetric syntheses are paramount. A notable approach involves the addition of an azetidine carboxylate enolate to a chiral N-tert-butanesulfinyl (Davis-Ellman) imine.[1]

Causality and Mechanistic Insight

This elegant one-pot, three-step method provides access to 1-substituted 2,6-diazaspiro[3.3]heptanes with high diastereoselectivity.[1] The key steps are:

  • Enolate Addition: A lithium enolate, generated from an N-Boc-azetidine-3-carboxylate, adds to a chiral sulfinamide. The stereochemistry is directed by the chiral auxiliary on the imine.

  • Reduction/Protection: The resulting sulfinamide and ester moieties are reduced.

  • Intramolecular Substitution: An intramolecular substitution reaction forms the second azetidine ring, yielding the final product.

This method is powerful because it establishes the stereocenter early and carries it through the synthesis. The differentially protected amines in the product (one Boc-protected, one free) allow for selective downstream functionalization.[7]

G A N-Boc-Azetidine -3-carboxylate B LiHMDS D Diastereoselective Addition A->D B->D Forms Enolate C Chiral Davis-Ellman Imine C->D E Reduction & Cyclization (One-Pot Sequence) D->E F Enantiomerically Enriched 1-Substituted-2,6-Diazaspiro [3.3]heptane E->F

Caption: Asymmetric Synthesis via Davis-Ellman Imine.

Route 3: Alternative Scaffolds via [2+2] Cycloaddition

While the previous routes focus on constructing the second ring onto a pre-existing azetidine, other strategies build the spiro-core through cycloaddition reactions. For instance, the synthesis of 1-azaspiro[3.3]heptanes, valuable bioisosteres of piperidine, has been achieved via a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO).[4] The resulting spirocyclic β-lactam is then reduced with alane to furnish the final product.[4] This approach highlights a different mindset—constructing the strained four-membered ring as a key strategic step.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Asymmetric SynthesisRoute 3: [2+2] Cycloaddition
Core Scaffold 2,6-Diazaspiro[3.3]heptaneChiral 1-Substituted 2,6-Diazaspiro[3.3]heptane1-Azaspiro[3.3]heptane (from β-lactam)
Key Transformation Reductive amination & intramolecular cyclizationDiastereoselective enolate addition to a chiral imineThermal [2+2] cycloaddition
Stereocontrol Generally produces racematesExcellent diastereoselectivity (>9:1 dr)[1]Dependent on subsequent resolutions or chiral catalysts
Scalability Proven to be scalable[5][6]Demonstrated on multigram scale[1]Scalability can be a challenge for cycloadditions
Versatility High; diversity from primary amine inputHigh; diversity from both azetidine & imineModerate; dependent on alkene availability
Starting Materials Accessible chloroester intermediateAzetidine carboxylates, chiral sulfinamidesEndocyclic alkenes, Graf's isocyanate
Advantages Direct, high-yielding, suitable for librariesExcellent stereocontrol, one-pot procedureAccess to different scaffold classes (e.g., β-lactams)
Disadvantages No inherent stereocontrolRequires chiral auxiliary, potentially costly reagentsLimited to specific scaffold types, thermal conditions

Expert Insights and Conclusion

The choice of synthetic route to a diazaspiro[3.3]heptane or related scaffold is fundamentally driven by the final application.

  • For high-throughput screening and library synthesis , where speed and diversity are paramount, the Reductive Amination Route (Route 1) is the undisputed workhorse. Its operational simplicity, high yields, and the commercial availability of a vast array of primary amines make it exceptionally powerful.[5]

  • For lead optimization programs where specific stereoisomers are required to maximize potency and minimize off-target effects, an Asymmetric Strategy (Route 2) is essential. The Davis-Ellman imine approach offers a robust and highly selective method to generate enantiomerically enriched building blocks.[1]

  • When exploring novel chemical space or seeking bioisosteres for different heterocyclic systems like piperidine, alternative strategies such as [2+2] Cycloadditions (Route 3) provide access to unique spirocyclic systems and intermediates like β-lactams that are otherwise difficult to obtain.[4]

The continued development of novel strained spiro heterocycles is a vibrant area of research.[1] As our understanding of the interplay between 3D structure and biological function grows, the demand for efficient, scalable, and stereocontrolled syntheses of scaffolds like diazaspiro[3.3]heptanes will only intensify, making the strategies discussed herein foundational for the next generation of therapeutics.

References

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 76-79. [Link]

  • Stepan, A. F., et al. (2011). 1-Azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Request PDF on ResearchGate. [Link]

  • Natho, P., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 20(1), 15-30. [Link]

  • Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. [Link]

  • Darsaraee, M., & Reymond, J.-L. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(6), e202200055. [Link]

  • Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Tian, G., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. [Link]

  • Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF on ResearchGate. [Link]

  • Kletskii, M. E., et al. (2018). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other related scaffolds. ResearchGate. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF on ResearchGate. [Link]

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The Ascendancy of a Rigid Scaffold: A Comparative Guide to 2,6-Diazaspiro[3.3]heptane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds that transcend the limitations of traditional building blocks. Among these, the rigid, three-dimensional 2,6-diazaspiro[3.3]heptane (DSH) moiety has emerged as a powerful bioisosteric replacement for the ubiquitous piperazine and piperidine rings. This guide provides an in-depth analysis of the strategic incorporation of DSH into drug candidates, presenting case studies that demonstrate its tangible benefits in enhancing key drug-like properties. Through a synthesis of experimental data and mechanistic insights, we will explore how this unique spirocyclic system can unlock superior pharmacological profiles, offering a compelling alternative for researchers, scientists, and drug development professionals.

The Rationale for Rigidity: Overcoming the Flexibility of Piperazine

The piperazine ring is a stalwart in medicinal chemistry, present in the structures of numerous approved drugs. Its appeal lies in its synthetic tractability and its ability to engage in crucial interactions with biological targets. However, the conformational flexibility of the piperazine ring can be a double-edged sword. While allowing for induced-fit binding, this flexibility can also lead to entropic penalties upon binding and a higher propensity for off-target interactions. Furthermore, the piperazine ring is often susceptible to metabolic degradation, primarily through oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.

The 2,6-diazaspiro[3.3]heptane scaffold offers a compelling solution to these challenges. Its rigid, spirocyclic nature, composed of two fused azetidine rings, pre-organizes the molecule into a well-defined three-dimensional conformation.[1] This structural rigidity can lead to a number of advantageous changes in a molecule's properties, a concept we will explore through the following case studies.

Case Study 1: Enhancing the Therapeutic Index of a PARP Inhibitor

A compelling demonstration of the transformative potential of DSH is found in the development of analogs of the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. In a pivotal study, the piperazine moiety of a known PARP inhibitor was replaced with a DSH scaffold. This seemingly subtle modification resulted in a profound improvement in the compound's therapeutic index.

Comparative Analysis: Physicochemical and Pharmacological Properties
PropertyPiperazine-Containing Analog2,6-Diazaspiro[3.3]heptane AnalogFold Improvement
PARP-1 IC₅₀ (nM) Potent (specific value not publicly disclosed)12.6Maintained high potency
Cytotoxicity (OVCAR8 cells) HighSignificantly Reduced> 7-fold
DNA Damage (γ-H2AX) Dose-dependent increaseNo significant induction at 10 µMMarkedly Reduced

Data synthesized from a study on Olaparib analogs.[2]

The DSH analog (compound 10e in the cited study) retained high-affinity binding to PARP-1, demonstrating that the rigid scaffold could effectively mimic the binding interactions of the more flexible piperazine.[2] However, the DSH-containing compound exhibited strikingly lower cytotoxicity against BRCA1-mutated cancer cells and induced significantly less DNA damage compared to its piperazine counterpart.[2] This decoupling of potent enzyme inhibition from overt cellular toxicity represents a significant step towards a safer therapeutic agent.

Mechanistic Insights

The improved therapeutic index of the DSH analog can be attributed to its distinct structural and electronic properties. The rigid DSH scaffold likely orients the key pharmacophoric elements in a conformation that is optimal for PARP-1 binding but less favorable for interactions with off-targets that may mediate cytotoxicity. The unique sp³-rich three-dimensional architecture of the DSH moiety can also lead to altered cellular uptake and distribution, potentially reducing accumulation in compartments where off-target effects are more pronounced.

Case Study 2: Modulating Physicochemical Properties for Improved Developability

Beyond enhancing pharmacological profiles, the incorporation of DSH can be a powerful strategy to fine-tune the physicochemical properties of a drug candidate, thereby improving its overall developability. The rigid nature of the DSH scaffold can lead to significant changes in a molecule's aqueous solubility and lipophilicity (logD).

Comparative Analysis: Physicochemical Properties
PropertyPiperazine Analog2,6-Diazaspiro[3.3]heptane Analog
Calculated logP VariableGenerally Lower
Aqueous Solubility VariableOften Increased
Metabolic Stability (Microsomal) Moderate to LowGenerally Higher

General trends observed across multiple studies.

The introduction of the DSH scaffold often leads to a decrease in lipophilicity (a lower logD value).[3] This is a desirable attribute in drug design, as lower lipophilicity is often associated with a reduced risk of off-target toxicity and improved pharmacokinetic properties. Furthermore, the rigid, polar nature of the DSH moiety can disrupt crystal lattice packing, leading to an increase in aqueous solubility. This is a critical parameter for ensuring adequate drug exposure after oral administration.

Causality Behind the Experimental Choices

The decision to replace a piperazine with a DSH is often driven by a need to address specific liabilities in a lead compound. For instance, if a compound exhibits poor solubility or rapid metabolic clearance, the introduction of a DSH can be a rational design strategy. The inherent rigidity of the DSH scaffold can protect adjacent chemical bonds from enzymatic attack, thereby enhancing metabolic stability.[4]

Experimental Protocols

To provide a practical framework for researchers, we have outlined the standard methodologies for assessing the key properties discussed in this guide.

Microsomal Stability Assay

This assay is crucial for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well to achieve a range of final concentrations.

    • Mix thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV/LC-MS: After incubation, filter the solution to remove any undissolved particles. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or LC-MS/MS.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the assay conditions.

LogD (Distribution Coefficient) Measurement

The shake-flask method is the gold standard for determining the lipophilicity of a compound at a specific pH.

Protocol:

  • Preparation of Reagents:

    • Test compound.

    • n-Octanol (pre-saturated with the aqueous buffer).

    • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol).

  • Partitioning:

    • Dissolve a known amount of the test compound in either the aqueous or organic phase.

    • Add the other phase to create a biphasic system with a defined volume ratio.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Visualizing the Strategy: A Workflow for Bioisosteric Replacement

The decision to employ a DSH bioisostere is a strategic one, typically occurring during the lead optimization phase of drug discovery. The following workflow illustrates this process:

G cluster_0 Lead Optimization Lead Compound with Piperazine Lead Compound with Piperazine Identified Liabilities Identified Liabilities Lead Compound with Piperazine->Identified Liabilities e.g., Poor solubility, high metabolism Bioisosteric Replacement Strategy Bioisosteric Replacement Strategy Identified Liabilities->Bioisosteric Replacement Strategy Synthesize DSH Analog Synthesize DSH Analog Bioisosteric Replacement Strategy->Synthesize DSH Analog Incorporate 2,6-diazaspiro[3.3]heptane In Vitro & In Vivo Testing In Vitro & In Vivo Testing Synthesize DSH Analog->In Vitro & In Vivo Testing Comparative analysis Improved Candidate Improved Candidate In Vitro & In Vivo Testing->Improved Candidate Favorable properties observed

Caption: A typical workflow for the bioisosteric replacement of piperazine with DSH.

Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its inherent rigidity and unique three-dimensional structure provide a powerful means to address common challenges in drug development, including poor solubility, metabolic instability, and off-target toxicity. The case studies presented herein offer a glimpse into the transformative potential of this novel building block. As our understanding of the intricate relationship between molecular structure and pharmacological activity continues to evolve, the strategic incorporation of rigid scaffolds like DSH will undoubtedly play an increasingly pivotal role in the design of the next generation of safer and more effective medicines.

References

  • Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Saturated Bicyclic Scaffolds in Drug Design. Journal of Medicinal Chemistry, 63(15), 7873–7897.
  • Carreira, E. M., & Fessard, T. (2014). Strained Spiro heterocycles as Potential Bioisosteres: An Update on the Synthesis of Heteroatom-Containing Spiro[2.3]hexanes and Spiro[3.3]heptanes.
  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177–1182.
  • Al-Sanea, M. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Natho, P., et al. (2024). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
  • Graziano, E., et al. (2024). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
  • Kirichok, A. A., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 12(7), 1146–1153.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: A Comprehensive Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its application in synthesis. The responsible management and disposal of reagents like tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the proper handling and disposal of this compound, grounded in established chemical principles and safety protocols. We will move beyond generic disposal instructions to offer practical, in-lab chemical degradation procedures for small quantities, ensuring you are equipped with the knowledge to manage this reagent from receipt to final disposition.

Hazard Identification and Risk Mitigation: A Dichotomy in Reported Data

An initial review of available Safety Data Sheets (SDS) for this compound reveals a notable discrepancy. While some suppliers classify the compound as non-hazardous[1], others provide a more cautious assessment, identifying it as a potential irritant. Specifically, the GHS classification from some sources indicates the following hazards for the parent compound, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [2]

Causality Insight: This discrepancy can arise from various factors, including the purity of the material tested, the specific toxicological data available to the supplier, or the classification of a structurally similar compound. In the interest of upholding the highest safety standards, it is imperative to adopt the more conservative hazard classification. Therefore, all handling and disposal procedures should be based on the assumption that this compound is a skin, eye, and respiratory tract irritant.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramRecommended PPERationale
Skin Irritant (H315)GHS07 (Exclamation Mark)Hand Protection: Chemical-resistant nitrile gloves. Inspect before use.To prevent direct skin contact which may cause irritation.[2]
Eye Irritant (H319)GHS07 (Exclamation Mark)Eye Protection: Tightly fitting safety goggles with side-shields.To protect against dust particles or splashes that could cause serious eye irritation.[2]
Respiratory Irritant (H335)GHS07 (Exclamation Mark)Skin and Body Protection: Standard laboratory coat. Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated and engineering controls are insufficient.To minimize inhalation of dust particles which may irritate the respiratory tract. All handling should be conducted within a chemical fume hood.[2]

Prudent Handling and Storage Protocols

Safe disposal begins with proper handling during routine laboratory use. Adherence to these protocols will minimize exposure and prevent accidental releases.

  • Engineering Controls: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to control dust exposure.[3]

  • Safe Handling Practices: Avoid generating dust. Use appropriate tools for transfer. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Some suppliers recommend freezer storage.[4]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound. The choice of pathway depends on the quantity of waste, available laboratory facilities, and local regulations.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Lab Quantity (< 5g) AssessQuantity->SmallQuantity Small LargeQuantity Bulk / Large Quantity (> 5g) AssessQuantity->LargeQuantity Large ChemicalDegradation Chemical Degradation Protocol (Acid-Catalyzed Deprotection) SmallQuantity->ChemicalDegradation DirectDisposal Direct Disposal LargeQuantity->DirectDisposal Neutralization Neutralize Reaction Mixture ChemicalDegradation->Neutralization WasteCollection1 Collect in Aqueous Hazardous Waste Container Neutralization->WasteCollection1 LicensedContractor Transfer to Licensed Hazardous Waste Contractor WasteCollection1->LicensedContractor WasteCollection2 Package in Labeled Solid Hazardous Waste Container DirectDisposal->WasteCollection2 WasteCollection2->LicensedContractor

Caption: Decision workflow for selecting the appropriate disposal route.

Pathway 1: Direct Disposal of Unused or Bulk Material

For larger quantities of the compound or for labs not equipped to perform chemical degradation, direct disposal is the required route.

  • Packaging: Carefully place the compound in its original container or a clearly labeled, compatible waste container. Ensure the container is tightly sealed.

  • Labeling: Label the container as "Hazardous Waste" and include the full chemical name: "this compound" and the approximate quantity.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Recommended Final Disposition: The preferred method of destruction for this type of compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to manage the nitrogen oxides produced during combustion.[2]

Pathway 2: In-Lab Chemical Degradation for Small Quantities

For small residual amounts (e.g., < 5 grams) from experimental procedures, chemical degradation via acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group is a viable and responsible pretreatment step. This process converts the parent compound into a more readily manageable diamine salt.

Scientific Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5] Treatment with a strong acid protonates the carbonyl oxygen of the carbamate, initiating a cascade that results in the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[6] This intermediate spontaneously decarboxylates (loses CO₂) to yield the free amine.[6] The resulting diamine is then protonated by the excess acid to form a salt. This process effectively degrades the original compound into simpler, less complex components for final disposal.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Disclaimer: This procedure should only be performed by trained personnel in a properly equipped chemical laboratory, within a certified chemical fume hood, and while wearing all appropriate PPE.

  • Preparation:

    • In a chemical fume hood, place the flask or vessel containing the residual this compound.

    • Prepare a solution of 4M Hydrochloric Acid (HCl) in 1,4-dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][7] Note: HCl in an ethereal solvent or TFA are common and effective reagents for Boc deprotection.

  • Degradation Reaction:

    • To the vessel containing the compound, slowly add an excess of the prepared acidic solution (e.g., 5-10 mL for every 1 gram of compound).

    • Stir the mixture at room temperature. The reaction will generate gas (isobutylene and carbon dioxide), so the system must not be sealed.[6]

    • Allow the reaction to proceed for 1-2 hours to ensure complete deprotection. The reaction can be monitored by Thin Layer Chromatography (TLC) if necessary to confirm the disappearance of the starting material.

  • Neutralization:

    • Once the degradation is complete, slowly and carefully neutralize the acidic solution. This can be achieved by the dropwise addition of a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide.

    • Caution: Neutralization is an exothermic process and will generate CO₂ gas if using bicarbonate. Add the base slowly with stirring and cooling in an ice bath if necessary.

    • Monitor the pH of the aqueous layer with pH paper, aiming for a final pH between 6 and 8.

  • Final Waste Collection:

    • The resulting neutralized aqueous solution containing the diamine salt and solvent should be transferred to a properly labeled aqueous hazardous waste container.

    • Arrange for disposal of this container through your institution's EHS office or a licensed hazardous waste contractor.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the minimum PPE outlined in Table 1, including respiratory protection if significant dust is present.

  • Contain and Clean:

    • For a solid spill, gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By understanding the chemical nature of this compound and adhering to these detailed procedures, researchers can ensure its safe handling and disposal, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[Link]

  • Fisher Scientific. Amine Protection / Deprotection.[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.